molecular formula C5H6F2O2 B1591117 2-(2,2-Difluorocyclopropyl)acetic acid CAS No. 123131-67-9

2-(2,2-Difluorocyclopropyl)acetic acid

Numéro de catalogue: B1591117
Numéro CAS: 123131-67-9
Poids moléculaire: 136.1 g/mol
Clé InChI: MBRBTSNTUSHGFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,2-Difluorocyclopropyl)acetic acid is a useful research compound. Its molecular formula is C5H6F2O2 and its molecular weight is 136.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2,2-difluorocyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRBTSNTUSHGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560585
Record name (2,2-Difluorocyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123131-67-9
Record name (2,2-Difluorocyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-(2,2-Difluorocyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,2-Difluorocyclopropyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluorocyclopropyl Motif

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy for modulating metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] The gem-difluorocyclopropyl group, in particular, has emerged as a bioisostere for various functional groups, offering a unique combination of conformational rigidity and lipophilicity. This compound is a key building block that provides access to this valuable motif.[2][3] As a carboxylic acid, its ionization state, lipophilicity, and solubility are paramount to its utility in synthesis and the properties of the subsequent molecules it is used to build.

This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of the core . We will move beyond a simple data sheet to explore the causality behind these properties, their critical impact on drug development, and the authoritative, validated protocols used to determine them experimentally.

Core Molecular and Physical Properties

All physicochemical characterizations begin with a foundational understanding of the molecule's identity and basic physical state. These core attributes are the starting point for all subsequent experimental design and data interpretation.

PropertyDataSource(s)
Chemical Structure Chemical structure of this compoundN/A
IUPAC Name (2,2-difluorocyclopropyl)acetic acid
CAS Number 123131-67-9[2][4]
Molecular Formula C₅H₆F₂O₂[2]
Molecular Weight 136.10 g/mol [2]
Physical Form Solid

Ionization Constant (pKa): The Driver of In Vivo Behavior

The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the charge state of the molecule at a given pH, which directly influences solubility, membrane permeability, and receptor binding. For this compound, the carboxylic acid moiety is the ionizable center. The presence of the highly electronegative fluorine atoms on the adjacent cyclopropyl ring is expected to have a significant electron-withdrawing effect, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to a non-fluorinated analogue like cyclopropylacetic acid.

Causality and Experimental Choice

Determining an accurate pKa is essential for developing relevant in vitro assays and predicting in vivo absorption and distribution. Potentiometric titration is the gold-standard method due to its precision and the directness of the measurement.[5] It relies on monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added, allowing for the determination of the pH at which the acid is 50% ionized.[5][6]

Workflow for pKa Determination via Potentiometric Titration

prep Sample Preparation Dissolve precise weight of compound in carbonate-free water/co-solvent. cal pH Meter Calibration Calibrate with at least three standard pH buffers (e.g., 4, 7, 10). prep->cal Ensure accuracy titration Automated Titration Titrate sample with standardized 0.1 M NaOH. Record pH vs. volume. cal->titration Begin experiment analysis Data Analysis Plot first derivative (dpH/dV) vs. V to find equivalence point. pKa = pH at half-equivalence volume. titration->analysis Generate curve blank Blank Titration Titrate the solvent system without the compound to correct for background. blank->analysis For correction result Final pKa Value analysis->result

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a stock solution of this compound at approximately 10 mM in high-purity, carbonate-free water. A co-solvent (e.g., methanol) may be used if solubility is limited, but its concentration should be kept minimal and consistent.

    • Standardize a ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Titration:

    • Transfer a known volume of the analyte solution to a thermostatted beaker with a stir bar.

    • Immerse the calibrated pH electrode and the titrator's dispenser tip into the solution.

    • Begin the titration, adding the standardized NaOH solution in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the volume of NaOH. The peak of this derivative curve corresponds to the equivalence point.

    • The pKa is the pH value on the original titration curve that corresponds to the volume of NaOH at half the equivalence point.[6]

Lipophilicity (LogP/LogD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[7] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[8] For an ionizable molecule like our target acid, the distribution coefficient (LogD) is more relevant, as it considers the partition of both the neutral and ionized species at a specific pH (typically physiological pH 7.4).

Causality and Experimental Choice

The classic "shake-flask" method, followed by quantification of the compound in each phase, remains the most reliable method for LogP determination.[6][7] It directly measures the partitioning equilibrium. While faster methods like HPLC exist, the shake-flask technique is considered the benchmark for accuracy and is a self-validating system when mass balance is confirmed.[7]

Workflow for LogP Determination via Shake-Flask Method

saturate Phase Pre-Saturation Saturate n-octanol with water and water (or buffer for LogD) with n-octanol. add Compound Addition Add a known amount of compound to the biphasic system. saturate->add Prepare system equilibrate Equilibration Shake the mixture vigorously for a set time (e.g., 1-24 hours) to reach equilibrium. add->equilibrate separate Phase Separation Centrifuge to ensure complete separation of the aqueous and organic layers. equilibrate->separate quantify Quantification Carefully sample each phase and determine the compound concentration using a validated analytical method (e.g., HPLC-UV). separate->quantify calculate Calculation LogP = log₁₀([Concentration]octanol / [Concentration]aqueous) quantify->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Experimental Protocol: Shake-Flask Method for LogP/LogD
  • System Preparation:

    • Prepare a phosphate buffer at the desired pH (e.g., 7.4 for LogD).

    • Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

  • Partitioning:

    • Add a small amount of the compound from a concentrated stock solution (e.g., in DMSO) to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol. The final concentration should be within the linear range of the analytical method.

    • Seal the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).

  • Phase Separation and Sampling:

    • Centrifuge the vial at high speed to ensure a clean separation of the two phases.

    • Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase. Be cautious not to disturb the interface.

  • Quantification:

    • Determine the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Calculation:

    • Calculate the partition coefficient (P) or distribution coefficient (D) using the formula: P (or D) = [Concentration in octanol] / [Concentration in buffer].[8]

    • The final value is expressed as LogP or LogD = log₁₀(P or D).

Aqueous Solubility: The Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[9] A compound must be in solution to be absorbed. Therefore, accurately measuring the thermodynamic (or equilibrium) solubility is a cornerstone of pre-formulation studies.

Causality and Experimental Choice

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given medium.[10] This is distinct from kinetic solubility, which can be influenced by the dissolution of amorphous material or the use of co-solvents like DMSO.[9][11] The shake-flask equilibration method is the definitive standard for determining thermodynamic solubility as it ensures equilibrium is reached with an excess of solid material.[10][12]

Workflow for Thermodynamic Solubility Determination

add Add Excess Solid Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4). equilibrate Equilibration Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours). add->equilibrate Ensure saturation filter Phase Separation Filter or centrifuge the suspension to remove all undissolved solid. equilibrate->filter Isolate supernatant quantify Quantification Dilute the resulting saturated solution and determine the concentration using a validated analytical method (e.g., HPLC-UV). filter->quantify result Solubility Value (µg/mL or µM) quantify->result

Caption: Workflow for thermodynamic aqueous solubility determination.

Experimental Protocol: Thermodynamic Solubility
  • Sample Preparation: Add an amount of solid this compound to a vial that is well in excess of its expected solubility (e.g., 1-2 mg/mL).

  • Equilibration: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial. Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Separation: After equilibration, check for the presence of undissolved solid. Centrifuge the sample at high speed to pellet the excess solid.

  • Analysis: Carefully remove an aliquot of the clear supernatant. Filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.

  • Result: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.

Conclusion

This compound is more than just a synthetic intermediate; it is a carefully designed building block whose intrinsic physicochemical properties are critical to its function. Understanding and accurately measuring its pKa, lipophilicity, and aqueous solubility are not mere academic exercises. They are essential, self-validating steps in the rational design of new chemical entities. The protocols and workflows detailed in this guide provide a robust framework for obtaining the high-quality, reliable data needed to de-risk drug development programs and unlock the full potential of the valuable difluorocyclopropyl motif.

References

An In-depth Technical Guide to 2-(2,2-Difluorocyclopropyl)acetic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2,2-Difluorocyclopropyl)acetic acid (CAS No. 123131-67-9), a pivotal building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the compound's chemical structure and properties, its profound significance as a bioisostere in medicinal chemistry, and detailed, field-proven protocols for its synthesis and characterization. By exploring its application in the development of advanced therapeutics, this guide serves as an essential resource for leveraging this unique moiety to address challenges in drug potency, selectivity, and metabolic stability.

Chemical Identity and Physicochemical Properties

This compound is a carboxylic acid derivative featuring a gem-difluorinated cyclopropane ring. This structural motif is of high interest in medicinal chemistry due to the unique conformational and electronic properties imparted by the fluorine atoms.[1]

Structure:

Chemical structure of this compound

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 123131-67-9[1][2]
Molecular Formula C₅H₆F₂O₂[2]
Molecular Weight 136.10 g/mol N/A
IUPAC Name (2,2-difluorocyclopropyl)acetic acidN/A
Synonyms Cyclopropaneacetic acid, 2,2-difluoro-[1]
Physical Form SolidN/A
Purity (Typical) ≥95-98%N/A

The Difluorocyclopropyl Group: A Strategic Bioisostere in Medicinal Chemistry

The true value of this compound lies in the utility of the difluorocyclopropyl group as a versatile bioisostere. Bioisosteric replacement is a cornerstone strategy in drug design, where a functional group is replaced by another to enhance potency, selectivity, or metabolic properties without losing the desired biological activity.[3]

Expert Insight: The gem-difluoro substitution on the cyclopropane ring offers a unique blend of lipophilicity and polarity. Unlike a simple cyclopropane or a gem-dimethyl group, the highly electronegative fluorine atoms create a dipole moment and can act as hydrogen bond acceptors. This modulation of local electronics can lead to improved interactions with target proteins.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which often enhances metabolic stability by blocking sites of oxidative metabolism, a critical factor in improving a drug candidate's pharmacokinetic profile.[4]

The diagram below illustrates how the difluorocyclopropyl group can serve as a bioisostere for other common chemical groups in drug design.

G cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement tert-Butyl tert-Butyl DFCP Difluorocyclopropyl (Metabolic Stability, Polarity Modulation) tert-Butyl->DFCP Mimics steric bulk while reducing lipophilicity Phenyl Phenyl Phenyl->DFCP Provides rigid scaffold with altered electronics Carbonyl Carbonyl Carbonyl->DFCP Acts as a non-hydrolyzable hydrogen bond acceptor

Caption: Bioisosteric role of the difluorocyclopropyl (DFCP) moiety.

Synthesis and Manufacturing Workflow

Commercially, this compound is typically prepared via a two-step synthetic sequence starting from an appropriate alkene precursor. The process involves the difluorocyclopropanation to form an ethyl ester intermediate, followed by saponification (hydrolysis) to yield the final carboxylic acid.

Workflow Diagram:

G Start Ethyl but-3-enoate Step1 Step 1: Difluorocyclopropanation Start->Step1 Reagent: Difluorocarbene source (e.g., TMSCF₃/NaI) Intermediate Ethyl 2-(2,2-difluorocyclopropyl)acetate (CAS: 1393553-89-3) Step1->Intermediate Step2 Step 2: Ester Hydrolysis Intermediate->Step2 Reagent: Base (e.g., LiOH, NaOH) Solvent: THF/H₂O Product This compound (CAS: 123131-67-9) Step2->Product

Caption: Two-step synthesis of this compound.

Part A: Detailed Protocol for Step 1 - Synthesis of Ethyl 2-(2,2-difluorocyclopropyl)acetate

Principle: This reaction generates difluorocarbene (:CF₂) in situ, which then undergoes a cycloaddition reaction with the double bond of the starting alkene. Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a halide catalyst (e.g., NaI) are effective for this transformation.

Materials:

  • Ethyl but-3-enoate

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Sodium Iodide (NaI)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous solvent and sodium iodide.

  • Add ethyl but-3-enoate to the stirred suspension.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) dropwise via syringe. Causality: The slow addition is crucial to control the exothermic reaction and the rate of difluorocarbene generation.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 2-(2,2-difluorocyclopropyl)acetate.

Part B: Detailed Protocol for Step 2 - Hydrolysis to this compound

Principle: This is a standard saponification reaction where the ethyl ester is hydrolyzed under basic conditions to form the corresponding carboxylate salt, which is then protonated with acid to yield the final product.[5]

Materials:

  • Ethyl 2-(2,2-difluorocyclopropyl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent mixture: Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl, e.g., 1M or 2M)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl ester intermediate in a mixture of THF and water in a round-bottom flask.

  • Add the base (e.g., LiOH) and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40 °C) to increase the rate.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Cool the mixture to 0 °C and carefully acidify with HCl until the pH is ~2-3. Trustworthiness: This step is self-validating; the desired carboxylic acid is often insoluble in the aqueous layer and may precipitate, providing a visual cue of successful protonation.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.

Applications in Drug Discovery: Case Studies

The unique properties of the difluorocyclopropyl moiety have been successfully exploited in the development of novel therapeutics, particularly in immunology and virology.

Case Study 1: Dual TYK2/JAK1 Inhibition for Autoimmune Diseases

A prominent example is the discovery of PF-06700841 , a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for the treatment of autoimmune diseases.[6] In this molecule, an (S)-2,2-difluorocyclopropyl group is coupled to a diazabicyclo[3.2.1]octane core.

  • Rationale: Cytokines that signal through the JAK/STAT pathway are central to the pathology of many autoimmune diseases.[6] The difluorocyclopropyl group in PF-06700841 was introduced to optimize the molecule's physicochemical properties, contributing to its potency and favorable pharmacokinetic profile. Its rigid structure helps to correctly orient the molecule within the kinase binding site, while the fluorine atoms enhance metabolic stability.

Case Study 2: Antiviral Agents

The difluorocyclopropyl moiety has also been incorporated into nucleoside analogs to develop antiviral agents. In a study on 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine, two diastereomers were synthesized and tested for activity against Herpes Simplex Virus-1 (HSV-1).[7]

  • Findings: The study found that the (1R)-diastereomer was the most active antiviral agent. A key observation was that this active diastereomer was more resistant to cleavage by thymidine phosphorylase, an enzyme that degrades nucleoside analogs.[7] This demonstrates how the difluorocyclopropyl group can enhance the metabolic stability of a drug, leading to improved biological activity.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Classification: Corrosive (GHS05). Causes severe skin burns and eye damage. May be harmful if swallowed. [N/A]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the modern medicinal chemist. Its value is rooted in the unique bioisosteric properties of the difluorocyclopropyl group, which can be used to overcome common challenges in drug development, including metabolic instability and suboptimal target engagement. The robust synthetic protocols available for its preparation make it an accessible and indispensable building block for the next generation of innovative therapeutics.

References

discovery and history of 2-(2,2-Difluorocyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-(2,2-Difluorocyclopropyl)acetic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, a pivotal building block in modern medicinal chemistry. We will explore the historical development of gem-difluorocyclopropane synthesis, from early harsh methods to modern, versatile reagents. The guide details logical synthetic pathways to the title compound, explains the rationale behind key experimental choices, and highlights its significant application in the development of advanced therapeutics, such as Janus kinase (JAK) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this valuable fluorinated motif.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, pKa, lipophilicity, and binding affinity.[1]

When combined with a cyclopropane ring, a strained, rigid, three-membered carbocycle, the benefits are amplified. The cyclopropane ring acts as a "bioisostere" for phenyl rings or double bonds, exploring chemical space with a three-dimensional, saturated scaffold. The gem-difluorocyclopropane moiety, in particular, has emerged as a highly sought-after structural motif. The two fluorine atoms polarize the ring, creating a unique dipole moment, and can act as hydrogen bond acceptors. Furthermore, this group often enhances metabolic stability by blocking oxidative pathways, making it an attractive component for drug design.[1] this compound represents a key building block that provides direct access to this privileged scaffold.

Historical Perspective: The Genesis of gem-Difluorocyclopropane Synthesis

The synthesis of this compound is fundamentally reliant on the ability to perform a [2+1] cycloaddition of a difluorocarbene (:CF₂) with an appropriately functionalized alkene. The history of the acid is therefore intertwined with the history of difluorocarbene chemistry itself.

Early methods for generating difluorocarbene were often harsh and had limited substrate scope. One of the classical methods involves the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂COONa) in a high-boiling solvent like diglyme. While effective, the high temperatures required (typically >180 °C) are incompatible with many sensitive functional groups.

A significant advancement came with the development of organosilicon-based reagents. Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, can generate difluorocarbene under milder conditions when activated by a fluoride source (e.g., NaI, KF). This broadened the applicability of difluorocyclopropanation to a wider range of molecules. Another versatile and efficient precursor is trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), which decomposes in the presence of a catalytic amount of fluoride to generate difluorocarbene under neutral conditions, tolerating even electron-deficient alkenes.

The evolution of these reagents has been driven by the need for greater efficiency, milder reaction conditions, and broader functional group tolerance, enabling the synthesis of complex molecules containing the gem-difluorocyclopropane unit.

Methodology Overview: Generating the Key Intermediate

The core transformation is the cycloaddition of difluorocarbene to an alkene. The choice of carbene precursor is critical and depends on the substrate's reactivity and the presence of other functional groups.

G cluster_0 General Difluorocyclopropanation Alkene Alkene (e.g., Ethyl 3-butenoate) Product gem-Difluorocyclopropane (e.g., Ethyl 2-(2,2-difluorocyclopropyl)acetate) Alkene->Product Precursor Difluorocarbene Precursor (e.g., TMSCF₂Br, ClCF₂COONa) Activator Activator (Heat, Fluoride Source) Precursor->Activator Carbene :CF₂ (Difluorocarbene) Carbene->Product [2+1] Cycloaddition Activator->Carbene Generation

Caption: General workflow for gem-difluorocyclopropanation.

Synthesis of this compound

While a single seminal publication for the "discovery" of this compound (CAS 123131-67-9) is not prominent, its synthesis relies on established and robust chemical transformations. The most logical and efficient route involves a two-step process: difluorocyclopropanation of an ester of 3-butenoic acid, followed by hydrolysis.

Proposed Synthetic Workflow

G cluster_1 Synthesis of this compound start Ethyl 3-butenoate (CAS 1617-18-1) step1_reagents + :CF₂ Source (e.g., TMSCF₂Br, n-Bu₄NBr cat.) + Toluene, 120 °C intermediate Ethyl 2-(2,2-difluorocyclopropyl)acetate (CAS 1393553-89-3) step1_reagents->intermediate Step 1: Cyclopropanation step2_reagents + LiOH, THF/H₂O + Acid workup (HCl) final_product This compound (CAS 123131-67-9) step2_reagents->final_product Step 2: Hydrolysis

Caption: A robust two-step synthesis pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2,2-difluorocyclopropyl)acetate

This procedure is adapted from modern difluorocyclopropanation methods which offer high efficiency and good functional group tolerance.[2]

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 3-butenoate (1.0 equiv.).

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by tetrabutylammonium bromide (n-Bu₄NBr, 0.1 equiv.) as a catalyst.

  • Carbene Precursor: Add (bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 2.0 equiv.), a commercially available and effective difluorocarbene precursor.

  • Reaction: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain for 5-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-(2,2-difluorocyclopropyl)acetate.

Step 2: Hydrolysis to this compound

This is a standard saponification procedure for converting an ester to a carboxylic acid.

  • Dissolution: Dissolve the ethyl 2-(2,2-difluorocyclopropyl)acetate (1.0 equiv.) from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5-2.0 equiv.) to the solution and stir vigorously at room temperature overnight.

  • Acidification: Cool the mixture in an ice bath and acidify to pH ~2 by the slow addition of 1N hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, this compound, typically as a solid or viscous oil.

Application in Drug Discovery: A Key Component of PF-06700841

The true value of a chemical building block is realized in its application. This compound is a critical component in the synthesis of advanced pharmaceutical agents. A prominent example is its incorporation into PF-06700841 , a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) developed for the treatment of autoimmune diseases.

In the structure of PF-06700841, the 2-(2,2-difluorocyclopropyl)acetyl group is attached as an amide. This specific moiety was found to be crucial for achieving the desired pharmacological profile, likely contributing to both potency and metabolic stability. The rigid, polar nature of the difluorocyclopropane ring helps to orient the molecule within the kinase binding site, while also protecting it from metabolic degradation.

Caption: Structure of PF-06700841 highlighting the key moiety.

Conclusion

The history of this compound is not one of a single, sudden discovery, but rather the culmination of decades of progress in organofluorine chemistry. Its emergence as a valuable building block is a direct result of the development of reliable and versatile methods for difluorocyclopropanation. The ability to strategically install the gem-difluorocyclopropane motif has provided medicinal chemists with a powerful tool to enhance the properties of drug candidates. As demonstrated by its key role in the JAK inhibitor PF-06700841, this seemingly simple acid is a testament to the power of fundamental synthetic chemistry in driving therapeutic innovation. Future advancements will likely focus on enantioselective syntheses to provide access to single-enantiomer building blocks for even more precise drug design.

References

spectroscopic data (NMR, IR, MS) of 2-(2,2-Difluorocyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,2-Difluorocyclopropyl)acetic acid

Introduction

This compound is a fascinating molecule that incorporates several key structural features of interest to researchers in medicinal chemistry and materials science. Its architecture, comprising a strained, gem-difluorinated cyclopropane ring coupled to a carboxylic acid moiety, presents a unique profile for spectroscopic analysis. The presence of fluorine atoms significantly influences the molecule's electronic properties, conformation, and metabolic stability, making it a valuable building block in drug development.[1]

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. As Senior Application Scientist, my focus is not merely on the data itself, but on the causality behind the observed spectral features, offering insights into how these techniques collectively provide an unambiguous structural portrait.

Molecular Structure and Physicochemical Properties

A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's composition and connectivity.

PropertyValueSource
CAS Number 123131-67-9[2]
Molecular Formula C₅H₆F₂O₂[2]
Molecular Weight 136.10 g/mol [2]
IUPAC Name (2,2-difluorocyclopropyl)acetic acid
Physical Form Solid

The structural arrangement is visualized below, highlighting the key components for spectroscopic interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework. For fluorinated compounds, ¹⁹F NMR is also exceptionally informative.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The gem-difluoro group exerts a strong influence on adjacent protons, leading to complex splitting patterns.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) / ppm Multiplicity Integration Assignment Rationale
~10-12 br s 1H H -O-C=O The acidic proton of the carboxylic acid is typically a broad singlet and can exchange with trace water, affecting its chemical shift and appearance.
~2.5 - 2.7 m 2H CH₂ -COOH These diastereotopic protons are adjacent to a chiral center, making them chemically non-equivalent. They will appear as a complex multiplet due to coupling with each other and the cyclopropyl CH proton.
~1.8 - 2.0 m 1H CH -CH₂ This methine proton on the cyclopropane ring is coupled to the adjacent CH₂ protons on the ring and the CH₂ protons of the acetate group, as well as long-range coupling to the fluorine atoms.

| ~1.2 - 1.6 | m | 2H | Ring CH₂ | These two protons on the cyclopropane ring are split by each other (geminal coupling) and the adjacent CH proton (vicinal coupling), and also show coupling to the two fluorine atoms, resulting in a complex multiplet. |

Note: Actual chemical shifts and coupling constants can only be confirmed through experimental acquisition.[3]

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. A key feature is the large carbon-fluorine coupling constants, which are diagnostic for fluorinated carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) / ppm Multiplicity (JCF) Assignment Rationale
~178 s C =O The carbonyl carbon of the carboxylic acid appears as a singlet in the characteristic downfield region.[4]
~115 t (J ≈ 280-290 Hz) C F₂ The carbon atom bonded to two fluorine atoms is significantly shielded and appears as a triplet due to one-bond coupling to two equivalent fluorine atoms. This is a definitive signature.
~35 s C H₂-COOH The methylene carbon of the acetate group.
~22 t (J ≈ 10-15 Hz) C H-CH₂ This methine carbon shows smaller two-bond coupling to the fluorine atoms, appearing as a triplet.

| ~18 | t (J ≈ 10-15 Hz) | Ring C H₂ | This methylene carbon on the cyclopropane ring also exhibits two-bond coupling to the fluorine atoms. |

Note: The observation of a triplet for the CF₂ carbon is a powerful validation of the gem-difluoro substitution pattern.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for the rapid identification of functional groups. The spectrum of this compound is dominated by features from the carboxylic acid and the C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) The most common and convenient method for obtaining an IR spectrum of a solid sample is using a spectrometer equipped with an ATR accessory. A small amount of the solid is pressed against a crystal (e.g., diamond), and the IR beam is passed through it.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3300 - 2500 Broad, Strong O-H stretch Carboxylic Acid
~2950 Medium C-H stretch Cyclopropyl & Methylene CH
~1710 Strong, Sharp C=O stretch Carboxylic Acid
~1250 Strong C-O stretch Carboxylic Acid

| 1150 - 1050 | Very Strong | C-F stretch | gem-Difluoro |

Interpretation: The most prominent features are the extremely broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid dimer, and the sharp, intense C=O stretch around 1710 cm⁻¹.[6][7] The presence of very strong absorption bands in the 1150-1050 cm⁻¹ region serves as definitive evidence for the C-F bonds, confirming the fluorination of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Workflow: LC-MS Analysis

Caption: Typical workflow for LC-MS analysis.

Expected Mass Spectrum Data (ESI Negative Mode)

  • Molecular Ion: A strong signal for the deprotonated molecule [M-H]⁻ at m/z 135.05.

  • Key Fragments: The stability of the difluorocyclopropyl ring means that fragmentation might be limited under soft ionization conditions. A common loss from carboxylic acids is the neutral loss of CO₂ (44 Da) from the deprotonated parent ion.

    • m/z 91.04: [M-H-CO₂]⁻, corresponding to the loss of carbon dioxide.

Plausible ESI Fragmentation Pathway

G parent [M-H]⁻ m/z 135.05 frag1 [M-H-CO₂]⁻ m/z 91.04 parent->frag1 - CO₂ (44 Da)

Caption: Predicted fragmentation of the deprotonated molecular ion.

The accurate mass measurement of the parent ion is crucial for confirming the elemental composition (C₅H₆F₂O₂), while fragmentation data provides corroborating evidence for the presence of the carboxylic acid group.

Conclusion

The structural elucidation of this compound is a textbook example of synergistic analytical chemistry.

  • NMR Spectroscopy defines the precise carbon-hydrogen framework and confirms the location and coupling of the fluorine atoms.

  • IR Spectroscopy provides rapid and definitive evidence for the key functional groups—the carboxylic acid and the carbon-fluorine bonds.

  • Mass Spectrometry confirms the molecular formula via accurate mass measurement and supports the structure through predictable fragmentation.

Together, these three techniques provide a self-validating system, delivering a complete and confident characterization of the molecule's identity and purity, which is essential for its application in research and development.

References

solubility and stability of 2-(2,2-Difluorocyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(2,2-Difluorocyclopropyl)acetic Acid

Foreword: A Senior Application Scientist's Perspective

In modern drug discovery, the incorporation of strained ring systems and fluorine atoms is a well-established strategy for modulating the physicochemical and metabolic properties of lead compounds. The this compound moiety is a prime example of such a structural motif. The gem-difluoro group on the cyclopropane ring can act as a bioisostere for a carbonyl group, enhance metabolic stability, and alter acidity and lipophilicity. However, before a molecule containing this scaffold can be advanced, a thorough understanding of its fundamental properties—namely solubility and stability—is paramount.

This guide is structured not as a simple data sheet, but as a strategic workflow. It is designed for fellow researchers, medicinal chemists, and formulation scientists. We will not merely list data; we will explore the causality behind the necessary experiments, design self-validating protocols, and ground our approach in established regulatory frameworks. The objective is to provide a comprehensive roadmap for characterizing this, and structurally related, high-value chemical entities.

Foundational Physicochemical Characterization

A robust solubility and stability assessment is built upon a foundation of key physicochemical parameters. These initial data points inform the design of subsequent, more complex experiments. The inherent properties of this compound, a solid at room temperature[1], dictate the analytical approach.

Critical Parameter Estimation

Prior to experimental work, computational tools can provide valuable estimates for parameters like pKa and LogP, which are crucial for selecting appropriate buffer systems and analytical methods. For this compound, the presence of the electron-withdrawing difluorocyclopropyl group adjacent to the acetic acid moiety is expected to lower the pKa relative to simple alkyl carboxylic acids.

Essential Experimental Measurements

The following parameters must be determined experimentally to serve as a baseline for all subsequent studies.

ParameterMethodRationale & Expected Insights
pKa Potentiometric titration or UV-spectrophotometryDetermines the ionization state at different pH values. Crucial for designing relevant aqueous solubility studies and predicting in-vivo behavior.
LogP / LogD Shake-flask method (octanol/water)Measures lipophilicity, which is a key predictor of permeability and aids in selecting appropriate organic solvents for solubility testing.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on solid-state stability, purity, and the energy required for dissolution (lattice energy).
Aqueous Solubility (Intrinsic) pH-metric or shake-flask at low pHDetermines the solubility of the un-ionized form of the acid, providing a fundamental baseline.

A Strategic Approach to Solubility Determination

Solubility is not a single value but a complex property dependent on the solvent system and experimental conditions. For preclinical development, both kinetic and thermodynamic solubility are of interest.

The Rationale: Kinetic vs. Thermodynamic Solubility
  • Thermodynamic Solubility: Represents the true equilibrium saturation point of the compound. It is the most rigorous measurement and is essential for formulation development and biopharmaceutical classification.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution (often generated from a DMSO stock). This high-throughput assay is valuable for early discovery to flag compounds with potential solubility liabilities.

Experimental Workflow: Thermodynamic Solubility

This protocol is designed to be a self-validating system for determining the equilibrium solubility of this compound in various pharmaceutically relevant media.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. Solvents should include:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Citrate Buffer, pH 3.0

    • Purified Water (unbuffered)

    • Ethanol

    • Propylene Glycol

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) using a rotator or shaker. The key to achieving thermodynamic equilibrium is sufficient time; a minimum of 48 hours is recommended.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15 minutes to pellet any remaining solid.

  • Sampling & Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Validation of Equilibrium: To ensure equilibrium has been reached, a second measurement should be taken at a later time point (e.g., 72 hours). The solubility value should remain unchanged. The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Data Visualization: Solubility Assessment Workflow

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_validation 4. Validation prep_solid Weigh Excess Solid Compound prep_solvent Add Selected Solvent (e.g., Buffers, Organics) prep_solid->prep_solvent Creates Slurry equil Agitate at Constant Temp (e.g., 25°C, 37°C) for ≥ 48 hours prep_solvent->equil centrifuge Centrifuge to Pellet Solid equil->centrifuge sample Aliquot Supernatant centrifuge->sample quantify Quantify via HPLC-UV sample->quantify validate Confirm Solid Presence quantify->validate compare Compare Results (48h vs 72h) quantify->compare re_measure Re-measure at 72h re_measure->compare result Final Thermodynamic Solubility Value (mg/mL) compare->result

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

Understanding a molecule's intrinsic stability is a cornerstone of drug development, mandated by regulatory bodies like the FDA.[2][3] The purpose of stability testing is to see how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4] Forced degradation, or stress testing, is a critical component of this process. It helps to identify likely degradation products, establish degradation pathways, and, most importantly, validate that the chosen analytical method is "stability-indicating."[5][6][7]

Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure capable of accurately quantifying the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must separate the intact API from its degradation products and any potential impurities.

Protocol: HPLC Method Development

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical starting gradient would be 5% to 95% B over 20 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths. This is crucial for assessing peak purity and identifying the optimal wavelength for quantification.

  • Optimization: Inject a sample of the intact this compound and analyze the chromatogram. Adjust the gradient slope, flow rate, and temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.

Forced Degradation Studies

The following protocols are based on ICH Q1A(R2) guidelines and are designed to stress the molecule under various conditions.[2][8][9] The goal is to achieve 5-20% degradation of the parent compound.

ConditionProtocolRationale
Acid Hydrolysis Dissolve the compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with NaOH before injection.The carboxylic acid is expected to be stable, but this tests for potential degradation of the cyclopropyl ring or other unknown liabilities under acidic conditions.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with HCl before injection.Evaluates susceptibility to base-catalyzed reactions. The acidic proton will be removed, forming a carboxylate, which may alter reactivity.
Oxidation Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.Tests for susceptibility to oxidative degradation. While no obvious sites for oxidation exist, this is a standard stress condition.
Thermal Stress Store the solid compound in an oven at 70°C for 7 days. Also, prepare a solution and reflux at 70°C for 24 hours.Assesses the intrinsic thermal stability of the molecule in both solid and solution states.
Photostability Expose the solid compound and a solution (in quartz cuvettes) to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²). A dark control must be run in parallel.Determines if the molecule is light-sensitive, which has significant implications for manufacturing and storage.[4]

Analytical Procedure for Stressed Samples:

For each condition, samples should be taken at various time points (e.g., 0, 4, 8, 24, 48 hours). Each sample is then analyzed using the developed stability-indicating HPLC-PDA method. The chromatograms of the stressed samples are compared to that of an unstressed control to identify new peaks corresponding to degradation products.

Data Visualization: Forced Degradation Workflow

G cluster_method_dev 1. Method Development cluster_stress 2. Stress Conditions (ICH Q1A) cluster_analysis 3. Analysis & Interpretation cluster_outcome 4. Outcomes method_dev Develop Stability-Indicating HPLC-PDA Method acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (70°C, Solid & Solution) photo Photolytic (ICH Q1B Light) analyze Analyze Stressed Samples via HPLC-PDA at Timepoints acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare to Unstressed Control analyze->compare peak_purity Assess Peak Purity analyze->peak_purity mass_balance Calculate Mass Balance analyze->mass_balance pathways Propose Degradation Pathways compare->pathways method_valid Confirm Method is Stability-Indicating peak_purity->method_valid storage Inform Storage & Formulation Strategy mass_balance->storage

Caption: Workflow for Forced Degradation Studies.

Data Interpretation and Final Assessment

The culmination of these studies is a comprehensive profile of the molecule.

  • Solubility Profile: The solubility data should be tabulated and presented clearly, enabling scientists to select appropriate solvent systems for formulation, biological assays, and scale-up.

  • Stability Profile: The results from the forced degradation studies are used to build a degradation map. The percentage of degradation under each stress condition is calculated. Peak purity analysis from the PDA detector confirms that the parent peak is free from co-eluting degradants, thus validating the method. Mass balance calculations (sum of parent API and all degradation products) should approach 100%, indicating that all major degradants are being detected.

This integrated dataset provides a clear picture of the liabilities of this compound, allowing for the development of mitigation strategies, such as recommending storage in light-resistant containers or under refrigerated conditions.[4] This rigorous, systematic approach ensures that decisions made during drug development are based on sound scientific evidence, ultimately de-risking the path to clinical evaluation.

References

An In-depth Technical Guide to the Reactive Properties of the Difluorocyclopropyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The gem-difluorocyclopropyl (DFCP) group has emerged from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of high ring-strain energy, potent electronic effects, and conformational rigidity makes it a valuable bioisostere for various functional groups.[1][2] However, its utility extends far beyond its role as a stable structural element. The inherent reactivity of the DFCP ring, particularly its propensity for controlled ring-opening reactions, provides a powerful platform for the synthesis of complex, fluorinated molecules. This guide provides an in-depth exploration of the synthesis, stability, and diverse reactive pathways of the DFCP group, offering field-proven insights into its application in drug discovery and development.

The Unique Electronic and Structural Nature of the DFCP Moiety

The substitution of a methylene unit in a cyclopropane ring with a difluoromethylene (CF₂) group fundamentally alters the properties of the three-membered ring. The high electronegativity of the two fluorine atoms induces a significant dipole moment and alters the hybridization of the ring's carbon atoms. This redistribution of s- and p-character in the C-C bonds results in a shortened proximal C-C bond (adjacent to the CF₂) and a lengthened, weaker distal C-C bond.[3] This electronic perturbation, combined with a higher ring-strain energy (approx. 42.4 kcal/mol) compared to simple cyclopropanes (approx. 27.1 kcal/mol), is the primary driver for the unique reactivity of the DFCP group.[3]

In medicinal chemistry, these properties allow the DFCP group to act as a bioisostere for carbonyls, gem-dimethyl groups, and other functionalities.[1][4] It can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa, and enforce specific molecular conformations to improve binding affinity and selectivity.[5][6][7]

Synthesis of gem-Difluorocyclopropanes: The Gateway to DFCP Chemistry

The predominant and most versatile method for synthesizing DFCPs is the [2+1] cycloaddition of difluorocarbene (:CF₂) with an alkene.[8][9] The choice of difluorocarbene precursor is critical and has evolved significantly to allow for milder conditions and broader functional group tolerance, which is essential for complex molecule synthesis in drug discovery.

Difluorocarbene Precursors and Methodologies

Difluorocarbene is an electrophilic carbene, meaning it reacts most efficiently with electron-rich alkenes.[8] While early methods relied on harsh conditions, modern reagents have made this transformation accessible for a wide array of substrates, including those with sensitive functional groups.

Reagent/SystemTypical ConditionsAdvantagesLimitations
TMSCF₃ / NaI NaI (cat.), DME or THF, 80-110 °CExcellent functional group tolerance, scalable, reliable for non-activated alkenes.[10]Requires elevated temperatures.
ClCF₂COONa (Sodium Chlorodifluoroacetate) Diglyme or Triglyme, 180-210 °CInexpensive, classic reagent.Harsh thermal conditions, limited substrate scope.[11]
Ph₃P⁺CF₂CO₂⁻ (PDFA) NMP, 80 °CSolid, air-stable reagent, moderate conditions.Can be inefficient for less reactive alkenes.
(Difluoromethyl)triphenylphosphonium Bromide KF, Diglyme, RT to 80 °CMilder conditions than many thermal precursors.Stoichiometric phosphine oxide byproduct.

Causality in Reagent Selection: The development of the (trimethylsilyl)trifluoromethane (TMSCF₃)/NaI system, pioneered by Prakash, was a watershed moment.[10] The mechanism involves the initial formation of a hypervalent siliconate intermediate, which then fragments to release difluorocarbene. This method avoids the need for strong bases or excessively high temperatures, preserving functional groups like esters, amides, and unprotected alcohols that would not survive older protocols.[12] This robustness is why it has become a workhorse in medicinal chemistry for accessing novel DFCP-containing building blocks.[12][13]

Workflow for a Typical Difluorocyclopropanation

The following workflow illustrates the key steps for the synthesis of a DFCP derivative using the modern TMSCF₃/NaI method.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Alkene Substrate, NaI (catalytic), and Solvent (DME) inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert add_tmscf3 Add TMSCF₃ (slowly, at room temp) inert->add_tmscf3 heat Heat Reaction Mixture (e.g., 85-110 °C) add_tmscf3->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor quench Cool and Quench (e.g., with H₂O or sat. NaHCO₃) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Isolated gem-Difluorocyclopropane purify->product

Caption: General workflow for TMSCF₃/NaI mediated difluorocyclopropanation.

Kinetic Stability and Reactive Pathways

Despite their high ring strain, gem-difluorocyclopropanes are kinetically stable and can be carried through many standard synthetic transformations without degradation.[8] They are generally stable to:

  • Mildly acidic and basic conditions: Tolerant to conditions used for deprotection of acid-labile groups (e.g., PPTS) or saponification of esters (e.g., LiOH, K₂CO₃).[14]

  • Catalytic hydrogenation: Benzyl ethers can be cleaved in their presence.[8]

  • Reductions and Oxidations: Compatible with reagents like DIBAL-H and KMnO₄.[8]

This stability makes the DFCP group a reliable component in multi-step syntheses. However, under specific energetic conditions (thermal, photochemical, or catalytic), the strained ring can be opened selectively, providing access to a rich variety of fluorinated products.

Modes of Ring-Opening: A Mechanistic Overview

The reactivity of the DFCP ring is dominated by ring-opening reactions, which can be triggered by radicals, electrophiles, nucleophiles, or transition metals. The regiochemical outcome—that is, which C-C bond cleaves—is highly dependent on the substituents on the ring and the reaction mechanism.

G start gem-Difluorocyclopropane (DFCP) radical_path Radical Initiator (e.g., AIBN, Light) start->radical_path Radical Pathway lewis_acid_path Lewis Acid / Electrophile (e.g., BX₃, Ag⁺) start->lewis_acid_path Cationic Pathway nucleophile_path Nucleophile (e.g., Thiolate) start->nucleophile_path Anionic Pathway metal_path Transition Metal (e.g., Pd(0), Ni(0)) start->metal_path Catalytic Pathway radical_int Distal C-C Cleavage (Allylic Radical Intermediate) radical_path->radical_int cationic_int Proximal or Distal Cleavage (Fluoroallyl Cation) lewis_acid_path->cationic_int anionic_int Distal C-C Cleavage (Difluoroenolate Intermediate) nucleophile_path->anionic_int metal_int C-C Oxidative Addition (π-Fluoroallyl-Metal Complex) metal_path->metal_int

Caption: Major mechanistic pathways for the ring-opening of DFCPs.

  • Radical Ring-Opening: Under thermal or photochemical conditions, homolytic cleavage of the weak distal C-C bond can occur, generating a stabilized allylic radical.[15][16] This is particularly effective for DFCPs bearing radical-stabilizing groups.

  • Lewis Acid-Mediated Ring-Opening: Lewis acids can coordinate to a substituent on the ring (e.g., a ketone), facilitating heterolytic cleavage of a proximal or distal C-C bond to form a fluoroallyl cation intermediate.[3][8] This cation is then trapped by a nucleophile.

  • Nucleophilic Ring-Opening: Strong nucleophiles, such as thiolates, can attack a carbon atom of the ring. This typically leads to cleavage of the distal bond, forming intermediates like difluoroenolates from DFCP-ketones.[8]

  • Transition Metal-Catalyzed Ring-Opening: This is arguably the most powerful and versatile mode of DFCP reactivity. Low-valent transition metals, especially Pd(0) and Ni(0), can insert into a C-C bond via oxidative addition.[3] This process is often followed by β-fluoride elimination to generate a π-fluoroallyl-metal complex, which can then undergo cross-coupling with a wide range of nucleophiles.[3][17]

Regioselectivity: Distal vs. Proximal Bond Cleavage

The choice between cleaving the distal C1-C3 bond or the proximal C1-C2 bond is a key feature of DFCP chemistry.

  • Distal Cleavage: This is often the favored pathway due to the inherent weakness of the distal bond.[3] Radical reactions and many nucleophilic additions proceed via distal cleavage.[15]

  • Proximal Cleavage: This pathway becomes competitive or dominant when substituents can stabilize the resulting intermediate. For example, Lewis acid-mediated reactions of DFCP-ketones can proceed via proximal cleavage.[8] The choice of catalyst and ligands in transition metal catalysis can also be tuned to favor one mode over the other, offering powerful synthetic control.[3]

Reaction TypeTypical ReagentsPredominant CleavageResulting IntermediateReference
Radical HalogenationI₂, Br₂ (thermal)DistalAllylic Radical[15][16]
Nucleophilic Opening of DFCP-KetonesNaSPhDistalDifluoroenolate[8]
Lewis Acid Opening of DFCP-KetonesBX₃ (X=F, Cl, Br)ProximalFluoroallyl Cation[8]
Pd-Catalyzed Cross-CouplingPd(0), Ligand, Nu⁻Distal (typically)π-Fluoroallyl-Pd(II)[3]

Advanced Reactivity: Transition Metal-Catalyzed Transformations

The ability of transition metals to mediate the ring-opening of DFCPs has unlocked a vast chemical space. These reactions often proceed through a catalytic cycle involving C-C activation, β-fluoride elimination, and nucleophilic attack, allowing for the construction of monofluorinated alkenes, which are highly valuable in drug discovery.

Catalytic Cycle for Pd-Catalyzed Fluoroallylation

The reaction of a DFCP with a nucleophile in the presence of a Pd(0) catalyst is a powerful method for C-C, C-N, and C-O bond formation. The generally accepted mechanism provides a clear example of how these catalysts function.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Palladacyclobutane) Pd0->OxAdd + DFCP DFCP DFCP Substrate Nuc Nucleophile (Nu⁻) Product Monofluoroalkene Product BetaF β-Fluoride Elimination OxAdd->BetaF C-C Cleavage PiAllyl π-Fluoroallyl-Pd(II) Complex [Pd(II)L₂(F)(allyl)] BetaF->PiAllyl ReductElim Reductive Elimination (Nucleophilic Attack) PiAllyl->ReductElim + Nu⁻ ReductElim->Pd0 - F⁻, - Nu-H ReductElim->Product

Caption: Simplified catalytic cycle for Pd-catalyzed ring-opening/cross-coupling.

Mechanistic Causality: The cycle begins with the oxidative addition of the Pd(0) catalyst into a C-C bond of the DFCP.[3] This is the C-C activation step. The resulting palladacyclobutane intermediate is unstable and rapidly undergoes β-fluoride elimination. This step is crucial as it forms the key π-fluoroallyl-palladium(II) intermediate and is often irreversible. Finally, a nucleophile attacks the allyl moiety, and subsequent reductive elimination releases the monofluorinated product and regenerates the Pd(0) catalyst.[3] The choice of ligand (L) is critical for modulating the catalyst's reactivity and selectivity.[3]

Experimental Protocols

The following protocols are provided as validated, representative examples for the synthesis and transformation of a DFCP derivative.

Protocol 1: Synthesis of ethyl 2-(2,2-difluorocyclopropyl)acetate

This protocol describes the difluorocyclopropanation of an unactivated, functionalized alkene using the TMSCF₃/NaI system.

Materials:

  • Ethyl but-3-enoate (1.0 eq)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq)

  • Sodium Iodide (NaI, 0.2 eq)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl but-3-enoate (1.0 eq) and sodium iodide (0.2 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous DME via syringe to achieve a substrate concentration of ~0.5 M.

  • Add TMSCF₃ (2.0 eq) dropwise via syringe at room temperature.

  • Heat the reaction mixture to 85 °C and stir for 12-18 hours.

  • Validation: Monitor the reaction progress by taking small aliquots and analyzing via GC-MS to observe the consumption of starting material and the appearance of the product mass.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Characterize by ¹H, ¹³C, ¹⁹F NMR and HRMS.

Protocol 2: Palladium-Catalyzed Ring-Opening Cross-Coupling with Aniline

This protocol details the synthesis of a monofluorinated allylic amine from a DFCP precursor.

Materials:

  • 1-Aryl-2,2-difluorocyclopropane (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq)

  • XPhos (0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.025 eq), XPhos (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with argon gas three times.

  • Add the 1-aryl-2,2-difluorocyclopropane (1.0 eq), aniline (1.2 eq), and anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

  • Validation: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar and UV-active than the starting DFCP.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired fluoroallylic amine. Characterize by NMR and HRMS.

Conclusion

The gem-difluorocyclopropyl group is a uniquely versatile functional group. It provides kinetic stability under many conditions, allowing for its incorporation into complex molecular architectures. Simultaneously, its inherent ring strain and unique electronic properties enable a wide range of controlled ring-opening transformations. By understanding the underlying mechanisms—radical, ionic, and metal-catalyzed—researchers can leverage the DFCP moiety not just as a stable bioisostere, but as a powerful synthetic intermediate for the strategic introduction of fluorine and the construction of novel molecular scaffolds. The continued development of new catalytic methods promises to further expand the synthetic utility of this remarkable structural unit in drug discovery and beyond.

References

theoretical studies on 2-(2,2-Difluorocyclopropyl)acetic acid conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Study of 2-(2,2-Difluorocyclopropyl)acetic Acid Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorinated motifs into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 2,2-difluorocyclopropyl group, in particular, is of growing interest due to its unique stereoelectronic properties and its ability to serve as a bioisostere for various functional groups. This guide provides a comprehensive theoretical framework for investigating the conformational landscape of this compound, a molecule of significant interest in drug design. While specific experimental and exhaustive theoretical studies on this exact molecule are not extensively published, this document synthesizes established principles of conformational analysis and computational chemistry to provide a robust protocol for its in-depth study. We will delve into the foundational principles governing the conformational preferences of fluorinated cyclopropanes, outline a detailed computational workflow for conformational analysis, and discuss the interpretation of the resulting data.

Introduction: The Significance of the 2,2-Difluorocyclopropyl Moiety

The cyclopropane ring, as the smallest cycloalkane, possesses a rigid structure that limits conformational flexibility.[1] This rigidity can be advantageous in drug design for locking in a bioactive conformation. When fluorine atoms are introduced, particularly in a geminal arrangement on the cyclopropane ring, the electronic properties of the molecule are significantly altered.[1][2][3][4] The highly polar C-F bonds introduce a dipole moment and can influence the acidity of neighboring protons and the overall metabolic stability of the compound.[1] Furthermore, geminal fluorine substitution has been shown to be energetically stabilizing due to anomeric-like hyperconjugative interactions (nF → σ*CF).[2][3][4]

This compound combines this unique fluorinated scaffold with a carboxylic acid side chain, a common pharmacophore. Understanding the conformational preferences of this molecule is crucial for predicting its interactions with biological targets. The relative orientation of the carboxylic acid group with respect to the difluorocyclopropyl ring will dictate its binding pose and, consequently, its biological activity.

Foundational Principles of Conformational Preference

The conformational landscape of this compound is primarily determined by the rotation around the C-C bond connecting the cyclopropyl ring and the acetic acid moiety. The key factors influencing the stability of different conformers include:

  • Steric Hindrance: Repulsive interactions between bulky groups will destabilize certain conformations. In this case, steric clash between the carboxylic acid group and the cyclopropane ring will be a significant factor.

  • Electronic Effects: The electron-withdrawing nature of the two fluorine atoms can influence the electron density distribution in the cyclopropane ring and the adjacent C-C bond, potentially affecting the rotational barrier. Hyperconjugative interactions between the C-F bonds and the σ-orbitals of the C-C bond of the side chain may also play a role.

  • Intramolecular Hydrogen Bonding: The carboxylic acid group has the potential to form an intramolecular hydrogen bond with one of the fluorine atoms. The presence and strength of such an interaction would significantly stabilize a specific conformation.

Based on these principles, we can hypothesize the existence of several low-energy conformers, likely corresponding to staggered arrangements around the central C-C bond. The primary goal of a theoretical study is to identify these stable conformers, determine their relative energies, and calculate the energy barriers for interconversion between them.

A Detailed Protocol for Computational Conformational Analysis

To provide a practical and reproducible approach, we outline a step-by-step methodology for the theoretical conformational analysis of this compound using quantum chemical methods. This protocol is designed to be a self-validating system, ensuring a high degree of confidence in the results.

Computational Methodology

A reliable and widely used method for studying organofluorine compounds is Density Functional Theory (DFT).[3][4][5] We recommend the following level of theory, which has been shown to be effective for predicting the energetics and properties of similar molecules:

  • Methodology: B3LYP-GD3BJ/6-311++G(d,p)

    • B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

    • GD3BJ: Grimme's D3 dispersion correction with Becke-Johnson damping, which is crucial for accurately modeling non-covalent interactions.[3][4][5]

    • 6-311++G(d,p): A triple-zeta basis set with diffuse functions on all atoms (++) and polarization functions on heavy atoms (d) and hydrogen atoms (p). This large and flexible basis set is necessary for an accurate description of the electron distribution in a molecule with electronegative atoms and potential weak interactions.

Step-by-Step Workflow
  • Initial Structure Generation:

    • Build the 3D structure of this compound using a molecule editor (e.g., Avogadro, GaussView, ChemDraw).

    • Perform an initial, low-level geometry optimization using a faster method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM7) to obtain a reasonable starting geometry.

  • Conformational Search:

    • Define the rotatable bond: the C-C bond between the cyclopropyl ring and the CH-COOH group.

    • Perform a systematic or stochastic conformational search by rotating this bond. A systematic search would involve rotating the dihedral angle in defined steps (e.g., every 15-30 degrees) and performing a geometry optimization at each step. A stochastic search (e.g., Monte Carlo) can also be effective.

    • The goal is to identify all unique low-energy conformers.

  • High-Level Geometry Optimization:

    • Take the unique conformers identified in the previous step and perform a full geometry optimization at the B3LYP-GD3BJ/6-311++G(d,p) level of theory.

    • This step will yield the precise geometries and electronic energies of the stable conformers.

  • Frequency Analysis:

    • For each optimized structure, perform a frequency calculation at the same level of theory.

    • This calculation serves two purposes:

      • To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

      • To obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy.

  • Transition State Search (Optional but Recommended):

    • To understand the dynamics of interconversion between conformers, a transition state (TS) search can be performed.

    • Select two low-energy conformers and use a TS search algorithm (e.g., QST2, QST3, or a Berny optimization to a transition state) to locate the saddle point on the potential energy surface connecting them.

    • A frequency calculation on the TS structure should yield exactly one imaginary frequency corresponding to the rotation around the bond of interest.

  • Data Analysis and Interpretation:

    • Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of all conformers with respect to the global minimum.

    • Analyze the key geometrical parameters (bond lengths, bond angles, dihedral angles) of the stable conformers.

    • Visualize the molecular orbitals to understand the electronic interactions that stabilize certain conformations (e.g., hyperconjugation).

Visualization of the Computational Workflow

G cluster_0 Initial Setup cluster_1 Conformational Space Exploration cluster_2 High-Level Calculations cluster_3 Analysis & Interpretation A 1. Build 3D Structure B 2. Initial Low-Level Optimization A->B C 3. Define Rotatable Bond B->C D 4. Perform Conformational Search C->D E 5. Identify Unique Conformers D->E F 6. Geometry Optimization (B3LYP-GD3BJ/6-311++G(d,p)) E->F G 7. Frequency Analysis F->G H 8. Calculate Relative Energies (ΔG) G->H I 9. Analyze Geometries & Electronic Structure H->I

Caption: A flowchart of the recommended computational workflow for the conformational analysis of this compound.

Predicted Conformational Landscape and Data Presentation

While a definitive conformational analysis requires carrying out the above protocol, we can predict the likely key conformers. The rotation around the C-C bond will likely lead to staggered conformations being the most stable. We can define the key dihedral angle as that between the plane of the cyclopropane ring and the plane of the carboxylic acid group.

Hypothetical Low-Energy Conformers

It is plausible that the global minimum conformation will be one that minimizes steric repulsion while potentially allowing for a favorable intramolecular interaction, such as a weak hydrogen bond between the carboxylic acid proton and a fluorine atom. The relative orientation of the C=O and O-H bonds of the carboxylic acid will also be important.

Tabulation of Expected Results

The results of the computational study should be summarized in a clear and concise table for easy comparison.

ConformerDihedral Angle (°)*Relative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Boltzmann Population (%)
A Value0.000.00Value
B ValueValueValueValue
C ValueValueValueValue
...............

* The specific definition of the dihedral angle should be clearly stated.

Visualizing Conformational Equilibrium

The equilibrium between the most stable conformers can be represented visually.

G cluster_A Conformer A (Global Minimum) cluster_B Conformer B node_A [Structure A] node_B [Structure B] node_A->node_B ΔG

References

A Technical Guide to 2-(2,2-Difluorocyclopropyl)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review of Commercial Sourcing, Quality Control, and Application in Medicinal Chemistry

Introduction: The Rising Prominence of the Difluorocyclopropyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, have proven invaluable in the development of novel therapeutics. Among the various fluorinated motifs, the 2,2-difluorocyclopropyl group has emerged as a particularly valuable bioisostere for various functional groups, offering a unique combination of conformational rigidity and lipophilicity. This guide focuses on a key building block for introducing this moiety: 2-(2,2-Difluorocyclopropyl)acetic acid (CAS No. 123131-67-9). Its application in the synthesis of complex molecules, most notably in the development of selective kinase inhibitors, underscores its importance for researchers and professionals in drug discovery and development. A prominent example is its incorporation into PF-06700841, a dual inhibitor of TYK2 and JAK1, which has been investigated in clinical trials for the treatment of autoimmune diseases[1].

This technical guide provides a comprehensive overview of the commercial landscape for this compound, delves into its physicochemical properties, outlines key considerations for its synthesis and quality control, and presents a detailed analytical protocol for its characterization.

Commercial Availability and Supplier Overview

A critical first step for any research or development program is the reliable sourcing of starting materials. This compound is available from a range of commercial suppliers, catering to both small-scale research and larger-scale development needs. The primary Chemical Abstracts Service (CAS) number for this compound is 123131-67-9, though the synonym CAS number 1314960-20-7 is also occasionally encountered[2]. When sourcing this material, it is crucial to use the primary CAS number to ensure the correct chemical identity.

Below is a comparative table of prominent commercial suppliers, highlighting typical purities and available quantities. Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the specific lot being purchased.

SupplierStated PurityAvailable Quantities
Sigma-Aldrich ≥98%Gram to multi-gram scale
Apollo Scientific 98%[3]100mg to 10g scale[3]
Parchem Not specifiedBulk quantities available upon request
Matrix Scientific Not specified1g to 5g scale
CymitQuimica 95%100mg to 25g scale

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling, storage, and use in chemical reactions.

Physicochemical Properties

While a comprehensive, experimentally determined dataset is not consistently available across all suppliers, the following properties have been reported:

PropertyValueSource
Molecular Formula C₅H₆F₂O₂[4]
Molecular Weight 136.10 g/mol [4]
Appearance Solid
Storage Temperature Room temperature or 2-8°C
Boiling Point No data available[4]
Melting Point No data available[4]
Solubility No data available[5]
Safety Information

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. Key hazard statements and precautionary measures are summarized below.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage.

    • H315: Causes skin irritation[3].

    • H319: Causes serious eye irritation[3].

    • H335: May cause respiratory irritation[3].

  • Signal Word: Danger

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Avoid contact with skin, eyes, and clothing. Do not breathe dust.

Synthesis and Quality Control

The quality of this compound is paramount for its successful use in subsequent synthetic steps, particularly in a drug development context where impurities can have significant consequences.

Synthetic Route Overview

While specific, detailed industrial synthesis protocols are often proprietary, the scientific literature suggests that a common route to this compound involves the hydrolysis of the corresponding ethyl ester, ethyl 2-(2,2-difluorocyclopropyl)acetate. This precursor can be synthesized through various methods, including the difluorocyclopropanation of an appropriate alkene.

A generalized workflow for the synthesis is depicted below:

G Alkene Alkene Precursor Ester Ethyl 2-(2,2-difluorocyclopropyl)acetate Alkene->Ester Difluorocyclopropanation Difluorocarbene Difluorocarbene Source (e.g., TMSCF3/NaI) Difluorocarbene->Ester Acid This compound Ester->Acid Hydrolysis Hydrolysis Base or Acid Hydrol Hydrolysis->Acid

Figure 1. A generalized synthetic workflow for this compound.

A potential impurity profile could include the unreacted starting materials, the ethyl ester precursor, and byproducts from the difluorocyclopropanation reaction. Therefore, robust analytical methods are required to ensure the final product meets the required purity specifications.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for assessing the purity of this compound. A representative HPLC method is detailed below.

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard and sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting point would be a gradient from 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of acid to the respective solvent and mixing thoroughly. Degas the mobile phases before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by using the response factor from the reference standard for quantitative analysis.

System Suitability:

  • The tailing factor for the main peak should be less than 2.0.

  • The theoretical plates for the main peak should be greater than 2000.

  • The relative standard deviation for replicate injections of the standard should be less than 2.0%.

Spectral Characterization

While a publicly available, fully assigned NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

  • ¹H NMR: The proton spectrum is expected to show complex multiplets for the cyclopropyl protons and the adjacent methylene protons due to geminal and vicinal couplings, including couplings to the fluorine atoms. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: The carbon spectrum will be characterized by the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the methylene carbon, the methine carbon of the cyclopropyl ring, and the difluorinated quaternary carbon of the cyclopropyl ring. The signals for the carbons attached to fluorine will exhibit splitting due to C-F coupling.

Researchers should perform their own full spectral characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) on the purchased material to confirm its identity and purity.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of advanced pharmaceutical intermediates. Its unique structural and electronic properties make it an attractive component in the design of next-generation therapeutics. A thorough understanding of its commercial availability, physicochemical properties, and appropriate analytical methods for quality control is essential for its effective and reliable use in research and drug development. Researchers are strongly encouraged to obtain and carefully review the certificate of analysis for any purchased material and to perform their own comprehensive characterization to ensure the quality and integrity of their scientific endeavors.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(2,2-Difluorocyclopropyl)acetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the diverse array of fluorinated building blocks, the gem-difluorocyclopropyl group has emerged as a particularly valuable motif. This guide provides an in-depth exploration of 2-(2,2-difluorocyclopropyl)acetic acid, a key reagent for introducing this moiety. We will dissect its role as a versatile bioisostere, detail its impact on metabolic stability and conformational rigidity, and provide a robust, field-proven protocol for its integration into lead compounds via amide coupling. This document is intended to serve as a practical resource for chemists aiming to leverage the unique advantages of this building block in drug discovery programs.

The Significance of the gem-Difluorocyclopropyl Moiety in Drug Design

This compound is more than a simple carboxylic acid; it is a strategic tool for molecular design.[3][4] Its utility stems from the unique combination of a conformationally constrained cyclopropane ring and the powerful electronic effects of two fluorine atoms.

A Privileged Bioisostere

Bioisosterism, the replacement of a functional group with another that possesses similar physical and chemical properties, is a fundamental strategy for lead optimization.[5][6][7][8] The difluorocyclopropyl group is an excellent non-classical bioisostere for several common functionalities, allowing chemists to navigate challenges like metabolic instability or poor patentability.

  • Amide/Ester Mimic: The rigid, polar nature of the difluorocyclopropane can mimic the hydrogen bonding and dipole moment of amide or ester linkages while being completely resistant to hydrolysis by proteases and esterases.

  • Carbonyl/Alkene Replacement: It can serve as a stable replacement for a carbonyl group or a double bond, maintaining similar spatial arrangements but with altered electronic properties.

  • Phenyl Ring Analogue: In certain contexts, it can occupy similar vector space as a small aromatic ring, offering a way to reduce lipophilicity and escape metabolic pathways associated with aryl oxidation.[9]

Modulation of Physicochemical and Pharmacokinetic Properties

The introduction of fluorine can profoundly alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10][11][12]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluorocyclopropyl group highly resistant to oxidative metabolism by Cytochrome P450 enzymes.[1][11] This can significantly increase a drug's half-life and bioavailability.

  • Lipophilicity (LogP): Fluorination typically increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[6][13] This effect must be carefully balanced to maintain adequate aqueous solubility.

  • Conformational Rigidity: The three-membered ring structure of cyclopropane introduces a significant degree of conformational constraint.[2] This rigidity can lock a flexible molecule into its bioactive conformation, leading to a substantial increase in binding affinity for its biological target by reducing the entropic penalty of binding.

The following diagram illustrates the strategic impact of incorporating the this compound moiety into a hypothetical lead compound.

G cluster_0 Lead Compound (R-COOH) cluster_1 cluster_2 Optimized Compound cluster_3 Desired Outcomes Lead Flexible Linker Metabolically Liable Site Suboptimal Potency Strategy Incorporate This compound (Amide Coupling) Lead->Strategy Lead Optimization Optimized Increased Metabolic Stability (C-F bond) Enhanced Target Binding (Rigidity) Modulated Lipophilicity & pKa Strategy->Optimized Results In Outcome Improved PK Profile (Longer Half-Life) Higher Potency (Lower IC50) Enhanced Drug-like Properties Optimized->Outcome

Caption: Impact of this compound on Lead Optimization.

Synthesis of the Building Block

While this compound is commercially available, understanding its synthesis provides context for its application.[14] It is typically prepared via the difluorocyclopropanation of a suitable alkene precursor, such as 4-pentenoic acid or its ester derivatives.[2][15] A common and efficient method involves the generation of difluorocarbene (:CF₂) from precursors like (Trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a catalyst such as sodium iodide.[15][16]

The general workflow is depicted below.

G Alkene Alkene Precursor (e.g., Alkyl 4-pentenoate) Reaction Difluorocyclopropanation Alkene->Reaction Reagents Difluorocarbene Source (e.g., TMSCF3 / NaI) Reagents->Reaction Ester Difluorocyclopropyl Ester Reaction->Ester Hydrolysis Ester Hydrolysis (e.g., LiOH) Ester->Hydrolysis Product This compound Hydrolysis->Product

Caption: General Synthetic Workflow for this compound.

Application Protocol: Amide Coupling

The most direct application of this compound is its condensation with a primary or secondary amine to form a stable amide bond. This protocol details a robust and widely applicable method using HATU, a highly efficient coupling reagent known for minimizing racemization and being effective even with sterically hindered or electron-deficient substrates.[17][18][19]

Materials and Reagents
  • This compound (1.0 eq)

  • Target Amine (Primary or Secondary, 1.1 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Work-up Reagents: Ethyl Acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)

  • Drying Agent: Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M. Stir the solution at room temperature until all solids are dissolved.

  • Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

    • Expert Insight: This step forms the activated O-acylisourea intermediate. Allow the activation to proceed for 15-30 minutes at room temperature. The solution may change color.

  • Amine Addition: Add a solution of the target amine (1.1-1.2 eq) in a minimal amount of anhydrous DMF or DCM to the reaction mixture dropwise.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is typically indicated by the consumption of the limiting starting material (usually the acid). Reaction times can vary from 1 to 12 hours.

    • Troubleshooting: If the reaction is sluggish (often with poorly nucleophilic amines), it can be gently heated to 40-50 °C.[20] For extremely challenging couplings, alternative reagents like T3P® or the conversion of the acid to an acyl fluoride may be necessary.[18]

  • Work-up and Extraction: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M aqueous HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with brine.[17] c. Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes or a similar solvent system.

Amide Coupling Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Acid (1 eq) in Anhydrous DMF B Add HATU (1.2 eq) & DIPEA (2-3 eq) A->B C Stir for 15-30 min (Activation) B->C D Add Amine (1.1 eq) Solution C->D E Stir at RT (1-12h) D->E F Monitor by LC-MS/TLC E->F G Dilute with EtOAc F->G H Aqueous Washes (HCl, NaHCO3, Brine) G->H I Dry, Filter, Concentrate H->I J Purify via Column Chromatography I->J

Caption: Step-by-Step Workflow for HATU-mediated Amide Coupling.

Case Study: Application in Kinase Inhibitor Development

The value of the difluorocyclopropyl moiety is exemplified in the discovery of advanced drug candidates. For instance, in the development of Janus kinase (JAK) inhibitors for autoimmune diseases, Pfizer scientists reported PF-06700841, a potent dual inhibitor of TYK2 and JAK1.[21] The molecule features a ((S)-2,2-difluorocyclopropyl)methanone group. In this context, the difluorocyclopropyl group serves to optimize potency and physicochemical properties, contributing to a desirable overall profile for the drug candidate. Similarly, research into Bruton's tyrosine kinase (Btk) inhibitors has explored fluorocyclopropyl amides as isosteres to occupy lipophilic pockets in the enzyme's active site, where the stereochemistry of the fluorine substitution was found to be critical for tuning potency and off-target activity.[9] These examples underscore the real-world impact of this unique chemical scaffold.

Conclusion

This compound is a high-impact building block for medicinal chemists. Its ability to act as a robust bioisostere while simultaneously imparting metabolic stability and conformational constraint makes it a powerful tool for overcoming common challenges in lead optimization. The straightforward and reliable amide coupling protocols for its incorporation allow for its rapid deployment in drug discovery pipelines. By leveraging the unique properties of the gem-difluorocyclopropyl moiety, researchers can accelerate the development of safer and more effective therapeutics.

References

The Strategic Incorporation of 2-(2,2-Difluorocyclopropyl)acetic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 2,2-Difluorocyclopropyl Moiety as a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of this endeavor, owing to the unique physicochemical properties that fluorine imparts. Among the various fluorinated motifs, the 2,2-difluorocyclopropyl group has emerged as a particularly valuable building block. This guide provides a detailed exploration of the applications of 2-(2,2-Difluorocyclopropyl)acetic acid in drug discovery, offering insights into its rationale for use, its impact on drug properties, and practical protocols for its implementation.

The 2,2-difluorocyclopropyl group is often employed as a bioisostere for other chemical functionalities, such as gem-dimethyl or carbonyl groups. Its rigid, three-dimensional structure can enforce a specific conformation on the parent molecule, leading to enhanced binding affinity for its biological target. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity (pKa) of adjacent functional groups and modulate the molecule's overall lipophilicity and metabolic stability.[1] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug deactivation.[2] This enhanced metabolic stability can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.

This application note will delve into the practical aspects of utilizing this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this powerful building block in their own discovery programs.

Key Applications and Case Studies

The versatility of the this compound scaffold is demonstrated by its incorporation into a range of therapeutic agents targeting diverse disease areas.

Case Study 1: Brepocitinib (PF-06700841) - A Dual Inhibitor of TYK2 and JAK1 for Autoimmune Diseases

Brepocitinib (PF-06700841) is a clinical-stage drug candidate developed for the treatment of various autoimmune and inflammatory conditions, including psoriasis, psoriatic arthritis, and alopecia areata.[3][4] It functions as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), two key enzymes in the JAK-STAT signaling pathway.[5][6] This pathway is crucial for the signaling of numerous pro-inflammatory cytokines, such as interleukins (IL-12, IL-23) and interferons (IFN-α/β), which are implicated in the pathogenesis of autoimmune diseases.[7][8]

The chemical structure of brepocitinib features a central pyrimidine core linked to a 3,8-diazabicyclo[3.2.1]octane moiety, which is in turn acylated with this compound. The incorporation of the 2,2-difluorocyclopropyl group in brepocitinib is a deliberate design choice aimed at optimizing its drug-like properties. While specific data on the direct comparison of a non-fluorinated analog is not publicly available, the presence of this moiety is believed to contribute to the molecule's overall metabolic stability and favorable pharmacokinetic profile, which are critical for an orally administered drug.

Quantitative Data Summary: Brepocitinib (PF-06700841) Kinase Inhibition

KinaseIC₅₀ (nM)Reference
TYK223[5]
JAK117[5]
JAK277[5]
JAK36490[5]

This data highlights the selectivity of brepocitinib for TYK2 and JAK1 over other JAK family members, which is a desirable attribute for minimizing off-target effects.

Signaling Pathway Diagram: TYK2/JAK1 Inhibition by Brepocitinib

TYK2_JAK1_Pathway cytokine Pro-inflammatory Cytokines (e.g., IL-12, IL-23, IFN-α/β) receptor Cytokine Receptor cytokine->receptor 1. Binding TYK2 TYK2 receptor->TYK2 2. Activation JAK1 JAK1 receptor->JAK1 2. Activation STAT STAT Proteins TYK2->STAT 3. Phosphorylation JAK1->STAT 3. Phosphorylation pSTAT Phosphorylated STAT (pSTAT) nucleus Nucleus pSTAT->nucleus 4. Dimerization & Translocation gene_transcription Gene Transcription (Inflammatory Response) nucleus->gene_transcription 5. Modulation brepocitinib Brepocitinib (PF-0670084al) brepocitinib->TYK2 Inhibition brepocitinib->JAK1 Inhibition

Caption: Brepocitinib inhibits TYK2 and JAK1, blocking downstream STAT phosphorylation and inflammatory gene transcription.

Case Study 2: Antiviral Nucleoside Analogs

The 2,2-difluorocyclopropyl group has also been incorporated into nucleoside analogs to develop antiviral agents. In a study on 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine, the introduction of this moiety resulted in a diastereomer with notable activity against Herpes Simplex Virus-1 (HSV-1).[8] Importantly, this diastereomer also exhibited increased resistance to glycosidic bond cleavage by thymidine phosphorylase, an enzyme that can inactivate nucleoside analogs.[8] This enhanced enzymatic stability is a direct consequence of the steric and electronic properties of the difluorocyclopropyl group.

Quantitative Data Summary: Antiviral and Cytotoxic Activity

CompoundAntiviral Activity (HSV-1, IC₅₀)Cytotoxic Activity (CCRF-CEM, IC₅₀)Reference
5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine5 µg/mL230 µM[8]
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)0.082 µg/mL-[8]
5-fluoro-2'-deoxyuridine (FDU)-4.7 x 10⁻³ µM[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the difluorocyclopropanation of a suitable alkene followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(2,2-Difluorocyclopropyl)acetate

A common method for difluorocyclopropanation involves the use of a difluorocarbene precursor. One effective reagent is trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate, which generates difluorocarbene upon heating.

  • Materials:

    • Ethyl acrylate

    • Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate

    • Toluene

    • Sodium fluoride

    • Celite

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and condenser, add toluene, sodium fluoride (catalytic amount), and ethyl acrylate.

    • Heat the mixture to reflux with stirring.

    • Slowly add a solution of trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate in toluene to the refluxing mixture.

    • Continue heating at reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove solid byproducts.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield ethyl 2-(2,2-difluorocyclopropyl)acetate.[9]

Step 2: Hydrolysis of Ethyl 2-(2,2-Difluorocyclopropyl)acetate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Materials:

    • Ethyl 2-(2,2-difluorocyclopropyl)acetate

    • Ethanol

    • Aqueous sodium hydroxide or sulfuric acid

    • Hydrochloric acid (for neutralization if using a base)

    • Diethyl ether

    • Separatory funnel, magnetic stirrer

  • Procedure (Basic Hydrolysis):

    • Dissolve ethyl 2-(2,2-difluorocyclopropyl)acetate in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid.

    • Extract the product into diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[10][11]

Experimental Workflow Diagram: Synthesis of this compound

synthesis_workflow start Ethyl Acrylate step1 Difluorocyclopropanation (e.g., with TMSCF₂CO₂SiMe₃) start->step1 intermediate Ethyl 2-(2,2-Difluorocyclopropyl)acetate step1->intermediate step2 Hydrolysis (e.g., NaOH, H₂O/EtOH) intermediate->step2 product This compound step2->product

Caption: A two-step synthesis of this compound from ethyl acrylate.

Protocol 2: Amide Coupling of this compound

The incorporation of this compound into a larger molecule, such as in the synthesis of brepocitinib, is typically achieved via an amide bond formation. A variety of coupling reagents can be used for this purpose. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent for coupling carboxylic acids with amines, especially for challenging substrates.[12][13]

  • Materials:

    • This compound

    • Amine substrate (e.g., the core of brepocitinib)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amine substrate in anhydrous DMF.

    • Add this compound (typically 1.1-1.5 equivalents) to the solution.

    • Add DIPEA (typically 2-3 equivalents) to the mixture and stir for a few minutes.

    • In a separate vial, dissolve HATU (typically 1.1-1.5 equivalents) in a small amount of anhydrous DMF.

    • Add the HATU solution to the reaction mixture.

    • Stir the reaction at room temperature for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography to yield the desired amide.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in modern drug discovery. Its ability to enhance metabolic stability, modulate physicochemical properties, and enforce a favorable conformation has led to its incorporation into promising clinical candidates. The case studies of brepocitinib and antiviral nucleoside analogs highlight the broad applicability of this moiety in targeting a range of diseases.

The synthetic protocols provided in this guide offer a practical framework for the preparation and utilization of this compound. As our understanding of the subtle interplay between molecular structure and biological activity continues to grow, it is anticipated that the strategic use of this and other fluorinated scaffolds will play an increasingly important role in the design of the next generation of therapeutics. Further exploration into novel methodologies for the synthesis of diverse derivatives of this compound will undoubtedly open new avenues for innovation in medicinal chemistry.

References

Application Notes and Protocols for Amide Coupling with 2-(2,2-Difluorocyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,2-Difluorocyclopropyl Moiety in Medicinal Chemistry

The 2,2-difluorocyclopropyl group is a valuable structural motif in modern drug discovery. Its incorporation into molecules can significantly enhance metabolic stability, binding affinity, and cell membrane permeability. The gem-difluoro substitution on the cyclopropane ring imparts unique electronic properties, acting as a bioisostere for various functional groups and influencing the conformation of the parent molecule. 2-(2,2-Difluorocyclopropyl)acetic acid is a key building block for introducing this desirable moiety. However, the presence of the electron-withdrawing difluorocyclopropyl group can pose challenges for standard amide coupling reactions. This guide provides a comprehensive overview of the principles and detailed protocols for the successful amide coupling of this compound, addressing potential challenges and offering strategies for optimization.

Core Principles of Amide Coupling: A Mechanistic Overview

Amide bond formation is a condensation reaction between a carboxylic acid and an amine. Due to the low electrophilicity of the carboxyl carbon and the potential for a non-productive acid-base reaction, the carboxylic acid typically requires activation.[1] This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. The choice of coupling reagent is critical and depends on factors such as steric hindrance, electronic effects of the substrates, and the potential for side reactions.[2]

Common Classes of Coupling Reagents
  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][3] To minimize side reactions and epimerization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to trap the O-acylisourea and form a more stable active ester.[3]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, often based on HOBt or HOAt, are highly efficient and lead to rapid amide bond formation with minimal side reactions.[4] They react with the carboxylate to form an active ester, which is then readily attacked by the amine.[4]

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium-based reagents generate an active ester intermediate. A key advantage is that they do not react with the amine component, which can be beneficial in certain cases.

  • Acyl Fluoride Precursors: For sterically hindered or electronically deactivated carboxylic acids, conversion to the corresponding acyl fluoride can be a highly effective strategy.[5] Acyl fluorides are more reactive than the parent carboxylic acid but are generally stable enough to be prepared in situ.[5][6]

Challenges in the Amide Coupling of this compound

The 2,2-difluorocyclopropyl group presents a unique combination of steric bulk and strong electron-withdrawing character. These features can influence the amide coupling reaction in several ways:

  • Reduced Nucleophilicity of the Carboxylate: The electron-withdrawing nature of the gem-difluoro group decreases the electron density on the carboxylate, potentially slowing down the initial activation step with the coupling reagent.

  • Steric Hindrance: The cyclopropyl ring, although small, can create steric hindrance around the carbonyl group, impeding the approach of both the coupling reagent and the amine. This is particularly relevant when coupling with sterically demanding amines.

  • Potential for Side Reactions: While the difluorocyclopropyl group is generally stable, harsh reaction conditions could potentially lead to undesired side reactions.

Given these considerations, the choice of a highly efficient coupling reagent is paramount for achieving high yields and purity. For challenging substrates like this compound, uronium salts such as HATU or the in situ formation of an acyl fluoride are often superior choices compared to standard carbodiimide protocols.[5][7]

Comparative Overview of Recommended Coupling Protocols

The following table summarizes recommended starting conditions for the amide coupling of this compound with a generic primary or secondary amine.

Coupling ReagentBaseSolventTemperature (°C)Key Advantages & Considerations
HATU DIPEA, Et3NDMF, DCM0 to RTHigh efficiency, rapid reaction times, suitable for a broad range of amines.[4]
EDC/HOBt DIPEA, Et3NDMF, DCM0 to RTCost-effective, well-established. May require longer reaction times or higher temperatures for this substrate.[8][9]
T3P® Pyridine, Et3NEtOAc, Me-THF0 to RTExcellent for minimizing epimerization, water-soluble byproducts simplify workup.[10]
Acyl Fluoride (in situ) DIPEADCM, MeCN0 to RT (formation), RT to elevated (coupling)Highly effective for sterically hindered and electron-deficient substrates.[5][7] Requires a fluorinating agent (e.g., Cyanuric Fluoride, PyFluor).

Detailed Experimental Protocols

Note: These protocols are general guidelines and may require optimization for specific amine substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is often the first choice for challenging couplings due to its high efficiency.[4]

Workflow for HATU-Mediated Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid, Amine & DIPEA in DMF B Cool to 0 °C A->B Transfer C Add HATU B->C Reagent Addition D Warm to RT, Stir 1-4 h C->D Reaction Progression E Quench with H2O D->E Completion F Extract with EtOAc E->F G Wash with aq. LiCl, Brine F->G H Dry, Concentrate G->H I Purify (Chromatography) H->I

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Lithium Chloride (LiCl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the amine (1.0-1.2 equiv).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (2.0-3.0 equiv) to the solution and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1-1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous LiCl solution (to remove DMF), followed by brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A classic and cost-effective method, which may require optimization for this specific substrate.[8][9]

Mechanism of EDC/HOBt Coupling

Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt - Urea Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine - HOBt Amine R'-NH2

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • DIPEA or Triethylamine (Et3N) (2.0-3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • In a dry flask, dissolve this compound (1.0 equiv), the amine (1.0-1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C with stirring.

  • Add EDC·HCl (1.2 equiv) in one portion, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1 (steps 7-11).

Protocol 3: Amide Coupling via in situ Acyl Fluoride Formation

This method is particularly useful for sterically demanding or electron-poor amines where other methods may fail.[5][7]

Materials:

  • This compound (1.0 equiv)

  • Fluorinating agent (e.g., Cyanuric fluoride, 0.4 equiv; or PyFluor, 1.1 equiv)

  • Pyridine or DIPEA (2.0-3.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Anhydrous DCM or Acetonitrile

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add pyridine (2.0 equiv).

  • Cool the mixture to 0 °C.

  • Add the fluorinating agent (e.g., Cyanuric fluoride, 0.4 equiv) and stir at 0 °C for 1 hour to form the acyl fluoride in situ.

  • In a separate flask, dissolve the amine (1.1 equiv) and additional pyridine (1.0 equiv) in anhydrous DCM.

  • Add the amine solution to the in situ generated acyl fluoride at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours).

  • Upon completion, quench with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU.[7] Ensure all reagents are anhydrous.
Low nucleophilicity of the amine.Increase reaction temperature or switch to the acyl fluoride protocol.[5][7]
Steric hindrance.Use the acyl fluoride protocol, which is less sterically demanding.[5] Consider increasing reaction time and/or temperature.
Formation of Side Products N-acylurea formation (with carbodiimides).Ensure the use of HOBt or HOAt as an additive.[3]
Racemization (if amine or acid is chiral).Run the reaction at a lower temperature (0 °C). Use of HOBt or HOAt minimizes racemization. T3P is also an excellent choice to suppress epimerization.[10]
Difficulty in Purification Water-soluble byproducts from EDC.Ensure thorough aqueous workup.[1]
Urea byproduct from DCC (if used).The urea is largely insoluble in many organic solvents and can often be removed by filtration.
Byproducts from T3P®.The phosphonic acid byproducts are water-soluble and easily removed with an aqueous wash.[10]

Conclusion

The successful amide coupling of this compound is readily achievable with the appropriate choice of reagents and reaction conditions. While the electronic and steric nature of the substrate presents challenges for some standard protocols, the use of potent coupling reagents such as HATU, or the conversion to an acyl fluoride intermediate, provides robust and high-yielding pathways to the desired amide products. Careful consideration of the amine's properties and diligent optimization of reaction parameters will ensure the efficient synthesis of these valuable building blocks for drug discovery and development.

References

Synthesis of 2-(2,2-Difluorocyclopropyl)acetic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the gem-Difluorocyclopropyl Moiety in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can profoundly influence the biological activity and material properties of a compound. Among the various fluorinated motifs, the gem-difluorocyclopropyl group has emerged as a particularly valuable structural element. This strained three-membered ring, adorned with two fluorine atoms on the same carbon, serves as a bioisosteric replacement for other functional groups and can introduce favorable conformational constraints.

Derivatives of 2-(2,2-difluorocyclopropyl)acetic acid are of significant interest as versatile building blocks in the synthesis of complex, biologically active molecules. Their utility is exemplified by their incorporation into advanced drug candidates, such as PF-06700841, a dual inhibitor of TYK2 and JAK1 for the treatment of autoimmune diseases.[1] The development of robust and efficient synthetic routes to these valuable compounds is therefore a critical endeavor for researchers in medicinal chemistry and drug development.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of this compound, starting from readily available precursors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity target compounds.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence, as illustrated in the workflow diagram below. This strategy is designed for practicality and scalability in a standard laboratory setting.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Difluorocyclopropanation cluster_2 Step 3: Hydrolysis A 4-Butenoic Acid C Ethyl 4-butenoate A->C H+ catalyst B Ethanol B->C D Ethyl 2-(2,2-difluorocyclopropyl)acetate C->D :CF2 source E This compound D->E Base (e.g., LiOH) Characterization_Workflow cluster_0 Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Crude Product B Purified Product (>98% Purity) A->B Recrystallization or Chromatography C ¹H NMR B->C D ¹³C NMR B->D E Mass Spectrometry B->E F Structure Confirmation C->F D->F E->F

References

Application Notes and Protocols: 2-(2,2-Difluorocyclopropyl)acetic Acid as a Transformative Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the Difluorocyclopropyl Moiety

In the landscape of modern medicinal chemistry, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles is a relentless endeavor. The strategic incorporation of fluorine and strained ring systems has emerged as a powerful tactic to achieve these goals. This guide focuses on the utility of 2-(2,2-difluorocyclopropyl)acetic acid , a versatile building block that masterfully combines the conformational rigidity of a cyclopropane ring with the profound electronic effects of geminal fluorine substitution.

The gem-difluorocyclopropyl group is increasingly recognized as a valuable bioisostere for common structural motifs such as gem-dimethyl and isopropyl groups.[1] Its introduction into a lead compound can confer a multitude of advantages, including:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the molecule's half-life.[2]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of adjacent functional groups, influencing a compound's ionization state, solubility, and target engagement.[3]

  • Conformational Constraint: The rigid cyclopropane scaffold reduces the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a biological target and lock the molecule into a bioactive conformation.

  • Improved Potency and Selectivity: By altering the electronic and steric profile of a molecule, the difluorocyclopropyl group can lead to enhanced binding affinity and improved selectivity for the desired target.

This document provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its synthesis and subsequent derivatization, alongside a critical analysis of its impact on the properties of bioactive molecules.

Physicochemical Properties and Bioisosteric Rationale

The unique properties of the this compound building block stem from the interplay between the strained three-membered ring and the highly electronegative fluorine atoms.

PropertyValue (Estimated)Rationale and Impact on Drug Design
Molecular Weight 136.10 g/mol A relatively small building block, allowing for its incorporation without a significant increase in molecular weight.
pKa ~4.5The electron-withdrawing difluorocyclopropyl group is expected to lower the pKa of the carboxylic acid compared to a simple alkyl-substituted acetic acid, making it a stronger acid. This can influence ionization at physiological pH and impact solubility and target interactions.
cLogP ~1.1The difluorocyclopropyl group generally increases lipophilicity compared to a gem-dimethyl group, which can enhance membrane permeability. However, the overall effect is context-dependent.[4]
The Difluorocyclopropyl Group as a Superior Bioisostere

The concept of bioisosterism, the replacement of a functional group with another that retains or enhances biological activity, is a cornerstone of lead optimization. The gem-difluorocyclopropyl group serves as an excellent bioisostere for the gem-dimethyl or isopropyl group, offering distinct advantages.

G cluster_0 Traditional Moieties cluster_1 Bioisosteric Replacement cluster_2 Improved Properties gem-Dimethyl gem-Dimethyl gem-Difluorocyclopropyl gem-Difluorocyclopropyl gem-Dimethyl->gem-Difluorocyclopropyl Replaces Isopropyl Isopropyl Isopropyl->gem-Difluorocyclopropyl Replaces Metabolic Stability Metabolic Stability gem-Difluorocyclopropyl->Metabolic Stability Enhances Potency Potency gem-Difluorocyclopropyl->Potency Improves pKa Modulation pKa Modulation gem-Difluorocyclopropyl->pKa Modulation Influences Conformational Rigidity Conformational Rigidity gem-Difluorocyclopropyl->Conformational Rigidity Increases

Caption: Bioisosteric replacement workflow.

Synthesis and Derivatization Protocols

Protocol 1: Synthesis of this compound

This two-step protocol outlines a common route to the title compound, starting from the commercially available ethyl but-3-enoate. The first step involves a difluorocyclopropanation reaction, followed by saponification of the resulting ester.

Step 1: Synthesis of Ethyl 2-(2,2-Difluorocyclopropyl)acetate

This procedure is adapted from established methods for difluorocyclopropanation of alkenes using a difluorocarbene precursor.[5]

G start Ethyl but-3-enoate reagents 1. TMSCF2Br, NaI 2. Toluene, 110 °C start->reagents Reacts with intermediate Ethyl 2-(2,2-difluorocyclopropyl)acetate reagents->intermediate Forms hydrolysis LiOH·H₂O THF/H₂O intermediate->hydrolysis Undergoes product This compound hydrolysis->product Yields

Caption: Synthetic pathway to the target acid.

Materials:

  • Ethyl but-3-enoate

  • (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

  • Sodium iodide (NaI)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl but-3-enoate (1.0 eq) and anhydrous toluene.

  • Add sodium iodide (2.2 eq) to the solution.

  • Add (bromodifluoromethyl)trimethylsilane (2.0 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 110 °C and maintain for 3-5 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(2,2-difluorocyclopropyl)acetate.

Step 2: Hydrolysis to this compound

This saponification procedure is adapted from standard protocols for the hydrolysis of ethyl esters.[6]

Materials:

  • Ethyl 2-(2,2-difluorocyclopropyl)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Standard workup reagents (ethyl acetate, brine, sodium sulfate)

Procedure:

  • Dissolve ethyl 2-(2,2-difluorocyclopropyl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution at room temperature.

  • Stir the mixture vigorously for 12-24 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Protocol 2: Amide Coupling with this compound

This protocol details a standard procedure for forming an amide bond using HATU as the coupling reagent, a common and efficient method in medicinal chemistry.

G acid 2-(2,2-Difluorocyclopropyl) acetic acid reagents HATU, DIPEA DMF, 0 °C to RT acid->reagents amine Primary or Secondary Amine (R-NH₂) amine->reagents product Target Amide reagents->product

Caption: General amide coupling workflow.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents (ethyl acetate, 1 M HCl, saturated aqueous NaHCO₃, brine, sodium sulfate, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • After 15 minutes of activation at 0 °C, add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Case Studies: Impact on Bioactive Molecules

The strategic application of the this compound building block is best illustrated through its incorporation into clinical candidates and other bioactive molecules.

Case Study 1: Brepocitinib (PF-06700841) - A Dual TYK2/JAK1 Inhibitor

Brepocitinib is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) that has been investigated for the treatment of autoimmune diseases such as psoriasis.[7] The molecule features a (2,2-difluorocyclopropyl)carboxamide moiety.

CompoundTarget(s)IC₅₀ (nM)Key Structural Feature
Brepocitinib (PF-06700841) TYK2, JAK123 (TYK2), 17 (JAK1)[8](2,2-Difluorocyclopropyl)carboxamide

The inclusion of the difluorocyclopropyl group in Brepocitinib is believed to contribute to its favorable pharmacokinetic profile and potent activity. Studies have shown that Brepocitinib is rapidly absorbed with a half-life of approximately 4.9-10.7 hours in humans.[9] While direct comparative data with a non-fluorinated or gem-dimethyl analog is not publicly available, the properties of Brepocitinib underscore the successful application of this building block in a clinical candidate.

Metabolic Profile of Brepocitinib:

The metabolism of Brepocitinib is primarily mediated by CYP3A4/5 and CYP1A2.[9] The major metabolic pathway involves hydroxylation on the pyrazole ring. The difluorocyclopropyl group itself appears to be metabolically stable, demonstrating its effectiveness in blocking a potential site of metabolism.

Case Study 2: NOP Receptor Antagonists for Neurobehavioral Disorders

LY2940094 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, which has been investigated for the treatment of depression and other neurobehavioral disorders.[4] This molecule contains a complex spirocyclic system incorporating a difluorinated ring. While not directly derived from this compound, it highlights the use of a difluorinated strained ring in CNS drug discovery. The difluorinated moiety in LY2940094 likely contributes to its desired properties, including brain penetration and metabolic stability.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of conformational rigidity and electronic properties allows for the fine-tuning of a drug candidate's metabolic stability, potency, and overall pharmacokinetic profile. The protocols provided herein offer a practical guide for the synthesis and derivatization of this valuable intermediate. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

Application Notes and Protocols for Enzymatic Reactions Involving 2-(2,2-Difluorocyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,2-Difluorocyclopropyl)acetic acid and its derivatives are of increasing interest in pharmaceutical and agrochemical research. The unique physicochemical properties imparted by the gem-difluoro-substituted cyclopropyl ring, such as enhanced metabolic stability and altered acidity of the carboxylic acid moiety, make this scaffold an attractive building block in the design of novel bioactive molecules.[1] A thorough understanding of the enzymatic transformations this molecule can undergo is paramount for predicting its pharmacokinetic profile, potential toxicities, and for the stereoselective synthesis of chiral analogs.

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the enzymatic reactions of this compound. We will delve into three primary enzymatic pathways: cytochrome P450-mediated metabolism, lipase-catalyzed stereoselective reactions, and mitochondrial beta-oxidation. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system.

I. Cytochrome P450-Mediated Metabolism: Bioactivation of the Cyclopropyl Ring

The cyclopropyl group, while often incorporated to block metabolism, can be a site of bioactivation by cytochrome P450 (CYP) enzymes. This process typically involves hydrogen atom abstraction from a C-H bond on the ring, leading to the formation of a cyclopropyl radical. This radical can then undergo ring-opening, creating a reactive intermediate that can be trapped by nucleophiles such as glutathione (GSH). The presence of the electron-withdrawing gem-difluoro group is anticipated to influence the regioselectivity and rate of this process. The following protocol outlines an in vitro method to assess the metabolic stability and identify potential reactive metabolites of this compound using human liver microsomes.

Conceptual Workflow for CYP-Mediated Metabolism Study

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A 2-(2,2-Difluorocyclopropyl) acetic acid Stock Solution Incubate Incubate at 37°C A->Incubate B Human Liver Microsomes B->Incubate C NADPH Regenerating System C->Incubate D Phosphate Buffer D->Incubate E Glutathione (GSH) E->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for in vitro metabolism of this compound.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

Objective: To determine the metabolic stability of this compound and to detect the formation of potential metabolites, including glutathione conjugates.

Materials:

  • This compound

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Glutathione (GSH)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

    • On the day of the experiment, thaw the human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 100 mM stock solution of GSH in water.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, combine the following in the order listed:

      • Potassium Phosphate Buffer (to make up the final volume)

      • Human Liver Microsomes (to a final concentration of 0.5 mg/mL)

      • This compound (to a final concentration of 1-10 µM)

      • GSH (to a final concentration of 1 mM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching and Sample Preparation:

    • At each time point, quench the reaction by adding 2 volumes of ice-cold acetonitrile.

    • Centrifuge the samples at 4°C for 15 minutes at high speed (e.g., 14,000 x g) to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent compound and to detect the formation of potential metabolites.

    • Monitor for the expected mass of hydroxylated metabolites and GSH adducts.

Data Analysis:

  • Plot the percentage of remaining this compound against time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Analyze the MS/MS spectra to identify the structure of any detected metabolites.

ParameterValue
Substrate Concentration1-10 µM
Microsomal Protein0.5 mg/mL
Incubation Temperature37°C
GSH Concentration1 mM
Quenching SolventAcetonitrile

II. Lipase-Catalyzed Reactions: Stereoselective Esterification and Hydrolysis

Lipases are versatile enzymes that can catalyze both the hydrolysis of esters and the formation of esters in non-aqueous environments.[2] This dual reactivity makes them powerful tools for the kinetic resolution of racemic carboxylic acids or alcohols. For this compound, lipase-catalyzed esterification can be employed to selectively acylate an alcohol with one enantiomer of the acid, leaving the other enantiomer unreacted. Conversely, the hydrolysis of a racemic ester of this compound can be used to selectively hydrolyze one enantiomer, yielding an enantioenriched acid and the unreacted ester.

Conceptual Pathway for Lipase-Catalyzed Kinetic Resolution

cluster_esterification Esterification cluster_hydrolysis Hydrolysis RacemicAcid Racemic 2-(2,2-Difluorocyclopropyl) acetic acid Lipase_E Lipase RacemicAcid->Lipase_E Alcohol Alcohol Alcohol->Lipase_E Ester (R)-Ester Lipase_E->Ester SAcid (S)-Acid (unreacted) Lipase_E->SAcid RacemicEster Racemic Ester of 2-(2,2-Difluorocyclopropyl) acetic acid Lipase_H Lipase RacemicEster->Lipase_H Water Water Water->Lipase_H RAcid (R)-Acid Lipase_H->RAcid SEster (S)-Ester (unreacted) Lipase_H->SEster

Caption: Lipase-catalyzed kinetic resolution pathways.

Protocol 2: Lipase-Catalyzed Kinetic Resolution via Esterification

Objective: To achieve the kinetic resolution of racemic this compound through enantioselective esterification.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Alcohol (e.g., 1-butanol)

  • Molecular sieves (4 Å)

  • Reaction vessel with a stirrer

  • Temperature-controlled shaker or water bath

  • Chiral HPLC system

Procedure:

  • Reaction Setup:

    • To a flame-dried reaction vessel, add racemic this compound, the alcohol (1.2 equivalents), and the anhydrous organic solvent.

    • Add molecular sieves to remove any traces of water.

    • Add the immobilized lipase (typically 10-50% by weight of the acid).

  • Incubation:

    • Stir the reaction mixture at a controlled temperature (e.g., 40-50°C).

    • Monitor the reaction progress by periodically taking small aliquots, filtering out the enzyme, and analyzing the samples by chiral HPLC.

  • Work-up and Analysis:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with the solvent and potentially reused.

    • The filtrate contains the esterified product and the unreacted acid.

    • Separate the ester from the unreacted acid using standard techniques (e.g., extraction with a basic aqueous solution to remove the acid, followed by column chromatography to purify the ester).

    • Determine the enantiomeric excess (ee) of the resulting ester and the unreacted acid using chiral HPLC.

Expected Outcome: One enantiomer of the acid will be preferentially esterified, leading to an enantioenriched ester and the opposite enantioenriched unreacted acid.

ParameterRecommended Condition
LipaseImmobilized Candida antarctica Lipase B
SolventAnhydrous Toluene
Alcohol1-Butanol (1.2 eq.)
Temperature40-50°C
MonitoringChiral HPLC

III. Mitochondrial Beta-Oxidation of the Acetic Acid Side Chain

The acetic acid moiety of this compound makes it a structural analog of short-chain fatty acids. As such, it is plausible that this molecule could be a substrate for the mitochondrial beta-oxidation pathway. This catabolic process involves a series of enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[3] Investigating whether this compound undergoes beta-oxidation is crucial for understanding its complete metabolic fate and potential effects on cellular energy metabolism.

Conceptual Overview of Beta-Oxidation

cluster_activation Activation (Cytosol) cluster_mitochondria Mitochondrial Beta-Oxidation Substrate 2-(2,2-Difluorocyclopropyl) acetic acid AcylCoA 2-(2,2-Difluorocyclopropyl) acetyl-CoA Substrate->AcylCoA Acyl-CoA Synthetase CoA CoA-SH, ATP CoA->AcylCoA Cycle Beta-Oxidation Cycle (Dehydrogenation, Hydration, Dehydrogenation, Thiolysis) AcylCoA->Cycle Products Potential Products: - Shortened Acyl-CoA - Acetyl-CoA Cycle->Products

Caption: Potential beta-oxidation pathway of this compound.

Protocol 3: In Vitro Beta-Oxidation Assay Using Isolated Mitochondria

Objective: To determine if this compound is a substrate for the mitochondrial beta-oxidation pathway.

Materials:

  • This compound

  • Isolated liver mitochondria (from rat or human)

  • Mitochondrial incubation buffer (containing components like KCl, MgCl2, KH2PO4, and HEPES, pH 7.4)

  • ATP, Coenzyme A (CoA), L-carnitine

  • Malate and Pyruvate (as respiratory substrates)

  • Analytical standards for potential beta-oxidation products

  • LC-MS/MS system

Procedure:

  • Mitochondria Isolation:

    • Isolate mitochondria from fresh liver tissue using standard differential centrifugation protocols. The final mitochondrial pellet should be resuspended in an appropriate buffer.

  • Incubation:

    • In a temperature-controlled reaction vessel, combine the mitochondrial incubation buffer, isolated mitochondria, ATP, CoA, and L-carnitine.

    • Add malate and pyruvate to energize the mitochondria.

    • Add this compound to initiate the reaction.

    • Incubate at 30°C with gentle stirring.

  • Sample Collection and Preparation:

    • Take aliquots at various time points (e.g., 0, 10, 20, 30 minutes).

    • Quench the reaction by adding an equal volume of ice-cold perchloric acid or acetonitrile.

    • Centrifuge to pellet the precipitated protein and mitochondria.

    • Neutralize the supernatant if perchloric acid was used.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to monitor the disappearance of the parent compound and the formation of potential beta-oxidation intermediates or products.

    • The primary indicator of beta-oxidation would be the detection of the corresponding acyl-CoA thioester.

Data Interpretation:

  • A time-dependent decrease in the concentration of this compound, coupled with the appearance of its CoA conjugate, would suggest that the compound is activated and potentially enters the beta-oxidation pathway.

ParameterRecommended Condition
Mitochondrial Protein1-2 mg/mL
Substrate Concentration10-50 µM
Incubation Temperature30°C
CofactorsATP, CoA, L-carnitine
Analytical TechniqueLC-MS/MS

IV. Concluding Remarks

The enzymatic fate of this compound is multifaceted, with the potential for metabolism at both the cyclopropyl ring and the acetic acid side chain. The protocols outlined in this guide provide a robust framework for elucidating these metabolic pathways. Understanding the interplay between CYP-mediated bioactivation, lipase-catalyzed stereoselective transformations, and potential beta-oxidation is critical for the rational design and development of drug candidates and agrochemicals incorporating this unique chemical scaffold. The insights gained from these studies will undoubtedly contribute to the safer and more effective application of this promising class of molecules.

References

The Pivotal Role of 2-(2,2-Difluorocyclopropyl)acetic Acid in Asymmetric Synthesis: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Cyclopropanes

In the landscape of modern drug discovery and development, the quest for molecules with enhanced potency, selectivity, and metabolic stability is paramount. Among the privileged structural motifs that have emerged, the 2,2-difluorocyclopropyl group has garnered significant attention. The incorporation of gem-difluoro functionality on a cyclopropane ring imparts a unique combination of conformational rigidity and altered electronic properties. 2-(2,2-Difluorocyclopropyl)acetic acid, as a chiral building block, serves as a critical entry point to a diverse array of complex molecules with significant therapeutic potential.

The fluorine atoms, owing to their high electronegativity, can modulate the pKa of the carboxylic acid, influence local dipole moments, and block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. The cyclopropane ring, a three-membered carbocycle, introduces conformational constraint, which can lead to enhanced binding affinity to biological targets by reducing the entropic penalty upon binding. This guide provides an in-depth exploration of the role of this compound in asymmetric synthesis, offering detailed protocols and insights for researchers at the forefront of chemical and pharmaceutical sciences.

Strategic Approaches to Enantiomerically Pure this compound

The asymmetric synthesis of this compound and its derivatives is a key challenge that, once overcome, unlocks its full potential as a chiral building block. Two principal strategies have proven effective: asymmetric catalysis to directly generate the chiral cyclopropane ring and enzymatic resolution of a racemic mixture.

Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters

A powerful strategy for the enantioselective synthesis of cis-2-(2,2-difluorocyclopropyl)acetic acid esters involves the asymmetric transfer hydrogenation of gem-difluorocyclopropenyl esters. This method, catalyzed by a Noyori-Ikariya type ruthenium complex, provides access to highly enantioenriched cis-difluorocyclopropyl building blocks.[1][2]

Causality of Experimental Choices:

  • Catalyst: The use of a chiral ruthenium complex, specifically one with a tosylated diamine ligand, is crucial for inducing high levels of enantioselectivity. The chiral environment created by the ligand dictates the facial selectivity of the hydride transfer to the prochiral double bond of the cyclopropene.

  • Hydrogen Source: Isopropanol serves as a mild and readily available hydrogen donor in this transfer hydrogenation process.

  • Stereochemical Outcome: The reaction typically proceeds with high cis-diastereoselectivity, which is often a desirable feature for subsequent synthetic transformations.

Experimental Workflow: Asymmetric Transfer Hydrogenation

G cluster_prep Catalyst and Substrate Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification A Mix [RuCl2(p-cymene)]2 and (S,S)-Ts-DPEN in isopropanol B Heat the mixture to form the active catalyst A->B Activation C Add gem-difluorocyclopropenyl ester to the catalyst solution B->C Substrate Addition D Maintain reaction at a specific temperature (e.g., 40 °C) C->D Reaction E Monitor reaction progress by TLC or GC D->E Monitoring F Concentrate the reaction mixture E->F Completion G Purify the crude product by column chromatography F->G Purification H Determine enantiomeric excess (ee) by chiral HPLC G->H Analysis

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Protocol 1: Asymmetric Transfer Hydrogenation of a gem-Difluorocyclopropenyl Ester

Materials:

  • gem-Difluorocyclopropenyl ester

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-Ts-DPEN)

  • Anhydrous isopropanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.01 equiv) and (S,S)-Ts-DPEN (0.02 equiv) in anhydrous isopropanol.

  • Heat the mixture at 80 °C for 20 minutes to pre-form the active catalyst. The solution should turn a deep purple color.

  • Cool the solution to the desired reaction temperature (e.g., 40 °C).

  • Add the gem-difluorocyclopropenyl ester (1.0 equiv) to the catalyst solution.

  • Stir the reaction mixture at 40 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting cis-2-(2,2-difluorocyclopropyl)acetic acid ester by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

SubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Ethyl 3-phenyl-1-(difluoromethylene)cycloprop-2-ene-1-carboxylate2.5i-PrOH40128595 (cis)[1][2]
Methyl 3-butyl-1-(difluoromethylene)cycloprop-2-ene-1-carboxylate2.5i-PrOH40187892 (cis)[1][2]

Table 1: Representative Results for Asymmetric Transfer Hydrogenation.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution using lipases is a highly effective and environmentally benign method for separating enantiomers of racemic carboxylic acids or their derivatives. This technique relies on the stereoselective acylation or hydrolysis of one enantiomer by the enzyme, leaving the other enantiomer unreacted. For this compound, a lipase-catalyzed resolution of a suitable derivative, such as an ester or an azolide, can provide access to both enantiomers in high optical purity. A notable example is the resolution of a trans-2-(3,4-difluorophenyl)cyclopropyl azolide, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[3]

Causality of Experimental Choices:

  • Enzyme: Lipases, such as Candida antarctica lipase B (CALB), are widely used due to their broad substrate scope and high enantioselectivity. The choice of lipase is critical and often requires screening to find the optimal enzyme for a specific substrate.

  • Substrate Activation: Conversion of the carboxylic acid to a more reactive derivative, like an ester or an azolide, can enhance the rate and efficiency of the enzymatic reaction.

  • Solvent: The choice of solvent can significantly impact enzyme activity and enantioselectivity. Non-polar organic solvents are often preferred to minimize enzyme denaturation and side reactions.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_workup Separation and Analysis A Dissolve racemic 2-(2,2-difluorocyclopropyl)acetyl derivative in an organic solvent B Add immobilized lipase (e.g., CALB) A->B Enzyme Addition C Add a nucleophile (e.g., water for hydrolysis or an alcohol for transesterification) B->C Nucleophile Addition D Incubate the mixture with shaking at a controlled temperature C->D Incubation E Monitor the reaction to ~50% conversion D->E Monitoring F Filter to remove the immobilized enzyme E->F Enzyme Removal G Separate the unreacted enantiomer from the product by chromatography or extraction F->G Separation H Determine the ee of both the product and the unreacted starting material G->H Analysis

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Protocol 2: Lipase-Catalyzed Hydrolytic Resolution of a 2-(2,2-Difluorocyclopropyl)acetyl Derivative

Materials:

  • Racemic 2-(2,2-difluorocyclopropyl)acetyl derivative (e.g., methyl ester or azolide)

  • Immobilized Candida antarctica lipase B (CALB)

  • Organic solvent (e.g., methyl tert-butyl ether)

  • Phosphate buffer

  • Standard work-up reagents

Procedure:

  • To a solution of the racemic 2-(2,2-difluorocyclopropyl)acetyl derivative (1.0 equiv) in methyl tert-butyl ether, add a phosphate buffer solution (pH 7.0).

  • Add immobilized CALB to the biphasic mixture.

  • Stir the suspension vigorously at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separate the aqueous and organic layers.

  • Acidify the aqueous layer to protonate the carboxylic acid product and extract with an organic solvent.

  • Isolate the unreacted ester from the organic layer.

  • Purify both the resolved carboxylic acid and the unreacted ester by appropriate methods.

  • Determine the enantiomeric excess of both products by chiral HPLC.

SubstrateLipaseSolventTemp (°C)Conversion (%)ee (Acid) (%)ee (Ester) (%)Reference
(±)-trans-2-(3,4-difluorophenyl)cyclopropyl 1,2,4-azolideCALBMTBE45~50>99>99[3]
(±)-Methyl 2-(2,2-difluorocyclopropyl)acetateLipase PSDiisopropyl ether30~50>98>98[4] (analogous)

Table 2: Representative Results for Lipase-Catalyzed Resolution.

Application in the Synthesis of Bioactive Molecules: The Case of a Ticagrelor Intermediate

The utility of enantiomerically pure difluorocyclopropane derivatives is powerfully demonstrated in the synthesis of key intermediates for pharmaceuticals. For instance, a chiral cyclopropane precursor to the anti-thrombotic agent Ticagrelor can be synthesized with high stereoselectivity using a biocatalytic approach.[5][6] An engineered heme protein can catalyze the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate to afford the desired (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate with excellent diastereoselectivity and enantioselectivity.[6]

This biocatalytic method provides a direct and efficient route to a valuable chiral building block, which can then be converted to the corresponding carboxylic acid and further elaborated to the final active pharmaceutical ingredient.

Synthetic Logic: From Chiral Ester to Ticagrelor Intermediate

G A (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate B Hydrolysis A->B C (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid B->C D Curtius or Hofmann Rearrangement C->D E (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (Ticagrelor Intermediate) D->E

Caption: Synthetic pathway to a key Ticagrelor intermediate.

Conclusion and Future Perspectives

This compound and its derivatives are undeniably valuable chiral building blocks in the asymmetric synthesis of complex, high-value molecules. The methodologies of asymmetric transfer hydrogenation and lipase-catalyzed kinetic resolution provide robust and scalable pathways to access these compounds in high enantiopurity. The successful application of these building blocks in the synthesis of pharmaceutical intermediates like that of Ticagrelor underscores their importance.

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, including novel organocatalysts and biocatalysts. Furthermore, the exploration of new applications for chiral this compound in the synthesis of a broader range of bioactive compounds and advanced materials will continue to be a fruitful area of investigation. The principles and protocols outlined in this guide provide a solid foundation for researchers to innovate and contribute to this exciting field.

References

Application Notes and Protocols for the Incorporation of 2-(2,2-Difluorocyclopropyl)acetic Acid into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cyclopropyl Scaffolds in Peptide Drug Design

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the pharmacological properties of peptide-based therapeutics.[1] These modifications can enhance proteolytic stability, constrain conformation to favor bioactive forms, and introduce novel functionalities.[2] Among the vast array of available building blocks, those featuring fluorinated cyclopropyl motifs, such as 2-(2,2-difluorocyclopropyl)acetic acid, have garnered significant interest.

The gem-difluoro group imparts unique electronic properties, including a strong dipole moment and low polarizability, which can influence local conformational preferences and intermolecular interactions.[3] The cyclopropyl ring, a conformationally restricted isostere of a prolyl or isopropyl group, can induce specific backbone geometries, thereby reducing the entropic penalty upon binding to a biological target.[4] This application note provides a comprehensive guide for the synthesis of Fmoc-protected this compound and its subsequent incorporation into peptide scaffolds using solid-phase peptide synthesis (SPPS).

PART 1: Synthesis of Fmoc-2-(2,2-Difluorocyclopropyl)acetic Acid

To incorporate this compound into a peptide using the prevalent Fmoc-SPPS strategy, it must first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. As this compound is not a primary amine, the following protocol outlines the synthesis of its N-Fmoc protected analog.

Experimental Protocol: Fmoc Protection

This protocol is adapted from standard procedures for the Fmoc protection of amino acids.

Materials:

  • This compound

  • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield Fmoc-2-(2,2-difluorocyclopropyl)acetic acid.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

PART 2: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The incorporation of Fmoc-2-(2,2-difluorocyclopropyl)acetic acid into a growing peptide chain requires careful consideration of the potential for steric hindrance from the cyclopropyl group. Therefore, the use of a potent coupling reagent is highly recommended.

Rationale for Reagent Selection

The cyclopropyl moiety can present steric challenges during the coupling step of SPPS. To overcome this, highly efficient coupling reagents are necessary. Aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling sterically hindered amino acids.[5] HATU, in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA), forms a highly reactive OAt-ester of the carboxylic acid, which readily reacts with the N-terminal amine of the peptide-resin.[6]

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle for Incorporation cluster_final Final Steps Resin Start with Fmoc-protected -amino acid-resin Swell Swell resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling: Fmoc-2-(2,2-Difluorocyclopropyl)acetic acid HATU / DIEA in DMF Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization Purification->Characterization LC-MS, MS/MS

Caption: General workflow for the incorporation of Fmoc-2-(2,2-difluorocyclopropyl)acetic acid via Fmoc-SPPS.

Detailed SPPS Protocol

This protocol outlines a manual procedure for a single coupling cycle on a 0.1 mmol scale.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • Fmoc-2-(2,2-difluorocyclopropyl)acetic acid

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-2-(2,2-Difluorocyclopropyl)acetic Acid:

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-2-(2,2-difluorocyclopropyl)acetic acid (3 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF.

    • Add DIEA (6 eq, 0.6 mmol) to the activation mixture and agitate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. A longer coupling time is recommended to ensure complete reaction due to potential steric hindrance.

  • Washing: After the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the peptide-resin with DMF, then DCM, and dry under vacuum.

    • Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by LC-MS and MS/MS sequencing.

Quantitative Data: Reagent Stoichiometry
ReagentEquivalents (relative to resin loading)
Fmoc-protected amino acids3 - 5
HATU2.9 - 4.9
DIEA6 - 10

PART 3: Expected Impact and Characterization

Conformational Effects

The incorporation of a this compound residue is expected to impart significant conformational rigidity to the peptide backbone. The cyclopropane ring restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, which can pre-organize the peptide into a specific conformation.[7] This can be advantageous for enhancing binding affinity to a target protein by reducing the entropic penalty of binding.[4] The gem-difluoro substitution can further influence local electronic and steric environments, potentially leading to unique intramolecular interactions.

Analytical Characterization

Mass Spectrometry: The presence of the difluorocyclopropyl moiety will result in a characteristic mass shift in the peptide. High-resolution mass spectrometry is essential for confirming the correct mass of the modified peptide. Tandem mass spectrometry (MS/MS) can be used to verify the sequence and locate the position of the modification.

NMR Spectroscopy: ¹⁹F NMR spectroscopy is a powerful tool for characterizing peptides containing fluorinated residues.[8] The fluorine signal will be sensitive to the local chemical environment, providing insights into the conformation and dynamics of the peptide.[1] Changes in the ¹⁹F chemical shift upon ligand binding can be used to study protein-peptide interactions.[8]

Potential Side Reactions and Troubleshooting

While the difluorocyclopropyl group is generally stable under standard SPPS conditions, it is important to be aware of potential side reactions.[9] Incomplete coupling due to steric hindrance is the most likely issue. This can be mitigated by using highly active coupling reagents like HATU, extending coupling times, or performing a double coupling.[5] During the final TFA cleavage, it is crucial to use appropriate scavengers (e.g., TIS) to prevent potential side reactions with sensitive residues.[]

Conclusion

The incorporation of this compound into peptide scaffolds offers a promising strategy for the development of novel peptide therapeutics with enhanced properties. By employing robust activation methods with potent coupling reagents such as HATU, this unique building block can be efficiently integrated into peptide sequences using standard Fmoc-SPPS protocols. The resulting peptides, with their constrained conformations and unique electronic features, are valuable tools for exploring structure-activity relationships and for the design of next-generation peptide-based drugs.

References

The Strategic Integration of 2-(2,2-Difluorocyclopropyl)acetic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocol

Introduction: The Significance of Fluorinated Moieties in Modern Fungicides

In the relentless pursuit of novel agrochemicals with enhanced efficacy, metabolic stability, and favorable toxicological profiles, the strategic incorporation of fluorine atoms has emerged as a paramount design principle. The 2,2-difluorocyclopropyl group, in particular, has been identified as a crucial pharmacophore in a new generation of potent fungicides. This structural motif imparts unique conformational constraints and electronic properties that can significantly enhance the binding affinity of the molecule to its target protein. This application note provides a detailed overview of the use of 2-(2,2-Difluorocyclopropyl)acetic acid as a key building block in the synthesis of advanced agrochemicals, with a primary focus on Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

The fungicidal action of SDHIs is based on the inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain, a vital process for fungal energy production.[1] The efficacy of these fungicides is often dictated by the precise three-dimensional arrangement of substituents around a central amide or carboxamide core, which facilitates strong binding to the enzyme's active site.[2] The 2,2-difluorocyclopropyl moiety has proven to be a highly effective component in the "hydrophobic tail" region of these inhibitors, contributing to their high intrinsic activity.

This document serves as a technical guide for researchers, chemists, and professionals in the agrochemical industry, detailing the synthesis of the this compound building block and its subsequent application in the construction of a representative SDHI fungicide.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and use in synthesis.

PropertyValueSource
CAS Number 123131-67-9[3]
Molecular Formula C₅H₆F₂O₂[3]
Molecular Weight 136.10 g/mol [4]
Appearance Solid[2]
IUPAC Name (2,2-difluorocyclopropyl)acetic acid[2]

Synthetic Protocols: From Building Block to Active Ingredient

The synthesis of agrochemicals incorporating the this compound moiety can be conceptualized as a multi-stage process. This section provides detailed, step-by-step methodologies for the synthesis of the key acid intermediate and its subsequent elaboration into a potent SDHI fungicide.

Part 1: Synthesis of this compound

The preparation of this compound is typically achieved through the cyclopropanation of a suitable alkene precursor with a difluorocarbene source. While various methods exist for generating difluorocarbene, the use of reagents like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) offers a reliable and efficient route.[5]

Workflow for the Synthesis of this compound

Synthesis_of_2_2_Difluorocyclopropyl_acetic_acid start Allyl Acetate step1 [2+1] Cycloaddition start->step1 reagent1 Difluorocarbene Source (e.g., TFDA) reagent1->step1 intermediate1 2-(2,2-Difluorocyclopropyl)methyl Acetate step1->intermediate1 step2 Hydrolysis (e.g., NaOH, H₂O) intermediate1->step2 intermediate2 (2,2-Difluorocyclopropyl)methanol step2->intermediate2 step3 Oxidation (e.g., Jones Oxidation) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway to this compound.

Experimental Protocol:

  • Step 1: Synthesis of 2-(2,2-Difluorocyclopropyl)methyl Acetate. In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl acetate in a suitable anhydrous solvent (e.g., toluene). Add a catalytic amount of a fluoride source (e.g., sodium fluoride). Heat the solution to reflux. Slowly add a solution of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in the same solvent via the dropping funnel.[5] Maintain the reaction at reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield 2-(2,2-difluorocyclopropyl)methyl acetate.

  • Step 2: Synthesis of (2,2-Difluorocyclopropyl)methanol. To a solution of 2-(2,2-difluorocyclopropyl)methyl acetate in a suitable solvent (e.g., methanol or ethanol), add a solution of a base such as sodium hydroxide or potassium hydroxide in water. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or GC-MS). Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (2,2-difluorocyclopropyl)methanol.

  • Step 3: Synthesis of this compound. Dissolve (2,2-difluorocyclopropyl)methanol in acetone and cool the solution in an ice bath. Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by adding isopropanol. Filter the mixture and extract the filtrate with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Part 2: Synthesis of a Succinate Dehydrogenase Inhibitor (SDHI) Fungicide

The carboxylic acid functional group of this compound is a versatile handle for forming an amide bond, which is the cornerstone of most SDHI fungicides. This protocol outlines the synthesis of a representative SDHI fungicide through the coupling of the synthesized acid with a key pyrazole amine intermediate.

Workflow for SDHI Fungicide Synthesis

SDHI_Fungicide_Synthesis acid This compound step1 Amide Coupling acid->step1 amine 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine amine->step1 product SDHI Fungicide (e.g., a Fluxapyroxad analog) step1->product reagent1 Coupling Reagent (e.g., HATU, DCC) reagent1->step1 base Base (e.g., DIPEA, Et₃N) base->step1

Caption: Amide coupling to form a representative SDHI fungicide.

Experimental Protocol:

  • Activation of the Carboxylic Acid. In a dry reaction vessel under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling reagent, for example, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or dicyclohexylcarbodiimide (DCC), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N).[6] Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the activated ester.

  • Amide Bond Formation. To the solution containing the activated acid, add a solution of the appropriate amine, such as 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, in the same solvent.[4] Allow the reaction to proceed at room temperature overnight or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification. Upon completion of the reaction, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final SDHI fungicide.

Application in Agrochemical Research: A Case Study

While a direct synthesis of a commercial fungicide explicitly starting from this compound is not prominently detailed in publicly available literature, the structural similarity of the resulting N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-2-(2,2-difluorocyclopropyl)acetamide to commercial SDHIs like Fluxapyroxad and Isopyrazam is evident.[7][8] These commercial fungicides feature a difluoromethylpyrazole carboxamide head group, which is crucial for binding to the succinate dehydrogenase enzyme.[2] The hydrophobic tail, in this case, the 2,2-difluorocyclopropylmethyl group, plays a critical role in orienting the molecule within the active site and contributing to its overall potency.

The fungicidal activity of such compounds is expected to be broad-spectrum, with high efficacy against a range of plant pathogenic fungi. The table below presents typical fungicidal activity data for a closely related commercial SDHI, providing an indication of the expected performance.

Fungal PathogenDiseaseTypical EC₅₀ (mg/L) of a related SDHI
Zymoseptoria triticiSeptoria leaf blotch of wheat0.1 - 1.0
Puccinia triticinaBrown rust of wheat0.05 - 0.5
Pyrenophora teresNet blotch of barley0.1 - 1.0
Botrytis cinereaGrey mould0.5 - 5.0
Sclerotinia sclerotiorumWhite mold0.1 - 1.0

Note: The EC₅₀ values are indicative and can vary depending on the specific compound, fungal isolate, and assay conditions.

Conclusion

This compound represents a valuable and strategically important building block for the synthesis of modern agrochemicals, particularly SDHI fungicides. Its unique structural and electronic properties contribute significantly to the biological activity of the final products. The synthetic protocols outlined in this application note provide a practical guide for the preparation of this key intermediate and its incorporation into complex fungicidal molecules. The continued exploration of fluorinated building blocks like this compound will undoubtedly pave the way for the discovery and development of next-generation crop protection agents with improved performance and environmental profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,2-Difluorocyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(2,2-difluorocyclopropyl)acetic acid. This molecule is a valuable building block in pharmaceutical research and drug development, prized for the unique conformational constraints and metabolic stability imparted by the gem-difluorocyclopropyl group.[1] However, its synthesis is not without challenges. The high ring-strain energy of gem-difluorocyclopropanes makes them susceptible to specific side reactions, particularly ring-opening.[2][3]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, minimize, and avoid common side products, ensuring the highest possible purity and yield of your target compound.

Common Synthetic Pathway Overview

The most prevalent synthetic route involves a two-step process: first, the difluorocyclopropanation of an appropriate alkene precursor (typically an ester like ethyl but-3-enoate), followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. Understanding the potential pitfalls at each stage is crucial for success.

G cluster_0 Step 1: Difluorocyclopropanation cluster_1 Step 2: Hydrolysis start_material Ethyl but-3-enoate intermediate Ethyl 2-(2,2-difluorocyclopropyl)acetate start_material->intermediate :CF₂ addition reagent Difluorocarbene Source (e.g., TMSCF₃/NaI or FSO₂CF₂CO₂H) reagent->intermediate final_product This compound intermediate->final_product Saponification cluster_1 cluster_1 intermediate->cluster_1 hydrolysis_reagent Base or Acid (e.g., LiOH, H₂O/THF) hydrolysis_reagent->final_product

Caption: General two-step workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. The problems are categorized by the reaction step in which they are most likely to occur.

Part 1: Issues During Difluorocyclopropanation

Question: My reaction yield is low, and I have a significant amount of unreacted alkene starting material. What are the likely causes?

Answer: Low or incomplete conversion during the difluorocyclopropanation step is a common problem that can almost always be traced back to the generation and reactivity of the difluorocarbene (:CF₂).

  • Cause 1: Inactive or Impure Reagents: The reagents used to generate difluorocarbene are highly sensitive.

    • Simmons-Smith Type Reagents: If using a zinc-based reagent, the activation of the zinc (e.g., zinc-copper couple) is critical. Incomplete activation is a frequent cause of failure.[4]

    • Carbene Precursors: Reagents like trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (TFDA) or methyl difluoro(fluorosulfonyl)acetate (MFSDA) are sensitive to moisture.[5][6] Ensure they are handled under anhydrous conditions. Diiodomethane for Simmons-Smith reactions should be freshly distilled or of high purity to remove inhibitors.[4]

  • Cause 2: Presence of Moisture or Air: The reaction is highly sensitive to atmospheric moisture and oxygen. All glassware must be thoroughly oven-dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Cause 3: Suboptimal Temperature: Difluorocarbene generation often requires specific temperature ranges.

    • Pyrolysis of sodium chlorodifluoroacetate requires high temperatures (e.g., refluxing diglyme), but this can cause side reactions with the starting alkene itself.[5]

    • More modern methods using precursors like TMSCF₃/NaI are performed at milder conditions, which are generally preferred.[5] If the reaction is sluggish, a small, incremental increase in temperature may help, but excessive heat can promote side reactions.[4]

Question: I'm observing several unexpected byproducts alongside my desired cyclopropanated ester. What could they be?

Answer: The appearance of side products at this stage is typically due to the high reactivity of the difluorocarbene intermediate or reactions related to the specific precursors used.

  • Side Product 1: Ring-Opened Fluoroalkenes: Although more common during the subsequent hydrolysis step, harsh conditions (e.g., high heat) during cyclopropanation can initiate the ring-opening of the newly formed product. The high ring-strain energy of gem-difluorocyclopropanes makes them susceptible to cleavage.[2][3]

  • Side Product 2: Methylation of Heteroatoms: If using a Simmons-Smith type reagent (organozinc carbenoid), its electrophilic nature can lead to the methylation of any heteroatoms present in the substrate, especially with excess reagent or prolonged reaction times.[4][7] This is less of a concern for a simple ester substrate but is relevant if other functional groups are present.

  • Side Product 3: Precursor-Derived Impurities: The method of carbene generation can introduce unique impurities. For example, reactions involving MFSDA and copper iodide can form organocopper intermediates, and incomplete reaction or side reactions can lead to trifluoromethylated byproducts.[6]

Part 2: Issues During Ester Hydrolysis

Question: My final product is contaminated with various linear, unsaturated fluoro-compounds. Why is this happening and how can I stop it?

Answer: This is the most critical issue in the synthesis of this compound. The contaminant you are observing is almost certainly a result of the ring-opening of the strained difluorocyclopropane ring. This transformation is readily promoted by harsh acidic or basic conditions, high temperatures, or certain nucleophiles.[2][3][8]

Mechanism of Ring-Opening: The gem-difluoro substitution increases the ring strain of the cyclopropane ring compared to its non-fluorinated analog.[9] Under hydrolytic conditions, protonation or attack by a nucleophile can initiate a cascade that cleaves the distal C-C bond of the ring, leading to the formation of more stable fluoroallylic species.

G cluster_0 Acid-Catalyzed Ring Opening cluster_1 Base-Catalyzed Ring Opening A [Product] + H⁺ B Protonated Intermediate A->B Protonation C Fluoroallylic Cation B->C Ring Cleavage D Linear Side Products (Fluoroalkenes) C->D Nucleophilic Attack (H₂O) E [Product] + OH⁻ F Intermediate Adduct E->F Nucleophilic Attack G Fluoroallylic Anion F->G Ring Cleavage (E1cb-like) H Linear Side Products (Fluoroalkenes) G->H Protonation

Caption: Pathways for ring-opening side reactions during hydrolysis.

Solutions to Prevent Ring-Opening:

  • Use Milder Conditions: Avoid strong, concentrated acids (like HCl, H₂SO₄) or bases (like NaOH, KOH) at high temperatures.

  • Optimal Reagent Choice: Lithium hydroxide (LiOH) is often the base of choice. It is effective for saponification at or slightly above room temperature, reducing the risk of thermal degradation.

  • Solvent System: A mixed solvent system, such as Tetrahydrofuran (THF) and water, is highly recommended. THF helps to solubilize the organic ester, allowing the hydrolysis to proceed efficiently at a lower temperature in a homogenous or biphasic system.

  • Careful Monitoring: Monitor the reaction closely by TLC or LC-MS. As soon as the starting ester is consumed, proceed with the work-up immediately. Over-exposing the product to hydrolytic conditions increases the risk of side product formation.

Question: My hydrolysis reaction is very slow or stalls, leaving unreacted ester. How can I drive it to completion without causing the side reactions mentioned above?

Answer: This indicates that the reaction conditions are too mild or inefficient.

  • Increase Reagent Stoichiometry: Instead of increasing the temperature, first try increasing the equivalents of base (e.g., from 1.5 eq. to 2.5 eq. of LiOH). This increases the rate of the desired saponification without significantly increasing the rate of the degradation pathway.

  • Improve Solubility: If the reaction is biphasic and sluggish, increasing the proportion of the organic co-solvent (THF) can improve solubility and accelerate the reaction.

  • Slight Temperature Increase: If the above methods fail, a modest increase in temperature (e.g., from room temperature to 40 °C) can be effective. Monitor the reaction mixture carefully for the appearance of byproducts.

Summary of Potential Side Products

Side Product / ImpurityProbable Origin (Step)Key Analytical SignatureMitigation Strategy
Unreacted Alkene Ester1. DifluorocyclopropanationGC-MS and ¹H NMR match to starting material.Ensure active reagents, anhydrous conditions, and optimal temperature.[4]
Ring-Opened Fluoroalkenes2. Hydrolysis (primarily)¹H and ¹⁹F NMR signals in the olefinic region.Use mild hydrolysis conditions (LiOH, THF/H₂O, RT-40°C), monitor reaction time.[2][3]
Unreacted Cyclopropyl Ester2. HydrolysisGC-MS and ¹H NMR match to the intermediate.Increase equivalents of base, improve solubility with co-solvent (THF).
Trifluoromethylated Species1. DifluorocyclopropanationCharacteristic ¹⁹F NMR singlet around -60 to -80 ppm.Dependent on carbene precursor; ensure complete reaction and proper stoichiometry.[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2,2-difluorocyclopropyl)acetate

(Adapted from methods for difluorocarbene generation[5])

  • Reaction Setup: To an oven-dried 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium iodide (NaI) (1.5 g, 10 mmol).

  • Reagent Addition: Add anhydrous acetonitrile (100 mL) followed by ethyl but-3-enoate (11.4 g, 100 mmol).

  • Carbene Precursor: Cool the mixture to 0 °C in an ice bath. Add (Trifluoromethyl)trimethylsilane (TMSCF₃) (21.3 g, 150 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 12-16 hours. The reaction progress should be monitored by GC-MS for the disappearance of the starting alkene.

  • Work-up: Quench the reaction by slowly pouring it into 200 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude oil via silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a clear oil.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-(2,2-difluorocyclopropyl)acetate (16.4 g, 100 mmol) in a mixture of tetrahydrofuran (THF) (80 mL) and water (40 mL).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (6.3 g, 150 mmol) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC (staining with permanganate) or LC-MS until the starting ester is fully consumed.

  • Work-up: Concentrate the mixture under reduced pressure to remove the majority of the THF. Dilute the remaining aqueous solution with 100 mL of water.

  • Extraction (1): Wash the aqueous layer with methyl tert-butyl ether (MTBE) (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH ~2 by the slow addition of 2M HCl.

  • Extraction (2): Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

  • Final Steps: Combine the ethyl acetate layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization or distillation if necessary.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(2,2-Difluorocyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,2-difluorocyclopropyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to this valuable fluorinated building block.[1][2][3]

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Difluorocyclopropanated Product

Question: I am attempting the difluorocyclopropanation of my alkene precursor but observe very low conversion of the starting material. What are the potential causes, and how can I improve my yield?

Answer: Low conversion in difluorocyclopropanation reactions can stem from several factors related to the choice of reagents, their quality, and the reaction conditions. Due to the electron-withdrawing nature of the fluorine atoms, the reactivity of the difluorocarbene precursor is a critical parameter.[4]

Potential Causes & Solutions
Potential Cause Explanation & Solution
Inactive Difluorocarbene Precursor The choice and quality of the difluorocarbene source are paramount. For thermally generated carbenes from salts like sodium chlorodifluoroacetate (ClCF₂COONa), ensure the salt is dry and of high purity. For reagents like trimethylsilyl trifluoromethane (TMSCF₃, Ruppert-Prakash reagent), use a freshly opened bottle or a recently purchased stock, as it can degrade over time.[4][5]
Suboptimal Reaction Temperature Thermal decomposition of ClCF₂COONa requires high temperatures, often in refluxing high-boiling solvents like diglyme or triglyme.[6] If the temperature is too low, carbene generation will be inefficient. Consider using microwave irradiation, which can significantly reduce reaction times to as little as five minutes and allow for the use of lower-boiling solvents like THF.[7][8] For TMSCF₃-based methods, the reaction is typically conducted at elevated temperatures, and optimization of the temperature profile is crucial.
Presence of Water or Protic Solvents Difluorocarbene is highly reactive and will be quenched by water or other protic sources. Ensure all glassware is oven-dried, and use anhydrous solvents. Reagents should be handled under an inert atmosphere (e.g., argon or nitrogen).
Low Reactivity of the Alkene Electron-deficient alkenes are generally less reactive towards the electrophilic difluorocarbene.[6] For these substrates, more reactive carbene sources like those generated from TMSCF₃ with a fluoride source (e.g., NaI) may be necessary.[9] A "slow addition protocol" for the Ruppert-Prakash reagent has been shown to improve yields for a wide range of substrates, including electron-deficient ones.[5]
Improper Stoichiometry An excess of the difluorocarbene precursor is often required to drive the reaction to completion. A typical starting point is 1.5 to 3 equivalents of the precursor relative to the alkene.
Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired difluorocyclopropane, but I am also observing significant amounts of impurities. What are the likely side reactions, and how can I minimize them?

Answer: Side product formation is a common challenge and can often be attributed to the stability of the reagents, intermediates, or the reaction conditions themselves.

Potential Causes & Solutions
Potential Cause Explanation & Solution
Carbene Dimerization/Polymerization If the concentration of the difluorocarbene is too high and the alkene concentration is too low, the carbene can react with itself to form tetrafluoroethylene, which can then polymerize. This is more common with highly reactive carbene sources. Consider a slow addition of the carbene precursor to maintain a low, steady concentration of the carbene in the presence of the alkene.
Rearrangement or Elimination Reactions Depending on the substrate, side reactions such as rearrangements or eliminations can compete with the desired cyclopropanation.[4] Careful control of the reaction temperature can help favor the desired pathway. Lowering the temperature, if feasible for carbene generation, can often improve selectivity.
Impure Starting Materials Impurities in the starting alkene can lead to the formation of undesired side products.[4] Ensure the purity of your starting material through appropriate purification techniques (e.g., distillation or chromatography) before starting the reaction.
Reaction with the Solvent Certain solvents can react with the highly reactive difluorocarbene. Choose a relatively inert solvent for the reaction. Aromatic solvents like toluene or high-boiling ethers like diglyme are commonly used.[6]
Issue 3: Difficulty in the Hydrolysis of the Ester or Nitrile Precursor

Question: I have successfully synthesized the ethyl 2-(2,2-difluorocyclopropyl)acetate (or the corresponding nitrile), but I am struggling with the final hydrolysis step to obtain the carboxylic acid. What conditions are recommended?

Answer: The hydrolysis of the ester or nitrile to the carboxylic acid can sometimes be challenging due to the stability of the starting material or potential side reactions under harsh conditions.

Potential Causes & Solutions
Potential Cause Explanation & Solution
Incomplete Hydrolysis Standard hydrolysis conditions (e.g., NaOH or KOH in a mixture of water and an organic solvent like ethanol or THF) followed by heating are typically effective. If you are observing incomplete conversion, try increasing the reaction time, temperature, or the concentration of the base. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.
Side Reactions During Hydrolysis The gem-difluorocyclopropane ring is relatively stable but can undergo ring-opening under certain conditions.[10][11] While typically requiring transition metal catalysis or strong Lewis acids, harsh basic conditions at very high temperatures could potentially lead to degradation.[12][13] It is advisable to use the mildest conditions that afford complete conversion. For nitrile hydrolysis, both acidic and basic conditions can be employed, though basic hydrolysis is common.[14][15][16]
Workup and Purification Issues The final carboxylic acid product is water-soluble, especially as its carboxylate salt under basic conditions. During the workup, ensure you acidify the aqueous layer to a pH of ~1-2 to fully protonate the carboxylic acid before extracting with an organic solvent like ethyl acetate or dichloromethane. Repeated extractions may be necessary to maximize the yield.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective route involves a two-step process:

  • Difluorocyclopropanation: The [2+1] cycloaddition of difluorocarbene to an appropriate alkene precursor, such as ethyl but-3-enoate or but-3-enenitrile.[2]

  • Hydrolysis: The subsequent hydrolysis of the resulting ethyl 2-(2,2-difluorocyclopropyl)acetate or 2-(2,2-difluorocyclopropyl)acetonitrile to the desired carboxylic acid.

Q2: Which difluorocarbene precursor should I choose?

The choice of precursor depends on several factors, including the reactivity of your alkene, the scale of your reaction, and available equipment.

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): This is a classic, inexpensive reagent. However, it requires high temperatures for decarboxylation to generate the carbene, which can limit its use with thermally sensitive substrates.[6]

  • Trimethylsilyl Trifluoromethane (TMSCF₃, Ruppert-Prakash Reagent): This is a more modern and versatile reagent that can be used for a wider range of alkenes, including electron-deficient ones.[5] It generates difluorocarbene under milder conditions in the presence of a fluoride initiator like NaI.[9]

  • Other Reagents: Other precursors like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) and fluorosulfonyldifluoroacetic acid derivatives (e.g., TFDA) are also effective but may be more specialized.[17][18][19][20]

Q3: How can I monitor the progress of my difluorocyclopropanation reaction?

You can monitor the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by:

  • Thin-Layer Chromatography (TLC): If your starting material and product have different polarities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very effective technique for monitoring the disappearance of the starting material and the appearance of the product, especially for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to determine the conversion to the product.

Q4: What are the key safety considerations for this synthesis?

  • Difluorocarbene Precursors: Some precursors can be toxic or corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High Temperatures and Pressures: Reactions involving high temperatures, especially with microwave heating, should be conducted with appropriate shielding and pressure-rated vessels.

  • Hydrolysis: The use of strong acids or bases for hydrolysis requires careful handling to avoid chemical burns.

III. Experimental Protocols & Methodologies

Protocol 1: Synthesis of Ethyl 2-(2,2-difluorocyclopropyl)acetate via Microwave-Assisted Difluorocyclopropanation

This protocol is adapted from a rapid and efficient microwave-mediated method.[7][8]

Step 1: Reaction Setup

  • To a microwave-safe reaction vessel equipped with a magnetic stir bar, add ethyl but-3-enoate (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the alkene.

  • Add sodium chlorodifluoroacetate (2.0-3.0 eq).

  • Seal the vessel.

Step 2: Microwave Irradiation

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 300 W) with a target temperature of 170 °C for 5-10 minutes.[7]

  • After the irradiation is complete, allow the vessel to cool to room temperature.

Step 3: Workup and Purification

  • Dilute the reaction mixture with water and extract the product with diethyl ether or ethyl acetate (3 x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-(2,2-difluorocyclopropyl)acetate.

Protocol 2: Hydrolysis to this compound

Step 1: Saponification

  • Dissolve the ethyl 2-(2,2-difluorocyclopropyl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

Step 2: Workup and Isolation

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold hydrochloric acid (HCl) to a pH of 1-2.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3-5 x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization or chromatography if necessary.

IV. Visualizations

Reaction Mechanism: Difluorocarbene Generation and Cycloaddition

Reaction_Mechanism cluster_carbene_generation Difluorocarbene Generation cluster_cycloaddition [2+1] Cycloaddition ClCF2COONa ClCF₂COONa heat Δ (-CO₂, -NaCl) ClCF2COONa->heat CF2 :CF₂ (Difluorocarbene) heat->CF2 alkene Alkene Precursor (e.g., Ethyl but-3-enoate) CF2->alkene product Ethyl 2-(2,2-difluorocyclopropyl)acetate alkene->product + :CF₂

Caption: Generation of difluorocarbene and subsequent cycloaddition.

Experimental Workflow for Synthesis

Experimental_Workflow Start Start: Alkene Precursor Step1 Step 1: Difluorocyclopropanation (e.g., ClCF₂COONa, MW, THF) Start->Step1 Step2 Step 2: Workup & Purification (Extraction, Chromatography) Step1->Step2 Intermediate Intermediate: Ester or Nitrile Step2->Intermediate Step3 Step 3: Hydrolysis (e.g., NaOH, EtOH/H₂O) Intermediate->Step3 Step4 Step 4: Acidification & Extraction Step3->Step4 End Final Product: This compound Step4->End

Caption: Overall synthetic workflow.

Troubleshooting Decision Tree: Low Yield

Troubleshooting_Tree Start Low Yield of Difluorocyclopropane? Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Yes Check_Temp Is reaction temperature optimal? Check_Reagents->Check_Temp Yes Solution_Reagents Solution: Use fresh, dry reagents and solvents. Check_Reagents->Solution_Reagents No Check_Alkene Is the alkene electron-deficient? Check_Temp->Check_Alkene Yes Solution_Temp Solution: Increase temp or switch to MW heating. Check_Temp->Solution_Temp No Check_Stoichiometry Is precursor stoichiometry adequate (≥1.5 eq)? Check_Alkene->Check_Stoichiometry No Solution_Alkene Solution: Use a more reactive precursor (e.g., TMSCF₃). Check_Alkene->Solution_Alkene Yes Solution_Stoichiometry Solution: Increase the equivalents of the precursor. Check_Stoichiometry->Solution_Stoichiometry No

Caption: Decision tree for troubleshooting low yields.

V. References

  • The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC - NIH. --INVALID-LINK--

  • Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block - ResearchGate. --INVALID-LINK--

  • Enamine Recent Advances in Difluorocyclopropanation of alkenes using Ruppert–Prakash reagent. --INVALID-LINK--

  • An Improved Method for Difluorocyclopropanation of Alkenes - Organic Chemistry Portal. --INVALID-LINK--

  • Development of alkene difluorocyclopropanation reagents. Structures... - ResearchGate. --INVALID-LINK--

  • Troubleshooting low yields in fluorocyclopropane synthesis - Benchchem. --INVALID-LINK--

  • 5-5. Discovery of alkene difluorocyclopropanation reagents (reproduced from) - ResearchGate. --INVALID-LINK--

  • Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow - Organic Chemistry Portal. --INVALID-LINK--

  • Mastering Difluorocarbene Generation: A Guide for Organic Chemists. --INVALID-LINK--

  • (PDF) Synthesis of gem ‐Difluorocyclopropanes - ResearchGate. --INVALID-LINK--

  • Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem -difluorocyclopropanes with simple ketones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05451A. --INVALID-LINK--

  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. --INVALID-LINK--

  • (PDF) [3+2]‐Cycloaddition Reactions of gem‐Difluorocyclopropenes with Azomethine Ylides – Access to Novel Fluorinated Scaffolds - ResearchGate. --INVALID-LINK--

  • An Improved Method for Difluorocyclopropanation of Alkenes - Thieme E-Books & E-Journals. --INVALID-LINK--

  • Organic Syntheses Procedure. --INVALID-LINK--

  • Representative reactions of gem‐difluorocyclopropanes. - ResearchGate. --INVALID-LINK--

  • ethyl 2-(2,2-difluorocyclopropyl)acetate - ChemUniverse. --INVALID-LINK--

  • The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. --INVALID-LINK--

  • Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines | The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--

  • This compound - Apollo Scientific. --INVALID-LINK--

  • This compound | 123131-67-9 - Sigma-Aldrich. --INVALID-LINK--

  • Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. --INVALID-LINK--

  • 123131-67-9 Cas No. | this compound | Matrix Scientific. --INVALID-LINK--

  • 2,2-Difluoroethyl Acetate synthesis - ChemicalBook. --INVALID-LINK--

  • ETHYL 2-(2,2-DIFLUOROCYCLOPROPYL)ACETATE | 1393553-89-3 - Sigma-Aldrich. --INVALID-LINK--

  • US9120740B2 - Method for preparing difluoroacetic acid - Google Patents. --INVALID-LINK--

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | 1717-59-5 - Benchchem. --INVALID-LINK--

  • Cas 123131-67-9,2‐(2,2‐difluorocyclopropyl)acetic acid | lookchem. --INVALID-LINK--

  • Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to That of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA) | The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--

  • This compound (Cas 1314960-20-7) - Parchem. --INVALID-LINK--

  • 2-(2,2-difluorocyclopropyl)acetonitrile | CymitQuimica. --INVALID-LINK--

  • Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. --INVALID-LINK--

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed. --INVALID-LINK--

  • The general mechanism for acetonitrile hydrolysis - ResearchGate. --INVALID-LINK--

  • 2-(Fluorosulfonyl)difluoroacetic acid | 1717-59-5 - ChemicalBook. --INVALID-LINK--

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. --INVALID-LINK--

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid 97 1717-59-5 - Sigma-Aldrich. --INVALID-LINK--

  • US5662780A - Process for purifying acetic acid - Google Patents. --INVALID-LINK--

  • Base Hydrolysis of Coordinated Acetonitrile - ResearchOnline@JCU. --INVALID-LINK--

References

Technical Support Center: Purification of 2-(2,2-Difluorocyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(2,2-difluorocyclopropyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable fluorinated building block. The unique combination of a strained, electron-deficient difluorocyclopropyl ring and a polar carboxylic acid group presents specific hurdles that require careful methodological consideration.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you achieve your desired purity targets efficiently and reliably.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that influence its purification?

A1: Understanding the compound's properties is the first step to designing a robust purification strategy.

  • Physical Form: It is typically a solid at room temperature.[1] If your synthesis yields an oil, it is likely due to the presence of impurities or residual solvent.

  • Acidity: As a carboxylic acid, it is acidic and will readily deprotonate in the presence of a base. This is crucial for techniques like acid-base extraction.

  • Polarity: The molecule has both a polar carboxylic acid head and a relatively non-polar difluorocyclopropyl tail. This amphiphilic nature can make solvent selection for crystallization and chromatography non-trivial.

  • Chemical Stability: The gem-difluorocyclopropane ring is relatively stable under standard purification conditions (chromatography, mild heating). However, it can be susceptible to ring-opening under harsh nucleophilic conditions, which is more of a concern during synthesis than purification.[2]

Q2: My NMR spectrum looks clean, but HPLC analysis shows multiple peaks. Why?

A2: This is a common issue. While ¹H and ¹⁹F NMR are excellent for structural confirmation, they may not have the resolution to detect small amounts of closely related impurities. HPLC, especially when coupled with a mass spectrometer (LC-MS), is a more sensitive technique for purity assessment.[3] The additional peaks could be:

  • Stereoisomers: If your synthesis starts from a racemic or diastereomeric mixture, the final product will also be a mixture. These isomers can be difficult to separate by standard chromatography but may be resolved on a chiral column.

  • Regioisomers: Impurities arising from alternative reaction pathways during synthesis.

  • Non-UV active impurities: If you are using UV detection, impurities without a chromophore will be invisible. Try using a universal detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometry.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Issue 1: Crude product is an oil and fails to crystallize.

Q: I've completed the synthesis and workup, but my this compound is a persistent oil. I can't get it to solidify. What's going wrong?

A: This is typically caused by one of two factors: high impurity levels or residual solvent.

  • Causality: The presence of impurities disrupts the formation of a stable crystal lattice. Even small amounts of structurally similar molecules or high-boiling solvents can act as "purity sinks," preventing crystallization.

  • Solutions:

    • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed in vacuo. For high-boiling solvents like DMF or DMSO, consider an aqueous workup followed by extraction into a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to remove them.

    • Initial Purification: Do not attempt to crystallize a very impure oil. Perform a preliminary purification using silica gel chromatography to remove the bulk of the impurities. This will significantly increase the chances of successful crystallization.

    • Solvent/Anti-Solvent Screening: If the material is relatively pure but still oily, a systematic solvent screening is necessary. Dissolve a small amount of the oil in a minimal volume of a "good" solvent (one in which it is highly soluble, like ethyl acetate or acetone) and slowly add a "poor" or "anti-solvent" (one in which it is insoluble, like hexanes or heptane) until persistent turbidity is observed. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

Issue 2: Significant peak tailing in Reverse-Phase HPLC analysis.

Q: I'm trying to assess the purity of my compound using a C18 column, but the main peak is broad and tails badly. How can I get a sharp, symmetrical peak?

A: Peak tailing for acidic compounds on silica-based columns is a classic problem caused by undesirable secondary interactions.

  • Causality: The free silanol groups (-Si-OH) on the surface of the silica support are acidic and can interact strongly with the carboxylic acid group of your analyte via hydrogen bonding or ion-exchange. This leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.

  • Solutions:

    • Acidify the Mobile Phase: The most effective solution is to add a small amount of a strong acid to your mobile phase. This protonates the silanol groups, rendering them less interactive. It also ensures your analyte remains in its neutral, protonated form.

      • Standard Choice: Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the aqueous and organic mobile phase components. TFA is often more effective at producing sharp peaks for fluorinated compounds.[4][5]

    • Use a Buffered Mobile Phase: Preparing a mobile phase with a buffer (e.g., phosphate buffer) at a low pH (pH 2-3) will also control the ionization state of both the silanols and your compound.

    • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is more resistant to secondary interactions.

Issue 3: Co-elution of impurities during silica gel chromatography.

Q: I'm running a silica gel column, but I'm struggling to separate an impurity that has a very similar Rf value to my product. How can I improve the separation?

A: Co-elution occurs when the selectivity of the chromatographic system is insufficient. The key is to modify the mobile phase to exploit subtle differences in polarity between your product and the impurity.

  • Causality: The separation on silica gel is primarily based on polar interactions. If an impurity has a similar overall polarity to your product, it will travel down the column at a similar rate. The carboxylic acid group of your product dominates its retention, so you need to fine-tune the eluent to better resolve the non-polar portions of the molecules.

  • Solutions:

    • Reduce Eluent Strength: Start by making your mobile phase less polar (e.g., decrease the percentage of ethyl acetate in your hexanes/ethyl acetate mixture). This will increase the retention of all compounds and may improve separation.

    • Add an Acidic Modifier: Just as with HPLC, adding a small amount (~0.5-1%) of acetic acid to the mobile phase is crucial. This will protonate your compound, minimizing streaking and improving band shape, which in turn enhances resolution.

    • Change Solvent Selectivity: If adjusting polarity isn't enough, change the nature of the solvents. Instead of an ethyl acetate/hexanes system, try a dichloromethane/methanol system or add a third solvent like diethyl ether. Different solvents have different hydrogen bonding capabilities and dipole moments, which can alter the relative retention of your product and the impurity.

Purification and Analysis Protocols

Protocol 1: Recommended Recrystallization Procedure

This protocol provides a systematic approach to crystallizing this compound from a semi-pure material (>85% purity).

  • Solvent Screening: In small vials, test the solubility of ~20 mg of your material in 0.5 mL of various solvents (e.g., toluene, ethyl acetate, acetone, isopropanol, water). Identify a solvent that dissolves the compound when heated but in which it is sparingly soluble at room temperature.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent incrementally until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Filter the hot solution through a pad of Celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. If no crystals form, try scratching the inner surface with a glass rod or adding a seed crystal.

  • Yield Maximization: Once crystal formation appears complete, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent. Dry the crystals under high vacuum to remove all residual solvent.

Table 1: Solvent Systems for Crystallization
Solvent ClassExampleRole / Observation
Non-polar AromaticTolueneOften a good choice for initial crystallization. Dissolves when hot, less soluble when cold.
Non-polar AliphaticHexanes / HeptaneTypically used as an anti-solvent. The compound has very low solubility.
Polar AproticEthyl AcetateGood "dissolving" solvent. Often used in combination with hexanes as an anti-solvent.
Polar ProticIsopropanol / WaterThe compound may have high solubility; can be used but may require an anti-solvent.
Protocol 2: Analytical Reverse-Phase HPLC Method

This method provides a starting point for assessing the purity of your final compound.

  • System Preparation: Prepare the mobile phases and thoroughly purge the HPLC system.

  • Sample Preparation: Accurately weigh ~1 mg of your compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Analysis: Integrate the peaks and calculate the purity based on the area percent of the main peak.

Table 2: Starting RP-HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column for small molecule analysis.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to ensure sharp peaks.[5]
Mobile Phase B 0.1% TFA in AcetonitrileMatched modifier in the organic phase.
Gradient 10% B to 95% B over 15 minA broad gradient to elute impurities of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 210 nmCarboxylic acids have a weak UV absorbance at low wavelengths.

Visualizing the Purification Workflow and Potential Impurities

Understanding the overall process and the origin of impurities is critical for effective troubleshooting.

General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product after synthesis and initial workup.

Purification_Workflow crude Crude Product (Oil or Solid) analysis1 Purity Check (TLC, HPLC, NMR) crude->analysis1 crystallize Attempt Crystallization analysis1->crystallize Purity > 85% chromatography Silica Gel Chromatography analysis1->chromatography Purity < 85% or Oily fail Crystallization Fails crystallize->fail success Crystals Form crystallize->success analysis2 Assess Fraction Purity chromatography->analysis2 analysis2->chromatography Re-column Impure Fractions combine Combine Pure Fractions & Evaporate analysis2->combine Fractions are Clean final_xtal Final Crystallization combine->final_xtal final_product Pure Product (>98%) final_xtal->final_product fail->chromatography success->final_product

Caption: Decision workflow for purifying this compound.

Potential Impurity Formation Pathways

The primary route to this compound involves the difluorocyclopropanation of a suitable alkene precursor. Impurities often arise from this key step.

Impurity_Formation cluster_reactants Reactants cluster_products Reaction Mixture alkene Alkene Precursor (e.g., But-3-enoic acid deriv.) product Desired Product This compound alkene->product Successful Cyclopropanation impurity1 Unreacted Alkene alkene->impurity1 Incomplete Reaction carbene_source Difluorocarbene Source (e.g., TFDA, MDFA) [7, 13] carbene_source->product impurity3 Carbene Source Residues carbene_source->impurity3 Decomposition impurity2 Ring-Opened Byproduct (from nucleophilic attack) [7] product->impurity2 Side Reaction

Caption: Common impurity sources during synthesis.

References

Technical Support Center: Synthesis of 2-(2,2-Difluorocyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,2-difluorocyclopropyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical agents. The core of this synthesis involves the formation of a difluorocyclopropane ring, a motif of significant interest in medicinal chemistry.[1] The most common route involves two key transformations:

  • Difluorocyclopropanation: The reaction of a suitable alkene precursor with a difluorocarbene source to form the corresponding ethyl 2-(2,2-difluorocyclopropyl)acetate.

  • Hydrolysis: The subsequent conversion of the ethyl ester to the final carboxylic acid product.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.

Diagram: Synthetic Workflow

Synthesis_Workflow Alkene_Precursor Alkene Precursor (e.g., Ethyl but-3-enoate) Difluorocyclopropanation Difluorocyclopropanation Alkene_Precursor->Difluorocyclopropanation Difluorocarbene_Source Difluorocarbene Source (e.g., TMSCF3/NaI or ClCF2COONa) Difluorocarbene_Source->Difluorocyclopropanation Ester_Intermediate Ethyl 2-(2,2-Difluorocyclopropyl)acetate Difluorocyclopropanation->Ester_Intermediate Hydrolysis Hydrolysis (Acid or Base Catalyzed) Ester_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General synthetic route to this compound.

II. Troubleshooting the Difluorocyclopropanation Step

This section addresses common issues encountered during the formation of the difluorocyclopropane ring.

Frequently Asked Questions (FAQs)

Q1: My difluorocyclopropanation reaction is showing low conversion of the starting alkene. What are the likely causes and how can I improve it?

A1: Low conversion is a frequent issue and can stem from several factors related to the generation and reactivity of the difluorocarbene.

  • Inactive or Decomposed Reagents: The choice of difluorocarbene precursor is critical.

    • TMSCF₃ (Ruppert-Prakash Reagent): This reagent, in combination with a fluoride source like sodium iodide (NaI), is a popular choice for generating difluorocarbene under milder conditions.[1][2] However, TMSCF₃ is moisture-sensitive and can decompose. Ensure it is handled under anhydrous conditions. The quality of the NaI is also important; it should be dry and free-flowing.

    • Sodium Chlorodifluoroacetate (ClCF₂COONa): This is a classic and cost-effective reagent.[3] Its thermal decomposition to generate difluorocarbene requires high temperatures (often in refluxing high-boiling solvents like diglyme).[4] Incomplete decomposition due to insufficient temperature or reaction time can lead to low conversion.

  • Sub-optimal Reaction Temperature:

    • For TMSCF₃/NaI systems, the reaction is often performed at room temperature or slightly elevated temperatures. If conversion is low, a modest increase in temperature (e.g., to 40-60 °C) can be beneficial.

    • For ClCF₂COONa, ensure the reaction temperature is high enough to induce efficient decarboxylation. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields with this reagent.[5]

  • Solvent Choice: The solvent must be inert to the reaction conditions and capable of solubilizing the reactants. For thermal methods with ClCF₂COONa, high-boiling ethers like diglyme or triglyme are common.[4] For methods using TMSCF₃, anhydrous aprotic solvents like THF or DME are suitable.

  • Presence of Water: Moisture will quench the difluorocarbene and any organometallic intermediates. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation is often related to the reactivity of the difluorocarbene and the stability of the starting materials and products.

  • Polymerization of the Alkene: Electron-deficient alkenes can be prone to polymerization under the reaction conditions, especially at elevated temperatures. If you suspect this is occurring, consider a lower reaction temperature or a slower addition of the carbene precursor.

  • Insertion into C-H Bonds: While less common, difluorocarbene can undergo insertion into activated C-H bonds. This is generally not a major pathway with simple alkenes but can be a consideration with more complex substrates.

  • Decomposition of the Product: The gem-difluorocyclopropane ring can be susceptible to ring-opening under certain conditions, particularly in the presence of strong Lewis acids or at very high temperatures.[6][7] Ensure that the reaction workup is not overly acidic and that purification methods (e.g., chromatography) are performed with neutral eluents.

Troubleshooting Guide: Difluorocyclopropanation
Issue Potential Cause Recommended Solution
Low Conversion Inactive difluorocarbene precursorUse fresh, high-purity reagents. Handle moisture-sensitive reagents (e.g., TMSCF₃) under an inert atmosphere.
Insufficient reaction temperatureFor thermal methods (ClCF₂COONa), ensure the temperature is adequate for decarboxylation. Consider microwave-assisted synthesis for faster and more efficient reactions.[5] For TMSCF₃/NaI, a moderate increase in temperature may be beneficial.
Presence of moistureUse anhydrous solvents and reagents. Perform the reaction under a nitrogen or argon atmosphere.
Side Product Formation Polymerization of the alkeneLower the reaction temperature. Consider a slower addition of the carbene precursor.
Product decompositionAvoid strongly acidic conditions during workup. Use neutral conditions for purification.

III. Troubleshooting the Hydrolysis Step

This section focuses on challenges associated with the conversion of ethyl 2-(2,2-difluorocyclopropyl)acetate to the final carboxylic acid.

Frequently Asked Questions (FAQs)

Q3: My hydrolysis reaction is incomplete, and I am recovering a significant amount of the starting ester. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is a common problem, often due to the steric hindrance around the ester group and the electron-withdrawing effect of the difluorocyclopropyl ring.

  • Choice of Hydrolysis Conditions:

    • Base-Catalyzed Hydrolysis (Saponification): This is the most common method, typically using a strong base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic co-solvent (e.g., THF, methanol, or ethanol). LiOH is often preferred due to the higher solubility of lithium carboxylates.

    • Acid-Catalyzed Hydrolysis: While possible, this method is generally slower and may require harsh conditions (e.g., refluxing in strong acid), which can lead to decomposition of the difluorocyclopropane ring.

  • Reaction Temperature and Time: Due to the stability of the ester, elevated temperatures and longer reaction times are often necessary. Refluxing the reaction mixture is a common practice. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Stoichiometry of the Base: Ensure that a sufficient excess of the base is used to drive the equilibrium towards the carboxylate salt. A 2- to 5-fold excess is typical.

Q4: I am concerned about the stability of the difluorocyclopropane ring during hydrolysis. Are there conditions I should avoid?

A4: The gem-difluorocyclopropane ring is generally stable under standard basic hydrolysis conditions. However, it can be sensitive to strongly acidic environments, which can promote ring-opening.[6] Therefore, basic hydrolysis is generally the preferred method. During the acidic workup to protonate the carboxylate, it is important to perform the acidification at a low temperature (e.g., 0 °C) and to promptly extract the product into an organic solvent to minimize its exposure to the acidic aqueous phase.

Troubleshooting Guide: Hydrolysis
Issue Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficiently strong basic conditionsUse a strong base like LiOH, NaOH, or KOH.
Inadequate reaction temperature or timeIncrease the reaction temperature (e.g., to reflux). Extend the reaction time and monitor progress by TLC or LC-MS.
Insufficient amount of baseUse a stoichiometric excess of the base (e.g., 2-5 equivalents).
Product Decomposition Ring-opening under acidic conditionsPrefer basic hydrolysis over acidic hydrolysis. During the acidic workup, maintain a low temperature (0 °C) and minimize the time the product is in contact with the acidic solution.

IV. Experimental Protocols

Protocol 1: Difluorocyclopropanation using TMSCF₃ and NaI

This protocol is adapted from methodologies described for the difluorocyclopropanation of alkenes using the Ruppert-Prakash reagent.[1][2]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl but-3-enoate (1.0 eq) and anhydrous sodium iodide (1.5 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the reactants.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 eq) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2,2-difluorocyclopropyl)acetate.

Protocol 2: Hydrolysis of Ethyl 2-(2,2-Difluorocyclopropyl)acetate
  • Dissolve ethyl 2-(2,2-difluorocyclopropyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 with cold 1 M HCl.

  • Promptly extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Overall Yield of This compound Check_Step1 Analyze Purity and Yield of Ethyl 2-(2,2-Difluorocyclopropyl)acetate Start->Check_Step1 Troubleshoot_Step1 Troubleshoot Difluorocyclopropanation Check_Step1->Troubleshoot_Step1 Low Yield/Purity Troubleshoot_Step2 Troubleshoot Hydrolysis Check_Step1->Troubleshoot_Step2 Good Yield/Purity Reagents Check Reagent Quality (TMSCF3, NaI, ClCF2COONa) Troubleshoot_Step1->Reagents Conditions1 Optimize Reaction Conditions (Temperature, Time, Solvent) Troubleshoot_Step1->Conditions1 Conditions2 Optimize Hydrolysis Conditions (Base, Temperature, Time) Troubleshoot_Step2->Conditions2 Workup Review Workup and Purification (pH, Extraction) Troubleshoot_Step2->Workup

Caption: A decision tree for troubleshooting low yields in the synthesis.

V. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(2,2-Difluorocyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,2-difluorocyclopropyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique building block in their synthetic endeavors. The compact and rigid structure of the cyclopropane ring, combined with the strong electron-withdrawing effects of the gem-difluoro substituents, presents both opportunities for novel molecular design and challenges in chemical reactivity, most notably steric hindrance.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established chemical principles and successful strategies reported in the literature for sterically demanding substrates.

Understanding the Challenge: The Nature of this compound

The primary challenge in reactions involving this compound stems from the steric bulk of the difluorocyclopropyl group positioned adjacent to the carboxylic acid's reactive center. This steric shield can impede the approach of nucleophiles, such as amines or alcohols, to the carbonyl carbon, thereby slowing down or completely inhibiting reactions like amide bond formation and esterification.

Furthermore, the electronic properties of the gem-difluoro group play a significant role. The high electronegativity of fluorine atoms exerts a powerful inductive electron-withdrawing effect, which can influence the acidity of the carboxylic acid and the reactivity of its activated derivatives.[1]

FAQ 1: Amide Coupling Reactions

Question: I am attempting to couple this compound with a sterically hindered secondary amine using standard coupling reagents like EDC/HOBt, but the reaction is failing or giving very low yields. What is going wrong and what should I try next?

Answer:

This is a common issue arising from the combined steric hindrance of both your carboxylic acid and the amine. Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) may not be potent enough to activate the sterically encumbered carboxylic acid efficiently, or the resulting activated intermediate may still be too hindered to react with a bulky amine.

Troubleshooting Workflow: Amide Coupling

G cluster_start Initial Failed Reaction cluster_steps Troubleshooting Steps cluster_reagents Recommended Reagents & Conditions cluster_outcome Expected Outcome Start Failed Amide Coupling with EDC/HOBt Step1 Switch to a More Potent Coupling Reagent Start->Step1 Step2 Convert to Acyl Fluoride Step1->Step2 If still low yield Reagent1 HATU, COMU, or T3P with a non-nucleophilic base (e.g., DIPEA) Step1->Reagent1 Step3 Consider Catalytic Amidation Step2->Step3 For alternative approach Reagent2 BTFFH or XtalFluor-E followed by amine addition at elevated temperature Step2->Reagent2 Reagent3 Boronic acid catalysts with azeotropic water removal Step3->Reagent3 End Successful Amide Formation Reagent1->End If successful Reagent2->End If successful Reagent3->End

Recommended Solutions:
  • Upgrade Your Coupling Reagent: Switch to a more potent, modern coupling reagent known to be effective for sterically hindered substrates.[2]

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is a highly effective reagent for difficult couplings. It forms a reactive OAt-ester that is less prone to side reactions.[3]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type coupling reagent with high reactivity, often comparable to HATU, but with a better safety profile as it is not based on the potentially explosive HOBt.[4]

    • T3P (Propane phosphonic acid anhydride): This reagent has been successfully used for the coupling of (S)-2,2-difluorocyclopropane-1-carboxylic acid, a very close analog. It is a powerful water scavenger that drives the reaction to completion.[5]

  • In Situ Acyl Fluoride Formation: Converting the carboxylic acid to the corresponding acyl fluoride can significantly increase its reactivity. Acyl fluorides are generally more reactive than their chloride counterparts and less prone to some side reactions. A protocol using reagents like BTFFH has proven effective for coupling sterically hindered substrates and electron-deficient amines.[6]

  • Catalytic Amidation: For a more atom-economical approach, consider using a boron-based catalyst. Boronic acids can catalyze the direct amidation of carboxylic acids and amines, often requiring azeotropic removal of water (e.g., with a Dean-Stark apparatus) to drive the equilibrium towards the product.[7] This method avoids stoichiometric activating agents and can be effective for challenging substrates.[8]

Protocol: Amide Coupling using T3P

This protocol is adapted from a successful synthesis involving a close analog of this compound.[5]

Materials:

  • This compound

  • Amine (1.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Propane phosphonic acid anhydride (T3P) (50% solution in a suitable solvent like EtOAc or DMF) (1.5 eq)

  • Acetonitrile (ACN)

Procedure:

  • To an ice-bath cooled solution of this compound, the amine, and triethylamine in acetonitrile, slowly add the T3P solution.

  • Stir the resulting reaction mixture in the ice bath for approximately 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the product by column chromatography as needed.

Coupling Reagent ClassExamplesKey Advantages for Hindered Systems
Uronium/Aminium Salts HATU, HBTU, COMUHigh reactivity, fast reaction times, and effective for hindered amino acids.
Phosphonium Salts PyBOP, PyAOPSimilar reactivity to uronium salts, often used in peptide synthesis.
Anhydride Reagents T3PPowerful dehydrating agent, drives reaction to completion, byproducts are water-soluble.[5]
Carbodiimides DCC, EDCGenerally less effective for highly hindered systems unless used with additives like HOAt.

FAQ 2: Esterification Reactions

Question: I am trying to synthesize an ester from this compound and a bulky alcohol (e.g., tert-butanol) using Fischer esterification conditions (acid catalyst, excess alcohol), but the reaction is not proceeding. What are my options?

Answer:

The Fischer esterification is an equilibrium-limited process that is highly sensitive to steric hindrance.[9] The bulky nature of both your carboxylic acid and the tertiary alcohol makes the direct acid-catalyzed approach extremely challenging due to the difficulty in forming the tetrahedral intermediate.

Troubleshooting Workflow: Esterification

G

Recommended Solutions:
  • Conversion to Acyl Chloride: The most reliable method is to first convert the carboxylic acid to the more reactive acyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with the bulky alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[10]

  • Yamaguchi Esterification: For particularly challenging cases, the Yamaguchi esterification is an excellent choice. This method involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which then reacts with the alcohol in the presence of a stoichiometric amount of DMAP (4-Dimethylaminopyridine). This procedure is known for its effectiveness in synthesizing sterically hindered esters.[11]

Protocol: Two-Step Esterification via Acyl Chloride

Step A: Synthesis of 2-(2,2-Difluorocyclopropyl)acetyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add an excess of thionyl chloride (e.g., 2 equivalents) dropwise at room temperature.

  • Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This intermediate is often used immediately in the next step without further purification.

Step B: Ester Formation

Materials:

  • Crude 2-(2,2-Difluorocyclopropyl)acetyl chloride

  • Bulky alcohol (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (as both base and solvent, or in an inert solvent like DCM)

Procedure:

  • Dissolve the crude acyl chloride in anhydrous pyridine or DCM.

  • Cool the solution in an ice bath.

  • Slowly add the bulky alcohol to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over a drying agent, filter, and concentrate.

  • Purify the resulting ester by column chromatography or distillation.

FAQ 3: Other Potential Reactions and Troubleshooting

Question: I am considering other transformations of this compound, such as alpha-functionalization or decarboxylation. What are the key considerations?

Answer:

  • Alpha-Functionalization: Direct deprotonation at the alpha-position (the CH₂ group) can be challenging. However, the corresponding ester (e.g., the ethyl or methyl ester) would be a more suitable substrate for enolate formation using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The resulting enolate could then be trapped with an electrophile (e.g., an alkyl halide) to achieve alpha-functionalization. Care must be taken to avoid side reactions, such as Claisen condensation.

  • Decarboxylation: Standard decarboxylation of a simple acetic acid derivative like this is generally difficult and requires harsh conditions, which may not be compatible with the difluorocyclopropane ring. However, if the alpha-position is further functionalized with a carbonyl group (to form a β-keto acid), decarboxylation would be much more facile upon gentle heating, as it can proceed through a six-membered cyclic transition state.[9]

General Troubleshooting Tips:

  • Moisture Sensitivity: Many of the activating reagents (e.g., T3P, SOCl₂, HATU) are highly sensitive to moisture. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (Nitrogen or Argon).

  • Base Selection: When using coupling reagents like HATU or in acyl chloride reactions, a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is crucial to avoid unwanted side reactions.

  • Reaction Monitoring: Due to the potentially slow reaction rates, it is essential to monitor the reaction progress closely using appropriate analytical techniques like TLC or LC-MS. This will help determine the optimal reaction time and prevent decomposition of products or starting materials.

  • Purification: The byproducts of many coupling reagents (e.g., dicyclohexylurea from DCC, or phosphonic acid derivatives from T3P) can sometimes complicate purification. Choose your coupling reagent and workup procedure with ease of purification in mind.

References

preventing decomposition of 2-(2,2-Difluorocyclopropyl)acetic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,2-Difluorocyclopropyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome stability challenges, ensuring the integrity of the gem-difluorocyclopropyl moiety throughout your synthetic campaigns.

The 2,2-difluorocyclopropane group is a prized motif in modern drug discovery. It acts as a bioisostere for larger groups, enhances metabolic stability, and modulates physicochemical properties.[1] However, its utility is balanced by its inherent ring strain, which, while higher than that of a non-fluorinated cyclopropane, makes it susceptible to specific decomposition pathways under common reaction conditions.[2] This guide provides a systematic approach to troubleshooting and preventing these unwanted transformations.

Frequently Asked Questions (FAQs)

Q1: How stable is the 2,2-difluorocyclopropane ring in general?

The gem-difluorocyclopropane moiety is kinetically stable under many standard synthetic conditions, including certain reductions, oxidations, and rearrangements where the ring itself is not the intended reaction site.[3] However, its high ring-strain energy (approximately 42.4 kcal/mol) makes it thermodynamically poised for ring-opening reactions under specific catalytic or harsh conditions.[2] It is generally more robust than many other strained rings, but it is not inert.

Q2: Is this compound sensitive to strong acids or bases?

Yes, its stability is pH-dependent.

  • Acidic Conditions: The ring is susceptible to acid-catalyzed ring-opening. The mechanism likely involves protonation of the cyclopropane ring, which weakens the C-C bonds and makes it vulnerable to nucleophilic attack, leading to ring cleavage.[1][4][5] Strong acids (e.g., HCl, H₂SO₄, TFA) at elevated temperatures should be avoided.

  • Basic Conditions: The moiety is generally more stable under basic conditions compared to acidic ones.[1] Standard reactions like saponification of a corresponding ester often leave the ring intact. However, very strong bases or prolonged exposure to basic conditions at high temperatures can lead to degradation. A related compound, 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, has been shown to be unstable under near-physiological pH, decomposing via specific-base catalysis.[6]

Q3: What is the primary risk when using transition metal catalysts?

Transition metals, particularly palladium and nickel, are well-known to catalyze the ring-opening of gem-difluorocyclopropanes.[2][7] This process typically involves oxidative addition of a C-C bond to the metal center, followed by β-fluoride elimination to generate a fluoroallylic species.[2] This is a highly efficient and often desirable transformation for creating monofluorinated alkenes, but it is a critical decomposition pathway to avoid when the integrity of the cyclopropane ring is required.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific experimental issues. The underlying causes are often interconnected, relating back to the core stability profile of the molecule.

Issue 1: My amide coupling reaction is low-yielding with a complex mixture of byproducts.

  • Probable Cause (A) - Reagent-Induced Decomposition: Standard amide coupling reagents are generally safe, but the choice of base and reaction temperature are critical. Strong, non-hindered bases or excessive heat can promote side reactions. Some coupling reagents can generate acidic byproducts during the reaction, locally lowering the pH and triggering decomposition.

  • Probable Cause (B) - In-situ Acid Activation Issues: In protocols requiring the formation of an acyl chloride (e.g., using SOCl₂ or (COCl)₂), the generation of HCl in situ creates a harsh acidic environment that can initiate ring-opening of the starting material or the product.

  • Solutions & Protocol:

    • Lower the Temperature: Perform the entire sequence (acid activation and amine addition) at 0 °C or below.

    • Choose the Right Coupling System: Uronium/aminium salts like HATU or HBTU are highly efficient and operate under mild conditions.[8]

    • Use a Hindered, Non-Nucleophilic Base: Employ N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases are sufficient to facilitate the coupling but are less likely to induce base-mediated decomposition.

    • Optimize Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes at 0 °C) before adding the amine.[9] This ensures the activated species is formed efficiently and is ready to react immediately with the nucleophile, minimizing its lifetime and potential for decomposition.

Issue 2: I'm observing signals corresponding to monofluorinated alkenes in my NMR/LCMS analysis.

  • Probable Cause - Unintended Metal-Catalyzed Ring-Opening: This is the hallmark of transition metal-induced decomposition. The source could be a palladium catalyst used in a prior step that was not completely removed, or the current reaction itself uses a metal catalyst (e.g., for a cross-coupling reaction elsewhere in the molecule).[2]

  • Solutions & Protocol:

    • Rigorous Purification: If the starting material comes from a preceding step that used a transition metal, purify it meticulously using methods known to remove trace metals, such as silica gel chromatography, treatment with activated carbon, or using a metal scavenger.

    • Re-evaluate Catalyst Choice: If your planned transformation requires a metal catalyst, screen for alternatives to palladium or nickel if the cyclopropane's integrity is paramount. In some cases, copper or other metals may be more chemoselective.

    • Ligand Modification: If a Pd or Ni catalyst is unavoidable, modifying the ligand can sometimes temper its reactivity towards the cyclopropane ring. More sterically hindered or electron-rich ligands might disfavor the oxidative addition into the C-C bond.

Issue 3: My esterification reaction using Fischer conditions (Acid Catalyst + Heat) is failing.

  • Probable Cause - Acid and Thermal Decomposition: This is a classic case of incompatible conditions. The combination of a strong acid catalyst (like H₂SO₄) and elevated temperatures creates the perfect storm for acid-catalyzed ring-opening and subsequent decomposition.[1][5]

  • Solutions & Protocol:

    • Avoid Protic Acids with Heat: Do not use Fischer esterification.

    • Carbodiimide-Mediated Esterification: Use a system like DCC or EDC with a catalytic amount of DMAP at 0 °C to room temperature. This avoids strong acids entirely.

    • Acyl Halide Route (with caution): Convert the acid to the acyl chloride using (COCl)₂ at low temperature, carefully quench any excess reagent under vacuum, and then add the alcohol with a non-nucleophilic base like pyridine or DIPEA. This confines the acidic byproduct generation to a step where the more sensitive starting material is not present.

    • Alternative Activating Agents: Consider using reagents like trifluoroacetic anhydride (TFAA) which can promote esterification under milder, often room temperature, conditions.[10]

Summary of Recommended Conditions
Reaction ConditionRecommendedUse with CautionNot Recommended
Temperature -20 °C to 25 °C25 °C to 50 °C> 50 °C
Acids Mildly acidic buffers (pH 4-6)Acetic Acid, PPTSStrong Mineral Acids (HCl, H₂SO₄), TFA
Bases DIPEA, NaHCO₃, K₂CO₃, PyridineTriethylamine (TEA)Strong Hydroxides (NaOH, KOH), Alkoxides
Coupling Reagents HATU, HBTU, T3P, EDC/HOBtDCC (DCU byproduct can be difficult to remove)SOCl₂, (COCl)₂ (unless handled carefully)
Catalysts OrganocatalystsCopper catalystsPalladium, Nickel, Platinum catalysts
Core Mechanisms of Decomposition

Understanding the "why" behind the degradation is key to prevention. The two most critical pathways involve electrophilic attack (protons) and metal insertion.

1. Acid-Catalyzed Ring-Opening

Under acidic conditions, the strained C-C bonds of the cyclopropane ring can be protonated, creating a highly unstable intermediate. This allows a nucleophile (Nu⁻), such as a solvent molecule or a counter-ion, to attack one of the carbons, leading to ring cleavage.

cluster_0 Acid-Catalyzed Decomposition Start 2-(2,2-Difluorocyclopropyl) acetic acid Protonated Protonated Intermediate (Unstable) Start->Protonated + H⁺ Opened Ring-Opened Carbocation Protonated->Opened Ring Opening Product Decomposition Products (e.g., unsaturated acids) Opened->Product + Nu⁻ / Rearrangement cluster_1 Pd(0)-Catalyzed Decomposition Start Intact Cyclopropane OxAdd Palladacyclobutane Intermediate Start->OxAdd + Pd(0) Oxidative Addition BetaElim π-Allyl Palladium Complex OxAdd->BetaElim β-Fluoride Elimination Product Monofluoroalkene Products BetaElim->Product + Nucleophile cluster_workflow Amide Coupling Workflow A 1. Dissolve Acid (1.0 eq) in anhydrous DCM or DMF B 2. Cool solution to 0 °C (ice-water bath) A->B C 3. Add HATU (1.1 eq) and DIPEA (2.5 eq) B->C D 4. Stir for 10 min at 0 °C (Pre-activation) C->D E 5. Add Amine (1.1 eq) solution dropwise D->E F 6. Allow to warm slowly to RT and stir for 2-16 h E->F G 7. Monitor by TLC/LCMS F->G H 8. Aqueous Workup & Purification G->H

References

Technical Support Center: Scale-Up Synthesis of 2-(2,2-Difluorocyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the challenges and solutions in the large-scale synthesis of 2-(2,2-Difluorocyclopropyl)acetic acid.

Welcome to the technical support center for the synthesis of this compound. This valuable building block is integral to modern drug discovery, imparting unique conformational constraints and improving metabolic stability in active pharmaceutical ingredients.[1] However, transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale presents significant challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities, ensuring a safe, efficient, and scalable process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the key considerations for scaling up the synthesis.

Q1: What are the primary synthetic routes to this compound on a large scale?

The most common and industrially viable approach is the [2+1] cycloaddition of a difluorocarbene (:CF₂) with a suitable four-carbon alkene precursor, followed by hydrolysis.[2] The core challenge lies in the choice of the alkene and the method of generating the highly reactive difluorocarbene intermediate. A practical route often starts with butyl acrylate, which undergoes difluorocyclopropanation to form butyl 2-(2,2-difluorocyclopropyl)acetate. This ester is then hydrolyzed to yield the final carboxylic acid.

Q2: Which difluorocarbene precursor is most suitable for scale-up, and why?

The choice of difluorocarbene precursor is the most critical decision for a safe and efficient scale-up. While many reagents exist, they have different safety profiles, costs, and handling requirements.

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): A classic reagent, it generates :CF₂ via thermal decomposition. However, it requires high temperatures (e.g., 180°C in diglyme), which can be difficult to control on a large scale.[3] A major safety concern is the vigorous evolution of CO₂, which requires careful pressure management in a reactor. It is also highly hygroscopic.[3]

  • Trimethylsilyl)trifluoromethylsilane (TMSCF₃, Ruppert-Prakash Reagent): This reagent can generate :CF₂ under milder conditions using a nucleophilic initiator like sodium iodide (NaI).[4] It is safer and more convenient than many alternatives.[4] However, a large excess is often required, and the reaction kinetics can be complex, sometimes showing auto-acceleration, which poses a control challenge.[1]

  • Ethyl Bromodifluoroacetate (BrCF₂CO₂Et): This has proven to be a highly effective reagent for multi-kilogram scale synthesis. It can be used to generate difluorocarbene under manageable conditions and has been successfully implemented in the synthesis of key fluorinated building blocks on a >100 kg scale.[1]

  • Hexafluoropropylene Oxide (HFPO): This is an effective and inexpensive reagent but requires very high temperatures (>170°C) for decomposition into difluorocarbene, often necessitating the use of an autoclave.[4]

For industrial applications, reagents like ethyl bromodifluoroacetate often represent a good balance of reactivity, safety, and cost.

Q3: What are the most critical safety concerns when scaling this synthesis?

Scaling up difluorocyclopropanation introduces significant safety risks that must be rigorously managed.[5]

  • Exothermic Reactions: The generation of difluorocarbene and the subsequent cycloaddition are often highly exothermic. A runaway reaction in a large reactor can be catastrophic.[6] Heat removal is a primary engineering challenge; the surface-area-to-volume ratio decreases upon scale-up, making cooling less efficient.[6]

  • Gas Evolution: Precursors like ClCF₂COONa release large volumes of CO₂. This can lead to a dangerous pressure buildup if not properly vented and controlled.

  • Toxicity and Handling: Many fluorinating agents and their precursors are toxic or corrosive.[7] For instance, precursors that generate gaseous byproducts can pose inhalation risks.[4] Proper personal protective equipment (PPE), closed-system transfers, and robust containment are essential.

  • Reagent Stability: Some precursors can be unstable. A thorough understanding of their decomposition properties, ideally through safety evaluations like differential scanning calorimetry (DSC), is crucial before proceeding with large-scale operations.[1]

Q4: How does the choice of the starting alkene affect the scale-up process?

The electronic nature of the starting alkene significantly influences the reaction efficiency. Difluorocarbene is an electrophilic carbene, so it reacts more readily with electron-rich alkenes.[3] When using an electron-deficient alkene like an acrylate ester, more forcing conditions or a more reactive carbene source may be necessary. This can exacerbate exotherm and side-reaction issues at scale. The choice of the ester group (e.g., butyl vs. methyl acrylate) can also impact the physical properties of the intermediate, influencing its purification.

Section 2: Troubleshooting Guide: Reaction & Synthesis

This section provides detailed solutions to specific problems encountered during the cyclopropanation reaction at scale.

Problem: Low or Inconsistent Yields

Q: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I fix this?

Low yield is a multifaceted problem. The following flowchart can help diagnose the root cause.

LowYieldTroubleshooting start Low or Inconsistent Yield check_carbene 1. Inefficient :CF₂ Generation? start->check_carbene check_conditions 2. Suboptimal Reaction Conditions? start->check_conditions check_side_reactions 3. Competing Side Reactions? start->check_side_reactions check_mixing 4. Poor Mixing/Mass Transfer? start->check_mixing cause_precursor Cause: Precursor decomposition or insufficient activation. check_carbene->cause_precursor cause_temp Cause: Incorrect temperature or addition rate. check_conditions->cause_temp cause_dimer Cause: :CF₂ dimerization or reaction with solvent/base. check_side_reactions->cause_dimer cause_scale Cause: Non-homogenous reaction mixture at scale. check_mixing->cause_scale sol_precursor Solution: - Verify precursor quality. - Increase initiator/base stoichiometry. - Switch to a more reactive precursor. cause_precursor->sol_precursor sol_conditions Solution: - Profile reaction with PAT (e.g., in-situ IR). - Optimize temperature for your specific reactor. - Implement slow-addition protocol. cause_temp->sol_conditions sol_side_reactions Solution: - Maintain low instantaneous concentration of :CF₂ via slow addition. - Choose a non-reactive solvent. cause_dimer->sol_side_reactions sol_mixing Solution: - Re-evaluate impeller design and speed. - Ensure adequate agitation to maintain a homogenous slurry or solution. cause_scale->sol_mixing ProtocolWorkflow start Reactor Setup charge_reagents 1. Charge Reactor - Butyl Acrylate - Solvent (e.g., Toluene) - Initiator (e.g., NaI) start->charge_reagents heat 2. Heat to Reaction Temp (e.g., 80-90 °C) charge_reagents->heat slow_add 3. Slow Addition - Add Ethyl Bromodifluoroacetate - Maintain T within ±2 °C heat->slow_add monitor 4. Monitor Progress - Use GC or in-situ IR - Stir until complete slow_add->monitor cool_quench 5. Cool & Quench - Cool to RT - Quench with water monitor->cool_quench workup 6. Work-up - Phase separation - Aqueous washes (Brine) cool_quench->workup hydrolysis 7. Hydrolysis - Add base (e.g., NaOH) - Heat to hydrolyze ester workup->hydrolysis acidify_extract 8. Acidify & Extract - Acidify with HCl - Extract product into organic solvent hydrolysis->acidify_extract purify 9. Purify - Solvent removal - Vacuum distillation or crystallization acidify_extract->purify final_product Final Product: This compound purify->final_product

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(2,2-Difluorocyclopropyl)acetic Acid versus its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics, the modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of drug design for conditions such as epilepsy, anxiety, and substance abuse disorders.[1][2] A key strategy for augmenting GABAergic tone is the inhibition of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA catabolism.[3] This guide provides an in-depth comparison of the biological activity of 2-(2,2-difluorocyclopropyl)acetic acid and its non-fluorinated counterpart, cyclopropylacetic acid, as potential inhibitors of GABA-AT. While direct, head-to-head comparative data for these specific analogs is not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry and data from structurally related compounds to provide a robust predictive analysis.

The Mechanism of Action: Covalent Inactivation of GABA-AT

Both this compound and cyclopropylacetic acid are designed as mechanism-based inactivators of GABA-AT.[4] This class of inhibitors acts as substrates for the target enzyme, which, through its catalytic action, converts the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.[2] The inactivation of GABA-AT by these cyclopropane derivatives is initiated by the formation of a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. A critical subsequent step involves the abstraction of a proton from the carbon adjacent to the cyclopropyl ring (the α-carbon), leading to a rearrangement that ultimately results in the formation of a reactive Michael acceptor. This acceptor is then attacked by a nucleophilic residue in the active site, leading to irreversible inactivation of the enzyme.[4]

cluster_0 GABA-AT Active Site Enzyme_PLP Enzyme-PLP Schiff Base Schiff_Base Inhibitor-PLP Schiff Base Enzyme_PLP->Schiff_Base Transimination Inhibitor Cyclopropylacetic Acid Analog Inhibitor->Schiff_Base Proton_Abstraction α-Proton Abstraction Schiff_Base->Proton_Abstraction Rearrangement Rearrangement to Michael Acceptor Proton_Abstraction->Rearrangement Covalent_Adduct Covalent Enzyme- Inhibitor Adduct (Inactive Enzyme) Rearrangement->Covalent_Adduct Nucleophilic Attack

Caption: Mechanism-based inactivation of GABA-AT.

The Fluorine Advantage: Enhancing Potency and Stability

The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance various properties, including metabolic stability and binding affinity.[2] In the case of this compound, the presence of the gem-difluoro group is anticipated to confer several significant advantages over its non-fluorinated analog.

Increased Acidity of the α-Proton: The electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity of the α-proton. This enhanced acidity facilitates the crucial proton abstraction step in the inactivation mechanism, potentially leading to a more rapid and efficient inactivation of GABA-AT. This principle is exemplified by the potent GABA-AT inactivator OV329, which features a 2,2-difluorocyclopropyl moiety and is significantly more potent than its predecessors.[5][6]

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450s.[7] By replacing hydrogens on the cyclopropyl ring with fluorine, the metabolic stability of the molecule is likely to be enhanced, leading to a longer half-life and improved bioavailability in vivo.[7][8]

Comparative Biological Data (Predictive Analysis)

The following table presents a predictive comparison of the key properties of this compound and cyclopropylacetic acid based on established structure-activity relationships.

PropertyCyclopropylacetic Acid (Non-fluorinated)This compoundRationale for Prediction
pKa of α-proton HigherLowerThe strong electron-withdrawing effect of the two fluorine atoms increases the acidity of the neighboring C-H bond.
GABA-AT Inhibition (IC50/Ki) WeakerStrongerA lower pKa of the α-proton facilitates the mechanism-based inactivation, leading to higher potency. The potent inhibitor OV329 contains this moiety.[5][6]
Metabolic Stability (in vitro t½) ShorterLongerThe C-F bond is more resistant to metabolic oxidation compared to the C-H bond, thus blocking a potential site of metabolism.[7][8]
Lipophilicity (LogP) LowerHigherThe addition of fluorine atoms generally increases the lipophilicity of a molecule.

Experimental Protocols

To empirically validate the predicted differences in biological activity, the following standardized experimental protocols are recommended.

In Vitro GABA Aminotransferase (GABA-AT) Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of GABA-AT.

cluster_0 GABA-AT Inhibition Assay Workflow Preparation Prepare Assay Buffer, Enzyme, Substrates, and Test Compounds Incubation Incubate GABA-AT with Test Compound (Pre-incubation) Preparation->Incubation Reaction_Start Initiate Reaction with GABA and α-ketoglutarate Incubation->Reaction_Start Detection Monitor Product Formation (e.g., NADPH production in a coupled assay with SSADH) Reaction_Start->Detection Analysis Calculate % Inhibition and determine IC50/Ki Detection->Analysis

Caption: Workflow for GABA-AT Inhibition Assay.

Protocol:

  • Reagents and Materials:

    • Purified GABA-AT (from porcine or recombinant source)

    • γ-aminobutyric acid (GABA)

    • α-ketoglutarate

    • Succinic semialdehyde dehydrogenase (SSADH)

    • NADP+

    • Test compounds (this compound and cyclopropylacetic acid) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., 50 mM potassium pyrophosphate, pH 8.5)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm.

  • Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 96-well plate, add the assay buffer, GABA-AT enzyme, and the test compound dilutions. Include a control group with solvent only. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. d. Initiate the enzymatic reaction by adding a mixture of GABA, α-ketoglutarate, SSADH, and NADP+. e. Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH in the coupled reaction, at regular intervals for a set period (e.g., 30 minutes). f. Calculate the initial reaction rates for each concentration of the test compound. g. Determine the percent inhibition relative to the control and plot the results against the logarithm of the inhibitor concentration to calculate the IC50 value. For mechanism-based inactivators, time-dependent inhibition studies should be performed to determine the inactivation rate constant (k_inact) and the inhibitor concentration that gives half the maximal rate of inactivation (K_I).

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo half-life.[7]

cluster_0 Metabolic Stability Assay Workflow Preparation Prepare Liver Microsomes, NADPH-regenerating system, and Test Compounds Incubation Incubate Test Compound with Microsomes at 37°C Preparation->Incubation Sampling Take Aliquots at Various Time Points Incubation->Sampling Quenching Stop Reaction with Cold Acetonitrile (containing Internal Standard) Sampling->Quenching Analysis Quantify Remaining Parent Compound by LC-MS/MS Quenching->Analysis Calculation Determine Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Calculation

Caption: Workflow for Microsomal Stability Assay.

Protocol:

  • Reagents and Materials:

    • Liver microsomes (human, rat, or other species of interest)

    • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Test compounds

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Ice-cold acetonitrile with an internal standard

    • LC-MS/MS system for analysis.

  • Procedure: a. Thaw liver microsomes on ice. b. Prepare a reaction mixture containing the test compound (at a final concentration of, for example, 1 µM) and liver microsomes in phosphate buffer. c. Pre-warm the reaction mixture to 37°C. d. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. e. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction. f. Centrifuge the samples to precipitate the proteins. g. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the remaining parent compound. h. Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant (k). i. Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Conclusion

Based on established principles of medicinal chemistry and data from analogous compounds, this compound is predicted to be a more potent and metabolically stable inhibitor of GABA aminotransferase compared to its non-fluorinated analog, cyclopropylacetic acid. The gem-difluoro substitution is expected to enhance the rate of enzyme inactivation by increasing the acidity of the key α-proton and to improve the pharmacokinetic profile by blocking a potential site of metabolism. The experimental protocols outlined in this guide provide a clear framework for the empirical validation of these predictions, which is a critical step in the development of novel and effective neurotherapeutics targeting the GABAergic system.

References

A Comparative Benchmarking Guide to 2-(2,2-Difluorocyclopropyl)acetic Acid Derivatives: Synthesis, Physicochemical Properties, and Biological Implications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The gem-difluorocyclopropyl moiety has emerged as a privileged structural motif in modern medicinal chemistry, prized for its ability to confer unique conformational constraints and modulate key physicochemical properties. This guide presents a comparative study of 2-(2,2-difluorocyclopropyl)acetic acid and its primary derivatives: the methyl ester and the acetamide. We delve into the synthetic nuances of these compounds, provide a detailed comparison of their critical physicochemical parameters, and explore the downstream consequences of these differences on their potential biological activity and metabolic stability. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics incorporating this valuable fluorinated scaffold.

Introduction: The Strategic Value of the gem-Difluorocyclopropyl Group

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate acidity/basicity, and improve target engagement.[1][2] The 2,2-difluorocyclopropyl group, a bioisostere of a gem-dimethyl group or a carbonyl, offers a unique combination of steric and electronic properties. The high bond strength of the C-F bond often shields adjacent positions from metabolic attack by cytochrome P450 enzymes.[3] Furthermore, the powerful inductive effect of the two fluorine atoms can significantly alter the electronic character of neighboring functional groups, a feature we will explore in detail with the acetic acid derivatives. This guide will provide a head-to-head comparison of the parent acid, its methyl ester, and its primary amide to illuminate the structure-property relationships that govern their behavior.

Synthesis and Characterization

The synthesis of this compound and its derivatives originates from the difluorocyclopropanation of a suitable alkene precursor. The subsequent functional group interconversions are standard procedures, yet require careful execution to ensure purity and yield.

Synthetic Workflow

The overall synthetic pathway is depicted below. The key step is the generation of difluorocarbene and its subsequent cycloaddition to an appropriate alkene.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Alkene Alkene Difluorocyclopropanation Difluorocyclopropanation Alkene->Difluorocyclopropanation Difluorocarbene_Source Difluorocarbene Source (e.g., TMSCF3/NaI) Difluorocarbene_Source->Difluorocyclopropanation Intermediate Difluorocyclopropyl Alkene Derivative Difluorocyclopropanation->Intermediate Oxidative_Cleavage Oxidative Cleavage (e.g., O3, KMnO4) Intermediate->Oxidative_Cleavage Acid 2-(2,2-Difluorocyclopropyl) acetic acid Oxidative_Cleavage->Acid Acid_Deriv 2-(2,2-Difluorocyclopropyl) acetic acid Esterification Esterification (MeOH, H+) Acid_Deriv->Esterification Amidation Amidation (SOCl2, then NH3) Acid_Deriv->Amidation Ester Methyl Ester Derivative Esterification->Ester Amide Acetamide Derivative Amidation->Amide

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

This procedure is adapted from established difluorocyclopropanation methods using the Ruppert-Prakash reagent (TMSCF₃).

  • Alkene Preparation: Start with a suitable precursor such as 4-pentenoic acid or a protected version thereof.

  • Difluorocyclopropanation: To a solution of the alkene (1.0 eq) and sodium iodide (NaI, 1.5 eq) in anhydrous DME at 0 °C, add TMSCF₃ (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The causality for using NaI as an initiator lies in its ability to facilitate the formation of the active difluorocarbene species from TMSCF₃.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Oxidative Cleavage (if necessary): If a precursor like 4-pentenoic acid was not used directly, the resulting difluorocyclopropyl intermediate with a terminal double bond can be subjected to oxidative cleavage (e.g., ozonolysis followed by an oxidative workup) to yield the desired carboxylic acid.

This protocol follows the classic Fischer esterification method.[4][5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (can serve as both reactant and solvent).

  • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The use of excess methanol and the removal of water (a byproduct) drives the equilibrium towards the ester product.[6]

  • Workup and Purification: After cooling, neutralize the reaction mixture with a saturated solution of NaHCO₃. Extract the product with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude ester is purified by vacuum distillation.

This two-step protocol involves the formation of an acyl chloride followed by amination.[7][8]

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amidation: The resulting crude acyl chloride solution is cooled to 0 °C and a solution of aqueous ammonia is added dropwise. Stir for 1-2 hours.

  • Workup and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude amide is purified by recrystallization or column chromatography.

Spectroscopic Characterization

The following table summarizes the key predicted and reported spectroscopic data for the parent acid and its derivatives. The presence of the difluorocyclopropyl group gives rise to characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)Mass Spec (m/z)
Acid ~10-12 (br s, 1H, COOH), ~2.5 (d, 2H, CH₂), ~1.5-2.0 (m, 1H, CH), ~1.0-1.5 (m, 2H, CH₂)~175 (C=O), ~115 (t, ¹JCF ≈ 285 Hz, CF₂), ~35 (CH₂), ~20 (t, ²JCF ≈ 10 Hz, CH), ~15 (CH₂)~ -130 to -150 (geminal F-F coupling)[M-H]⁻: 135.03
Methyl Ester ~3.7 (s, 3H, OCH₃), ~2.5 (d, 2H, CH₂), ~1.5-2.0 (m, 1H, CH), ~1.0-1.5 (m, 2H, CH₂)~172 (C=O), ~115 (t, ¹JCF ≈ 285 Hz, CF₂), ~52 (OCH₃), ~35 (CH₂), ~20 (t, ²JCF ≈ 10 Hz, CH), ~15 (CH₂)~ -130 to -150 (geminal F-F coupling)[M+H]⁺: 151.06
Acetamide ~7.0 & ~6.5 (br s, 2H, NH₂), ~2.4 (d, 2H, CH₂), ~1.5-2.0 (m, 1H, CH), ~1.0-1.5 (m, 2H, CH₂)~174 (C=O), ~115 (t, ¹JCF ≈ 285 Hz, CF₂), ~37 (CH₂), ~20 (t, ²JCF ≈ 10 Hz, CH), ~15 (CH₂)~ -130 to -150 (geminal F-F coupling)[M+H]⁺: 136.06

Note: Predicted values are based on typical chemical shifts for these functional groups and data from structurally similar compounds. Experimental values may vary depending on the solvent and other conditions.[9]

Comparative Physicochemical Properties

The seemingly minor modifications of the carboxylic acid group to an ester or an amide lead to significant changes in physicochemical properties, which in turn have profound implications for a molecule's pharmacokinetic profile.

Physicochemical_Properties cluster_props Physicochemical Properties cluster_impact Impact on Drug-like Properties Acid Acid (High Polarity, H-bond donor/acceptor) Solubility Aqueous Solubility Acid->Solubility High Permeability Membrane Permeability Acid->Permeability Low (charged) Metabolism Metabolic Stability Acid->Metabolism Phase II conjugation Ester Ester (Moderate Polarity, H-bond acceptor) Ester->Solubility Low Ester->Permeability High Ester->Metabolism Hydrolysis (esterases) Amide Amide (High Polarity, H-bond donor/acceptor) Amide->Solubility Moderate Amide->Permeability Moderate Amide->Metabolism More stable than ester

Caption: Relationship between functional groups and their impact on key drug-like properties.

Acidity (pKa) and Lipophilicity (logP)

The electronic properties of the difluorocyclopropyl group are expected to influence the pKa of the carboxylic acid and the overall lipophilicity of the derivatives.

DerivativePredicted pKaPredicted logPRationale
Acid ~4.0 - 4.5~1.0 - 1.5The electron-withdrawing difluoromethyl group acidifies the carboxylic acid compared to a non-fluorinated analog. The molecule is ionizable, impacting its logP.
Methyl Ester N/A~1.5 - 2.0The ester is non-ionizable. The methyl group increases lipophilicity compared to the parent acid.
Acetamide N/A (neutral)~0.5 - 1.0The amide is generally more polar and less lipophilic than the corresponding ester due to its hydrogen bonding capabilities.

Note: These are estimated values. Experimental determination is recommended for precise characterization.

Comparative Biological and Pharmacokinetic Profile

The choice between an acid, ester, or amide can dramatically alter a compound's biological activity and pharmacokinetic fate.

Biological Activity Considerations

While no direct comparative biological data for this specific series is readily available in the public domain, we can infer potential activities based on the functional groups:

  • Carboxylic Acid: Often crucial for direct interaction with biological targets through hydrogen bonding or salt bridges. However, the charged nature at physiological pH can limit cell permeability.

  • Methyl Ester: Can act as a prodrug of the carboxylic acid, being hydrolyzed by esterases in vivo to release the active acidic form. This can improve cell penetration and oral bioavailability.

  • Acetamide: Generally more metabolically stable than esters. The amide N-H bonds can participate in hydrogen bonding interactions with protein targets, potentially leading to different binding modes and activity profiles compared to the acid.

Metabolic Stability

The metabolic fate of these derivatives is expected to differ significantly.

DerivativePrimary Metabolic PathwayExpected Stability
Acid Glucuronidation (Phase II)Moderate to High
Methyl Ester Hydrolysis by esterases (Phase I)Low
Acetamide Generally more resistant to hydrolysis than estersModerate to High

This assay is a standard method to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes.[1]

  • Incubation: Incubate the test compound (typically 1 µM) with liver microsomes (e.g., human, rat) and a NADPH regenerating system at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the parent compound.

Conclusion and Future Directions

This comparative guide highlights the significant impact of simple functional group modifications on the physicochemical and potential biological properties of this compound derivatives. The choice between the acid, ester, and amide functionalities offers a powerful tool for medicinal chemists to fine-tune properties such as solubility, permeability, and metabolic stability.

  • The carboxylic acid is likely to be the primary pharmacophore for targets requiring an acidic group for binding, but may face challenges with cell penetration.

  • The methyl ester represents a classic prodrug strategy to overcome the permeability limitations of the parent acid.

  • The acetamide offers a more metabolically robust alternative that can still participate in crucial hydrogen bonding interactions.

Further experimental validation of the predicted properties and a systematic biological evaluation of this series are warranted to fully elucidate their therapeutic potential. The insights provided in this guide should serve as a solid foundation for the rational design of next-generation therapeutics incorporating the valuable this compound scaffold.

References

A Comparative Guide to Validating the Mechanism of Action of 2-(2,2-Difluorocyclopropyl)acetic acid as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of 2-(2,2-Difluorocyclopropyl)acetic acid

This compound is a novel small molecule with structural motifs that suggest its potential as a therapeutic agent. The presence of a difluorocyclopropyl group can enhance metabolic stability and binding affinity, while the carboxylic acid moiety may mimic the endogenous substrates of certain enzymes. Although the precise mechanism of action for this compound is not yet elucidated, its structural features bear resemblance to moieties found in inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

FAAH is a serine hydrolase responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has shown therapeutic promise for a range of conditions including pain, inflammation, anxiety, and neurodegenerative diseases, without the psychoactive side effects associated with direct cannabinoid receptor agonists.

This guide provides a comprehensive framework for the validation of this compound as a FAAH inhibitor. We will present a logical, multi-step experimental workflow, from initial biochemical characterization to cellular and in vivo validation. Furthermore, we will objectively compare the hypothetical performance of this novel compound with well-characterized, clinically relevant FAAH inhibitors, providing the necessary context for its potential therapeutic application.

The Endocannabinoid System and the Role of FAAH

The endocannabinoid system is a ubiquitous signaling system that plays a crucial role in maintaining homeostasis. Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide, and the enzymes responsible for their synthesis and degradation. FAAH is the principal enzyme for anandamide hydrolysis, converting it into arachidonic acid and ethanolamine, thus terminating its signaling.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Anandamide [fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAAH [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="FAAH"]; Arachidonic_Acid [label="Arachidonic Acid"]; Ethanolamine; CB1_CB2 [label="CB1/CB2 Receptors", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Therapeutic_Effects [label="Therapeutic Effects\n(Analgesia, Anti-inflammation, etc.)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="this compound\n(Putative Inhibitor)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Anandamide -> FAAH [label="Hydrolysis"]; FAAH -> Arachidonic_Acid; FAAH -> Ethanolamine; Anandamide -> CB1_CB2 [label="Activation"]; CB1_CB2 -> Therapeutic_Effects; Inhibitor -> FAAH [label="Inhibition", style=dashed, color="#EA4335"]; } graph[nodesep=0.5, ranksep=1]; Simplified signaling pathway of FAAH in the endocannabinoid system.

Comparative Landscape: Established FAAH Inhibitors

To provide a benchmark for evaluating this compound, we will compare its performance against three well-characterized FAAH inhibitors that have been extensively studied preclinically and in clinical trials.

CompoundChemical ClassMechanism of InhibitionKey Characteristics
URB597 O-aryl carbamateIrreversible, covalent modification of the catalytic serine.Widely used preclinical tool, brain penetrant. Some studies suggest potential off-target effects.[1][2][3]
PF-04457845 Piperidine ureaIrreversible, covalent modification of the catalytic serine.Highly potent and selective, orally bioavailable, advanced to clinical trials for pain.[4][5][6][7]
JNJ-42165279 Piperazine carboxamideCovalently binding but slowly reversible.Potent and selective, investigated in clinical trials for anxiety and depressive disorders.[8][9][10][11][12]

Experimental Validation Workflow

A rigorous and systematic approach is essential to validate the mechanism of action of this compound. The following experimental workflow is designed to provide a comprehensive evaluation of its potential as a FAAH inhibitor.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Biochemical_Assay Biochemical FAAH Inhibition Assay Selectivity_Profiling Serine Hydrolase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cellular_Assay Cellular FAAH Target Engagement Biochemical_Assay->Cellular_Assay Downstream_Signaling Anandamide Accumulation (LC-MS/MS) Cellular_Assay->Downstream_Signaling PK_PD Pharmacokinetics & Pharmacodynamics Cellular_Assay->PK_PD Efficacy_Models Animal Models of Efficacy PK_PD->Efficacy_Models

Part 1: In Vitro Validation

Biochemical FAAH Inhibition Assay

Objective: To determine the direct inhibitory activity and potency of this compound on FAAH enzyme activity.

Rationale: This initial screen provides direct evidence of enzyme inhibition and allows for the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50). A fluorometric assay is a common and robust method for this purpose.

Experimental Protocol:

  • Enzyme Source: Recombinant human or rat FAAH can be used. Commercially available preparations or in-house expression systems are suitable.

  • Substrate: A fluorogenic substrate such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) is typically used.[13]

  • Assay Buffer: A common buffer is 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[14]

  • Procedure: a. Prepare serial dilutions of this compound and the comparator compounds (URB597, PF-04457845) in a suitable solvent (e.g., DMSO). b. In a 96-well black microplate, add the FAAH enzyme to the assay buffer. c. Add the test compounds and controls to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction. d. Initiate the enzymatic reaction by adding the AAMCA substrate. e. Monitor the increase in fluorescence over time using a microplate reader (excitation: ~360 nm, emission: ~465 nm).

  • Data Analysis: a. Calculate the rate of reaction from the linear phase of the fluorescence curve. b. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. c. Fit the data to a dose-response curve to calculate the IC50 value.

Comparative Data (IC50 values for human FAAH):

CompoundReported IC50 (nM)
URB597 4.6
PF-04457845 7.2
JNJ-42165279 70
This compound To be determined
Serine Hydrolase Selectivity Profiling

Objective: To assess the selectivity of this compound for FAAH over other serine hydrolases.

Rationale: High selectivity is a critical attribute of a good drug candidate, as off-target inhibition can lead to undesirable side effects. Activity-based protein profiling (ABPP) is a powerful technique for assessing selectivity across a proteome.

Experimental Protocol:

  • Proteome Source: Use cell lysates or tissue homogenates (e.g., from human cell lines or mouse brain) that contain a complex mixture of serine hydrolases.

  • Probe: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., rhodamine or biotin), is used.

  • Procedure: a. Pre-incubate the proteome with varying concentrations of this compound or a comparator compound. b. Add the activity-based probe to label the active serine hydrolases. c. Separate the proteins by SDS-PAGE. d. Visualize the labeled enzymes by in-gel fluorescence scanning or by streptavidin blotting if a biotinylated probe is used.

  • Data Analysis: a. Inhibition of FAAH will be observed as a decrease in the intensity of the corresponding band. b. Inhibition of other serine hydrolases will indicate off-target activity. The selectivity profile of PF-04457845 is known to be superior to that of URB597, which can inhibit other hydrolases in peripheral tissues.[3]

Part 2: Cell-Based Validation

Cellular FAAH Target Engagement

Objective: To confirm that this compound can cross the cell membrane and inhibit FAAH activity in a cellular context.

Rationale: This assay validates the findings from the biochemical assay in a more physiologically relevant environment and provides an initial assessment of cell permeability.

Experimental Protocol:

  • Cell Line: Use a cell line that endogenously expresses FAAH (e.g., RBL-2H3 rat basophilic leukemia cells) or a cell line engineered to overexpress FAAH (e.g., HEK293-FAAH).

  • Procedure: a. Culture the cells in appropriate media. b. Treat the intact cells with varying concentrations of this compound or comparator compounds for a defined period. c. Lyse the cells and measure the remaining FAAH activity in the cell lysate using the biochemical assay described in section 1.1.

  • Data Analysis: a. Calculate the cellular IC50 value, which represents the concentration of the compound required to inhibit 50% of FAAH activity in intact cells.

Anandamide Accumulation (LC-MS/MS)

Objective: To measure the functional consequence of FAAH inhibition, which is the accumulation of its primary substrate, anandamide.

Rationale: This is a key pharmacodynamic biomarker for FAAH inhibitors and provides strong evidence of target engagement and functional activity.

Experimental Protocol:

  • Cell Treatment: Treat FAAH-expressing cells with this compound or comparator compounds at concentrations around their cellular IC50 values.

  • Lipid Extraction: After treatment, harvest the cells and perform a lipid extraction using a suitable solvent system (e.g., a liquid-liquid extraction with toluene or ethyl acetate).[5][6]

  • LC-MS/MS Analysis: a. Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of anandamide.[15][16] b. Use a deuterated anandamide internal standard for accurate quantification.

  • Data Analysis: a. Compare the anandamide levels in treated cells to those in vehicle-treated control cells. A significant increase in anandamide levels is expected with effective FAAH inhibition.

Part 3: In Vivo Validation

Pharmacokinetics and Pharmacodynamics

Objective: To evaluate the pharmacokinetic properties of this compound and to demonstrate its ability to inhibit FAAH and increase anandamide levels in vivo.

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing in vivo efficacy studies. Measuring in vivo FAAH inhibition and anandamide elevation confirms target engagement in a whole-animal system.

Experimental Protocol:

  • Animal Model: Use rodents (e.g., mice or rats).

  • Dosing: Administer this compound via a relevant route (e.g., oral or intraperitoneal).

  • Pharmacokinetics: a. Collect blood samples at various time points after dosing. b. Measure the concentration of the compound in plasma using LC-MS/MS to determine key PK parameters (e.g., Cmax, tmax, half-life, and bioavailability).

  • Pharmacodynamics: a. At selected time points after dosing, collect tissues of interest (e.g., brain, liver). b. Measure ex vivo FAAH activity in tissue homogenates using the biochemical assay. c. Quantify anandamide levels in the tissues using LC-MS/MS.

  • Data Analysis: a. Correlate the pharmacokinetic profile with the pharmacodynamic readouts (FAAH inhibition and anandamide elevation).

Animal Models of Efficacy

Objective: To assess the therapeutic potential of this compound in a relevant animal model of disease.

Rationale: Efficacy in a disease model provides preclinical proof-of-concept for the therapeutic utility of the compound. Given the known roles of FAAH, models of inflammatory pain are highly relevant.

Experimental Protocol (Carrageenan-Induced Inflammatory Pain Model):

  • Animal Model: Use rats or mice.

  • Induction of Inflammation: Inject a solution of carrageenan into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia (increased sensitivity to pain).

  • Treatment: Administer this compound, a comparator FAAH inhibitor, or vehicle at a time point relative to the carrageenan injection (either prophylactically or therapeutically).

  • Behavioral Assessment: a. Mechanical Allodynia: Measure the paw withdrawal threshold to a non-noxious mechanical stimulus using von Frey filaments. b. Thermal Hyperalgesia: Measure the paw withdrawal latency to a noxious heat stimulus using a plantar test apparatus.

  • Data Analysis: a. Compare the paw withdrawal thresholds and latencies in the treated groups to the vehicle-treated group. A significant increase in threshold and latency indicates an analgesic effect. The performance of this compound can be directly compared to that of established FAAH inhibitors like URB597 and PF-04457845.[17]

Conclusion

The validation of this compound's mechanism of action requires a systematic and multi-faceted approach. By following the outlined experimental workflow, researchers can rigorously test the hypothesis that this novel compound acts as a FAAH inhibitor. The direct comparison with established FAAH inhibitors such as URB597, PF-04457845, and JNJ-42165279 will provide a clear and objective assessment of its potency, selectivity, and potential therapeutic utility.

This guide provides the foundational knowledge and detailed protocols to empower researchers to thoroughly investigate the pharmacological profile of this compound. The successful validation of its mechanism of action as a FAAH inhibitor would position it as a promising candidate for further development in the treatment of pain, inflammation, and other neurological disorders.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-(2,2-Difluorocyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gem-Difluorocyclopropyl Moiety - A Privileged Scaffold Demanding Rigorous Validation

In contemporary drug discovery and development, the incorporation of fluorine atoms into lead compounds is a widely adopted strategy to modulate metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclopropyl group, in particular, has emerged as a bioisostere for various functional groups, offering a unique combination of conformational rigidity and electronic properties. However, the very features that make this moiety attractive also present distinct challenges for its structural characterization. The presence of a strained three-membered ring and the strong electronegativity of the geminal fluorine atoms create a complex electronic environment that requires a multi-faceted spectroscopic approach for unambiguous structural validation.

This guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation of 2-(2,2-Difluorocyclopropyl)acetic acid. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Beyond a mere listing of techniques, this document will explain the causal relationships between the molecular structure and the resulting spectral features, offering insights honed from extensive experience in small molecule characterization. We will also present a comparative analysis with a closely related analogue, ethyl 2-(2,2-difluorocyclopropyl)acetate, to highlight subtle yet significant spectral differences.

Primary Spectroscopic Validation: A Multi-Nuclear NMR and High-Resolution Mass Spectrometry Approach

The cornerstone of structural validation for this compound lies in the synergistic use of multi-nuclear NMR and high-resolution mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment and connectivity of individual atoms within a molecule. For a fluorinated compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The gem-difluorocyclopropyl group introduces significant complexity due to through-bond couplings between protons and fluorine atoms (J-coupling).

Expected ¹H NMR Data for this compound:

Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
-COOH10.0 - 12.0Broad Singlet-
-CH₂-COOH2.5 - 2.8Doublet of Doublets (dd)JH-H ≈ 7-8 Hz, JH-H ≈ 15-17 Hz
-CH- (cyclopropyl)1.8 - 2.2MultipletComplex coupling to CH₂ and F
-CH₂- (cyclopropyl)1.2 - 1.6MultipletComplex coupling to CH and F

Causality Behind the Assignments:

  • The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.

  • The methylene protons adjacent to the carboxylic acid are diastereotopic and will appear as a complex multiplet, further split by the adjacent cyclopropyl proton.

  • The cyclopropyl protons reside in a complex spin system. Their chemical shifts are in the aliphatic region, but the key feature is the complex splitting pattern arising from geminal (²JH-H), cis- and trans-vicinal (³JH-H), and, crucially, proton-fluorine (²JH-F, ³JH-F) couplings.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. In proton-decoupled ¹³C NMR of fluorinated compounds, the signals for carbons close to fluorine atoms are split into multiplets due to carbon-fluorine coupling (JC-F).[1] This phenomenon is a powerful diagnostic tool.

Expected ¹³C NMR Data for this compound:

Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling) Expected Coupling Constants (¹JC-F, ²JC-F, Hz)
-COOH175 - 180Singlet or narrow triplet-
-CF₂- (cyclopropyl)110 - 115Triplet¹JC-F ≈ 280-290 Hz
-CH₂-COOH35 - 40Triplet³JC-F ≈ 3-5 Hz
-CH- (cyclopropyl)25 - 30Triplet²JC-F ≈ 10-15 Hz
-CH₂- (cyclopropyl)15 - 20Triplet²JC-F ≈ 10-15 Hz

Causality Behind the Assignments:

  • The geminal difluoro-substituted carbon (-CF₂-) is significantly deshielded and exhibits a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a characteristic triplet.

  • The other cyclopropyl carbons and the adjacent methylene carbon will show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings to the fluorine atoms, also resulting in triplets.

  • The carboxylic carbon is typically unaffected by long-range C-F coupling and appears as a singlet.

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an exceptional tool for analyzing fluorinated molecules.[1][2] The spectrum provides direct information about the electronic environment of the fluorine atoms.

Expected ¹⁹F NMR Data for this compound:

Assignment Expected Chemical Shift (δ, ppm, relative to CFCl₃) Expected Multiplicity
-CF₂--130 to -150Complex Multiplet

Causality Behind the Assignments:

  • The two fluorine atoms in the 2,2-difluorocyclopropyl group are diastereotopic due to the chiral center at the adjacent carbon. This will result in two separate, though potentially overlapping, signals. Each signal will be a complex multiplet due to geminal F-F coupling and vicinal H-F couplings.

Experimental Protocols for NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds.

¹⁹F NMR Acquisition:

  • Spectrometer: 376 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: Appropriate range based on the expected chemical shift (e.g., -100 to -180 ppm).

    • Number of Scans: 64-256.

    • Relaxation Delay (d1): 1-2 seconds.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula.

Expected HRMS Data for this compound (C₅H₆F₂O₂):

  • Calculated Monoisotopic Mass: 136.0336

  • Ionization Mode: Electrospray Ionization (ESI) is recommended. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 135.0258. In positive ion mode, adducts such as [M+H]⁺ (m/z 137.0414) or [M+Na]⁺ (m/z 159.0233) are expected.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can provide further structural information through controlled fragmentation of the molecular ion. For this compound, characteristic fragmentation pathways would include:

  • Loss of H₂O (18.01 Da) from the carboxylic acid.

  • Loss of COOH (45.00 Da).

  • Cleavage of the bond between the cyclopropyl ring and the acetic acid moiety.

Experimental Protocol for LC-MS
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization: ESI in both positive and negative modes.

    • Acquisition: Full scan mode to detect the molecular ion and MS/MS mode to obtain fragmentation data.

Comparative Analysis: this compound vs. Ethyl 2-(2,2-Difluorocyclopropyl)acetate

Comparing the spectra of the target acid with its ethyl ester can provide valuable confirmation of the structural assignments.

Spectroscopic Feature This compound Ethyl 2-(2,2-Difluorocyclopropyl)acetate Reason for Difference
¹H NMR -COOH signal at ~10-12 ppm.Ethyl group signals: -CH₂- at ~4.1 ppm (quartet), -CH₃ at ~1.2 ppm (triplet).Presence of the ethyl ester group instead of the carboxylic acid proton.
¹³C NMR -COOH carbon at ~175-180 ppm.Ester carbonyl at ~170-175 ppm; Ethyl carbons: -CH₂- at ~60 ppm, -CH₃ at ~14 ppm.Different electronic environment of the carbonyl carbon and the presence of the ethyl group carbons.
Mass Spectrum Molecular ion corresponding to C₅H₆F₂O₂.Molecular ion corresponding to C₇H₁₀F₂O₂ (M+28).Difference in molecular formula and weight due to the ethyl group.
FT-IR Broad O-H stretch (~2500-3300 cm⁻¹).No broad O-H stretch. C-O stretch of ester at ~1150-1250 cm⁻¹.Presence of the carboxylic acid O-H group versus the ester C-O group.

Alternative and Complementary Techniques: FT-IR Spectroscopy

While NMR and MS provide the core structural information, FT-IR spectroscopy offers a quick and straightforward method to confirm the presence of key functional groups.

Expected FT-IR Absorptions for this compound:

Functional Group Expected Absorption Range (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500 - 3300Very Broad
C-H (Cyclopropyl)3000 - 3100Sharp, Medium
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C-F1000 - 1200Strong, Sharp

Causality Behind the Absorptions:

  • The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

  • The C-H stretching frequency of the cyclopropyl ring is typically at a slightly higher wavenumber than that of aliphatic C-H bonds due to the increased s-character of the C-H bonds in the strained ring.

  • The strong carbonyl absorption confirms the presence of the carboxylic acid.

  • The strong C-F stretching absorptions are a clear indicator of the fluorinated nature of the molecule.

Visualizing the Workflow and Structural Correlations

Caption: Experimental workflow for the structural validation of this compound.

Caption: Key NMR J-coupling correlations in this compound.

Conclusion

The structural validation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While the unique electronic nature of the gem-difluorocyclopropyl moiety introduces complexities, particularly in NMR spectra, these complexities are also rich sources of structural information. The characteristic large ¹JC-F coupling in ¹³C NMR, the diastereotopic nature of the fluorine atoms in ¹⁹F NMR, and the intricate splitting patterns in ¹H NMR, when taken together, provide an irrefutable fingerprint of the molecule. High-resolution mass spectrometry provides the ultimate confirmation of the elemental composition, and FT-IR serves as a rapid check for the key functional groups. By understanding the principles behind the data and employing a logical, multi-faceted analytical workflow, researchers can confidently and unequivocally validate the structure of this and other similarly complex fluorinated molecules, ensuring the integrity of their research and development endeavors.

References

A Comparative Efficacy Analysis of Cyclopropylamine-Based Lysine-Specific Demethylase 1 (LSD1) Inhibitors and Other Emerging Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), an enzyme that has emerged as a significant therapeutic target in oncology and neurodegenerative diseases. While this analysis will touch upon the chemical class represented by structures like 2-(2,2-Difluorocyclopropyl)acetic acid, a broader perspective is adopted to include a range of clinically relevant LSD1 inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform their research and development endeavors.

Introduction to LSD1 and its Therapeutic Potential

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2).[1][2][3] This enzymatic activity modulates chromatin structure and gene transcription. LSD1 is frequently overexpressed in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to the maintenance of a malignant phenotype by suppressing differentiation and promoting cell proliferation.[1][4][5] Consequently, the inhibition of LSD1 has become a promising therapeutic strategy.[6]

The Landscape of LSD1 Inhibitors: A Comparative Overview

LSD1 inhibitors can be broadly categorized into two main classes: irreversible and reversible inhibitors. The irreversible inhibitors, many of which are based on a tranylcypromine (TCP) scaffold, form a covalent bond with the FAD cofactor of LSD1.[1][6] This class is exemplified by compounds that are structurally related to this compound. Reversible inhibitors, on the other hand, do not form a permanent bond with the enzyme. Several LSD1 inhibitors have advanced into clinical trials, demonstrating the therapeutic potential of targeting this enzyme.[4][7]

Here, we compare the efficacy of several key LSD1 inhibitors, focusing on their mechanism of action, potency, and performance in preclinical and clinical settings.

Irreversible LSD1 Inhibitors

This class of inhibitors, characterized by their covalent interaction with the FAD cofactor, includes several compounds that have demonstrated significant anti-tumor activity.

  • Tranylcypromine (TCP): Originally developed as a monoamine oxidase (MAO) inhibitor for the treatment of depression, TCP was later identified as an LSD1 inhibitor.[6] While it serves as a foundational scaffold for many subsequent LSD1 inhibitors, its potency against LSD1 is relatively weak, and it lacks selectivity over MAOs.[8]

  • Iadademstat (ORY-1001): A highly potent and selective oral inhibitor of LSD1, Iadademstat has shown promising anti-leukemic activity.[9][10] It has been evaluated in clinical trials for AML and SCLC.[4][11] In preclinical models, Iadademstat induces differentiation and apoptosis in AML cells and has demonstrated anti-tumor efficacy in xenograft models.[10][12] A key mechanism of action in SCLC is the activation of the NOTCH signaling pathway, leading to the suppression of the neuroendocrine transcription factor ASCL1.[13][14]

  • Bomedemstat (IMG-7289): This oral, irreversible LSD1 inhibitor is in clinical development for the treatment of myeloproliferative neoplasms such as myelofibrosis and essential thrombocythemia.[15][16][17] Bomedemstat has been shown to reduce spleen size, improve symptoms, and normalize blood cell counts in patients with myelofibrosis.[7][18] In SCLC models, Bomedemstat has been shown to sensitize tumors to immune checkpoint blockade.[19]

  • GSK2879552: A potent and selective irreversible LSD1 inhibitor, GSK2879552 has demonstrated anti-proliferative effects in a broad range of AML and SCLC cell lines.[20][21][22] In vivo studies have shown significant tumor growth inhibition in SCLC xenograft models.[21][23]

  • Phenelzine: Similar to tranylcypromine, phenelzine is an MAO inhibitor that also exhibits LSD1 inhibitory activity.[24][25] Analogs of phenelzine have been developed to improve potency and selectivity for LSD1.[24][25][26][27][28]

Reversible LSD1 Inhibitors

Reversible inhibitors offer a different pharmacological profile, which may translate to a better safety profile in some instances.

  • Pulrodemstat (CC-90011): A potent, selective, and orally active reversible inhibitor of LSD1.[29][30] Pulrodemstat has shown promising anti-tumor activity in preclinical models of AML and SCLC by inducing cell differentiation.[29][31][32] Clinical studies have reported encouraging activity in patients with advanced solid tumors.[33]

  • Seclidemstat (SP-2509): A reversible non-covalent inhibitor of LSD1.

Comparative Efficacy Data

The following table summarizes the in vitro potency and clinical status of selected LSD1 inhibitors.

CompoundClassTarget Indication(s)IC50 (nM)Clinical Phase
Iadademstat (ORY-1001) IrreversibleAML, SCLC<20[12]Phase II[9]
Bomedemstat (IMG-7289) IrreversibleMyelofibrosis, Essential Thrombocythemia56.8[7]Phase II[7]
GSK2879552 IrreversibleAML, SCLC-Phase I/II[7]
Pulrodemstat (CC-90011) ReversibleAML, SCLC, Neuroendocrine Tumors0.25[29]Phase II[32]
Vafidemstat (ORY-2001) IrreversibleAlzheimer's Disease, Borderline Personality Disorder-Phase II[7][34][35]

Experimental Methodologies for Efficacy Evaluation

The assessment of LSD1 inhibitor efficacy involves a combination of in vitro and in vivo assays designed to measure target engagement, cellular effects, and anti-tumor activity.

In Vitro Assays
  • Enzymatic Assays: The potency of LSD1 inhibitors is typically determined using biochemical assays that measure the demethylation of a histone H3-derived peptide substrate. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

  • Cellular Proliferation Assays: The anti-proliferative effects of LSD1 inhibitors are evaluated in cancer cell lines. Assays such as MTT or CellTiter-Glo® are commonly used to measure cell viability after a defined treatment period.

  • Differentiation Assays: In hematological malignancies like AML, a key therapeutic goal is to induce differentiation of leukemic blasts. This is assessed by measuring the expression of myeloid differentiation markers such as CD11b and CD86 using flow cytometry.[7]

  • Apoptosis Assays: The ability of LSD1 inhibitors to induce programmed cell death is quantified using methods like Annexin V/PI staining followed by flow cytometry.

In Vivo Models
  • Xenograft Models: Human cancer cell lines or patient-derived tumor tissues are implanted into immunodeficient mice. The efficacy of LSD1 inhibitors is then evaluated by measuring tumor growth inhibition over time.[21][23]

  • Genetically Engineered Mouse Models (GEMMs): These models, which spontaneously develop tumors due to specific genetic alterations, provide a more physiologically relevant system to study cancer biology and therapeutic responses.

  • Pharmacodynamic (PD) Biomarker Analysis: To confirm target engagement in vivo, tumor and surrogate tissues are analyzed for changes in histone methylation marks (e.g., H3K4me2) or expression of LSD1 target genes.

Signaling Pathways and Mechanisms of Action

The anti-tumor effects of LSD1 inhibitors are mediated through the reactivation of silenced tumor suppressor genes and the suppression of oncogenic programs.

LSD1-Mediated Gene Repression and its Inhibition

LSD1_Mechanism cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention LSD1 LSD1/CoREST Complex H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation TumorSuppressor Tumor Suppressor Genes (e.g., p21, PU.1) H3K4me1->TumorSuppressor Repression Differentiation Myeloid Differentiation TumorSuppressor->Differentiation Promotes LSD1_Inhibitor LSD1 Inhibitor (e.g., Iadademstat) LSD1_Inhibitor->LSD1 Inhibition

Caption: Mechanism of LSD1 inhibition leading to re-expression of tumor suppressor genes.

In AML, LSD1 inhibition leads to the recommissioning of PU.1- and C/EBPα-dependent enhancers, overcoming the differentiation block.[5] In SCLC, LSD1 inhibitors can activate the NOTCH signaling pathway, which in turn suppresses ASCL1, a key driver of the neuroendocrine phenotype.[13][14]

Experimental Workflow for Comparative Efficacy

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Comparison A Enzymatic Assay (IC50 Determination) B Cell Proliferation Assay (AML & SCLC Cell Lines) I Comparative Efficacy Assessment A->I C Differentiation Assay (Flow Cytometry for CD11b/CD86) D Apoptosis Assay (Annexin V/PI Staining) D->I E Xenograft Model Establishment (Patient-Derived or Cell Line) F Drug Administration (Oral Gavage) G Tumor Volume Measurement H Pharmacodynamic Analysis (Histone Methylation) H->I

Caption: A streamlined workflow for the comparative efficacy assessment of LSD1 inhibitors.

Conclusion and Future Perspectives

The development of LSD1 inhibitors represents a significant advancement in the field of epigenetic therapy. Both irreversible and reversible inhibitors have demonstrated compelling anti-tumor activity in a range of preclinical models and clinical trials. The choice between different inhibitors may depend on the specific cancer type, the desired pharmacological profile, and the potential for combination therapies. For instance, combining LSD1 inhibitors with other epigenetic drugs, such as HDAC inhibitors, or with standard chemotherapy or immunotherapy, holds great promise for overcoming drug resistance and improving patient outcomes.[36][37] The continued exploration of these agents will undoubtedly pave the way for novel and more effective cancer treatments.

References

A Senior Application Scientist's Guide to the Confirmatory Analysis of 2-(2,2-Difluorocyclopropyl)acetic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of chemical structures is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of mass spectrometry-based methods for the definitive analysis of 2-(2,2-Difluorocyclopropyl)acetic acid, a compound of interest in pharmaceutical development. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights and detailed protocols. Furthermore, we will objectively compare these techniques with alternative analytical approaches to provide a comprehensive decision-making framework.

The Analytical Challenge: Unmasking this compound

This compound is a small, polar molecule featuring a strained, fluorinated cyclopropyl ring. These characteristics present a unique set of analytical hurdles. Its polarity and low volatility make it unsuitable for direct GC-MS analysis without derivatization. While LC-MS is more amenable to polar compounds, its small size can lead to poor retention on conventional reversed-phase columns and potential for matrix effects. Therefore, a carefully considered analytical strategy is paramount for reliable confirmation and quantification.

Mass Spectrometry-Based Confirmation: A Tale of Two Techniques

Mass spectrometry stands as the gold standard for the structural elucidation and confirmation of organic molecules due to its high sensitivity and specificity.[1] Both GC-MS and LC-MS/MS are powerful tools for this purpose, each with its own set of advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[1] For a non-volatile compound like this compound, derivatization is a mandatory step to increase its volatility and thermal stability.

The "Why" Behind Derivatization: The primary goal of derivatization is to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl ester. This chemical modification allows the analyte to traverse the gas chromatograph and be effectively ionized in the mass spectrometer. Common derivatization strategies for carboxylic acids include esterification with alcohols (e.g., methanol, butanol) or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

  • Loss of the ester group: A prominent fragment corresponding to the loss of the alkoxy group from the ester.

  • Cleavage of the acetic acid side chain: Fragmentation at the bond between the cyclopropyl ring and the acetyl group.

  • Ring opening and rearrangement: The strained difluorocyclopropyl ring may undergo cleavage and rearrangement, yielding characteristic fragments.

  • Loss of fluorine atoms: While C-F bonds are strong, loss of one or both fluorine atoms from fragment ions is possible.

dot graph GCMS_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Sensitivity and Specificity Unleashed

LC-MS/MS has become the preferred method for the analysis of polar and non-volatile compounds in complex matrices.[1] Its major advantage is the ability to analyze compounds in their native form, often without the need for derivatization. Tandem mass spectrometry (MS/MS) adds another layer of specificity by monitoring specific fragmentation transitions.

The Rationale for LC-MS/MS: For this compound, LC-MS/MS offers high sensitivity and the ability to mitigate matrix effects through Multiple Reaction Monitoring (MRM).[4] The selection of an appropriate chromatographic column, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column, is crucial for retaining this small, polar analyte.

Expected Fragmentation Pattern (Electrospray Ionization - ESI): In ESI, ionization is much softer than in EI, typically resulting in the formation of a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-. For a carboxylic acid, negative ion mode ([M-H]-) is often preferred due to the acidic nature of the analyte. Collision-Induced Dissociation (CID) of the precursor ion in the collision cell of the mass spectrometer will induce fragmentation. Expected fragment ions would include:

  • Loss of CO2 (decarboxylation): A characteristic fragmentation for carboxylic acids, resulting in an ion corresponding to the loss of 44 Da.

  • Cleavage of the side chain: Fragmentation adjacent to the cyclopropyl ring.

  • Ring fragmentation: While less common in soft ionization, some fragmentation of the difluorocyclopropyl ring might be observed at higher collision energies.

dot graph LCMS_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} LC-MS/MS analysis workflow for this compound.

Head-to-Head Comparison: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry offers unparalleled specificity, it is essential to consider other analytical techniques that can be employed for the analysis of this compound, particularly for routine quantification where a full structural confirmation is not always required.

FeatureGC-MSLC-MS/MSHPLC-UVCapillary Electrophoresis (CE)
Principle Separation of volatile compounds followed by mass-based detection and fragmentation.Separation of compounds in the liquid phase followed by mass-based detection of specific precursor-product ion transitions.Separation of compounds in the liquid phase followed by detection based on UV absorbance.Separation of charged molecules in an electric field.
Sample Preparation Derivatization required.Often minimal, but solid-phase extraction can improve sensitivity.Minimal, but may require filtration.Minimal, but may require filtration.
Sensitivity Good to excellent, depending on derivatization efficiency and detector.Excellent, typically the most sensitive technique.Moderate, limited by the chromophore of the analyte.Good, but can be limited by the small injection volume.
Specificity High, based on retention time and mass spectrum.Very high, based on retention time and specific MRM transitions.Low, relies solely on retention time and UV spectrum.Moderate, based on migration time.
Confirmation Power High, provides structural information from fragmentation patterns.Very high, definitive confirmation through specific fragmentation.Low, not a confirmatory technique.Low, not a confirmatory technique.
Instrumentation Cost Moderate to high.High.Low to moderate.Moderate.
Throughput Moderate, derivatization can be time-consuming.High.High.Moderate to high.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized for your specific instrumentation and application. Adherence to method validation guidelines from regulatory bodies like the ICH and FDA is crucial for ensuring data integrity.[5][6]

Protocol 1: GC-MS Analysis via Methyl Ester Derivatization
  • Sample Preparation: To 100 µL of a sample solution containing this compound, add 200 µL of 10% (v/v) HCl in methanol.

  • Derivatization: Cap the vial and heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 500 µL of n-hexane and 200 µL of saturated sodium bicarbonate solution. Vortex thoroughly and allow the layers to separate.

  • Analysis: Inject 1 µL of the upper hexane layer into the GC-MS system.

  • GC-MS Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Dilute the sample in an appropriate solvent (e.g., 50:50 acetonitrile:water). If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.

  • LC Conditions:

    • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, hold for 0.5 minutes, decrease to 40% B over 5 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be the deprotonated molecule. The product ion will likely be the decarboxylated fragment.

Conclusion: Selecting the Right Tool for the Job

The confirmatory analysis of this compound is best achieved through mass spectrometry-based methods. LC-MS/MS stands out as the superior technique , offering high sensitivity, specificity, and the ability to analyze the compound in its native form. While GC-MS is a viable alternative , the requirement for derivatization adds a layer of complexity to the workflow.

For routine quantitative analysis where the identity of the compound is already established, HPLC-UV or Capillary Electrophoresis can be cost-effective and high-throughput alternatives . However, they lack the confirmatory power of mass spectrometry.

Ultimately, the choice of analytical technique will depend on the specific requirements of the study, including the need for structural confirmation, the required sensitivity, the sample matrix, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and generate high-quality, reliable data in their pursuit of scientific advancement.

References

A Researcher's Guide to Assessing the Target Selectivity of 2-(2,2-Difluorocyclopropyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of the 2,2-difluorocyclopropyl motif into small molecules represents a significant strategy in modern medicinal chemistry. This structural element is prized for its ability to confer metabolic stability and enforce specific molecular conformations, which can lead to enhanced binding affinity and selectivity for a biological target.[1] Derivatives of 2-(2,2-difluorocyclopropyl)acetic acid have emerged as promising scaffolds for a variety of therapeutic targets, most notably as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme pivotal to the regulation of the endocannabinoid system.[2][3]

However, the ultimate clinical success of any therapeutic agent hinges not just on its potency but on its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect. For researchers in drug development, a rigorous, multi-tiered approach to assessing target selectivity is not merely a procedural step but a foundational pillar of scientific integrity. This guide provides an in-depth, experience-driven framework for evaluating the target selectivity of this important class of compounds, using FAAH inhibitors as a primary case study.

The Primary Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane enzyme belonging to the serine hydrolase family.[4] Its principal role is the termination of signaling by fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA).[5] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively downregulates cannabinoid receptor activation.[2] Inhibition of FAAH leads to elevated endogenous levels of AEA, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][5] This makes FAAH an attractive therapeutic target for chronic pain and anxiety disorders.[6][7]

The diagram below illustrates the central role of FAAH in the endocannabinoid signaling pathway.

FAAH_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Signal Analgesia, Anxiolysis, etc. CB1->Signal Leads to FAAH FAAH Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolyzes to AEA_outside Anandamide (AEA) (Extracellular) AEA_inside AEA (Intracellular) AEA_outside->AEA_inside Transport AEA_inside->CB1 Activates AEA_inside->FAAH Substrate Inhibitor FAAH Inhibitor (e.g., Difluorocyclopropyl Derivative) Inhibitor->FAAH Inhibits Selectivity_Workflow Tier1 Tier 1: Foundational Assessment (Biochemical Assays) Tier2 Tier 2: Cellular Confirmation (Cell-Based Assays) Tier1->Tier2 Confirm Cellular Activity Tier3 Tier 3: Proteome-Wide Profiling (ABPP / TPP) Tier2->Tier3 Identify Off-Targets Tier4 Tier 4: In Vivo Validation (PK/PD & Efficacy Models) Tier3->Tier4 Validate in Organism

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,2-Difluorocyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(2,2-Difluorocyclopropyl)acetic acid. As a specialized fluorinated carboxylic acid, this compound requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's inherent properties and regulatory standards.

Hazard Identification and Risk Assessment

Understanding the hazard profile of this compound is the foundation of its safe management. While specific data for this exact compound is limited, its structure—a carboxylic acid functional group combined with a difluorinated cyclopropyl ring—allows us to infer its properties from analogous chemicals like glacial acetic acid and 2,2-difluoroacetic acid.

The primary hazards are:

  • Corrosivity: Like other carboxylic acids, it is expected to be corrosive, capable of causing severe skin burns and eye damage.[1][2] The low pH of similar compounds confirms this acidic nature.[1]

  • Toxicity: Halogenated organic compounds can present toxicological risks. Inhalation, ingestion, or skin contact should be avoided.[3]

  • Reactivity: Thermal decomposition can release irritating and toxic gases, potentially including hydrogen fluoride.[1] It should be stored away from strong bases and oxidizing agents to prevent vigorous reactions.[4][5]

  • Environmental Hazard: As a halogenated organic compound, it falls under specific environmental regulations due to its persistence and potential for ecological harm if released improperly.[6][7]

Table 1: Comparative Physicochemical Properties of Analogous Acids
PropertyGlacial Acetic Acid2,2-Difluoroacetic AcidInferred Properties for this compound
Appearance Colorless LiquidColorless LiquidLikely a colorless liquid or low-melting solid
pH < 2.5 (10 g/L solution)[1]No data, but expected to be strongly acidicStrongly acidic
Flash Point 40 °C / 104 °F[1]79 °C / 174.2 °F (Combustible)Potentially combustible
Hazards Flammable, Causes severe skin burns and eye damage[1]Combustible, Causes severe skin burns and eye damage, May cause respiratory irritation[2]Corrosive, Potential respiratory irritant, Potential environmental hazard

Immediate Safety Protocols: PPE and Spill Management

A proactive approach to safety is critical. Before handling the compound, ensure all necessary personal protective equipment (PPE) and spill control materials are readily accessible.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or pinholes before each use.[8]

  • Body Protection: A lab coat is mandatory. For larger quantities or tasks with a high splash risk, a chemically resistant apron is recommended.[9]

  • Work Area: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of vapors.[10]

Emergency Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain the Spill: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization (for final cleanup): After absorbing the bulk material, the contaminated surface can be wiped with a solution of sodium bicarbonate to neutralize any remaining acid residue.

  • Collect Waste: Carefully scoop the absorbent material and any contaminated debris into a designated, chemically compatible waste container using non-sparking tools.[1][2]

  • Decontaminate and Report: Decontaminate the area thoroughly. Report the spill to your institution's Environmental Health & Safety (EHS) office.[11]

Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is a legal requirement and a cornerstone of safe laboratory practice.

  • Hazardous Waste Classification: this compound must be disposed of as hazardous waste. Its classification is based on two key characteristics:

    • Corrosivity (EPA Waste Code D002): As a strong acid, it meets the criterion for corrosive waste.[12]

    • Halogenated Organic Compound (HOC): This compound contains carbon-fluorine bonds. The EPA regulates HOCs under 40 CFR Part 268, Appendix III, imposing specific treatment standards and land disposal restrictions.[7][13]

  • Segregation is Non-Negotiable:

    • DO NOT mix this waste with non-hazardous waste.[14]

    • DO NOT mix with non-halogenated organic solvent waste. Halogenated waste requires high-temperature incineration for complete destruction and to prevent the formation of dioxins and other toxic byproducts.[6] Mixing it with non-halogenated streams contaminates the entire volume and significantly increases disposal costs and complexity.

    • DO NOT dispose of it down the drain.[15] This is illegal and environmentally harmful.

Step-by-Step Disposal Procedure

  • Select the Proper Waste Container:

    • Use a high-density polyethylene (HDPE) or other chemically resistant container that is compatible with acids.[11]

    • Ensure the container has a secure, tight-fitting lid to prevent leaks and vapor release.[15]

    • The container must be clean and free of any residues that could react with the acid.

  • Collect the Waste:

    • Carefully transfer waste solutions of this compound into the designated container inside a fume hood.

    • If collecting contaminated solids (e.g., absorbent from a spill), place them in a separate, clearly labeled solid waste container.

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[15]

  • Label the Container Correctly:

    • Immediately affix a hazardous waste tag to the container.[5]

    • Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the hazards (e.g., "Corrosive," "Halogenated Organic").

  • Store the Waste Safely:

    • Keep the waste container tightly closed except when adding waste.[11]

    • Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.

    • The SAA must be in a secondary containment bin to catch any potential leaks.

    • Store it segregated from incompatible materials, particularly bases and reactive chemicals.[14]

  • Arrange for Disposal:

    • Once the container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[11] Do not allow waste to accumulate for extended periods.

Disposal Workflow Diagram

G Workflow for this compound Waste start Waste Generated or Spill Occurs ppe 1. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe spill_check Is it a spill? ppe->spill_check routine_waste 2a. Transfer to Designated HALOGENATED ACID Waste Container spill_check->routine_waste No contain_spill 2b. Contain Spill with Inert Absorbent spill_check->contain_spill Yes label_container 3a. Secure Lid and Affix Hazardous Waste Label routine_waste->label_container collect_spill 3b. Collect Contaminated Material into a Labeled Solid Waste Container contain_spill->collect_spill store_waste 4. Store in Secondary Containment in Satellite Accumulation Area collect_spill->store_waste label_container->store_waste request_pickup 5. Contact EHS for Waste Pickup store_waste->request_pickup

Caption: Decision workflow for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2,2-Difluorocyclopropyl)acetic acid
Reactant of Route 2
2-(2,2-Difluorocyclopropyl)acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.